Product packaging for 2,3-Dichlorothiophenol(Cat. No.:CAS No. 17231-95-7)

2,3-Dichlorothiophenol

Cat. No.: B100473
CAS No.: 17231-95-7
M. Wt: 179.07 g/mol
InChI Key: QGRKONUHHGBHRB-UHFFFAOYSA-N
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Description

2,3-Dichlorothiophenol is a halogenated thiophenol of significant interest in environmental chemistry and toxicology research. Its primary research value lies in its role as a model compound for studying the formation of sulfur-analogous dioxins, specifically Polychlorinated Thianthrenes/Dibenzothiophenes (PCTA/DTs), which are persistent environmental pollutants with dioxin-like toxicity . Under high-temperature conditions, this compound can form reactive radicals, serving as a direct precursor in the homogeneous gas-phase formation mechanisms of these hazardous compounds . Furthermore, in vitro studies have identified this compound as a moderate-potency binder to human transthyretin (hTTR) . This protein is a critical distributor of thyroid hormone in vertebrates, and the binding affinity of this compound suggests it may have potential as an endocrine-disrupting chemical, making it a valuable reagent for investigative toxicology studies aimed at understanding the endocrine effects of halogenated thiophenols . Researchers utilize this compound to probe the underlying mechanisms of toxicity and environmental fate of this class of chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2S B100473 2,3-Dichlorothiophenol CAS No. 17231-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichlorobenzenethiol
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InChI

InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QGRKONUHHGBHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
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DSSTOX Substance ID

DTXSID70169254
Record name 2,3-Dichlorothiophenol
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Molecular Weight

179.07 g/mol
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CAS No.

17231-95-7
Record name 2,3-Dichlorobenzenethiol
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Record name 2,3-Dichlorobenzenethiol
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Record name 2,3-Dichlorothiophenol
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Record name Benzenethiol, 2,3-dichloro
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Record name 2,3-DICHLOROBENZENETHIOL
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorothiophenol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorothiophenol is a halogenated aromatic thiol compound of significant interest in synthetic organic chemistry and potentially in the field of medicinal chemistry. Its unique substitution pattern on the benzene ring, featuring two adjacent chlorine atoms and a thiol group, imparts specific reactivity and physical properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for laboratory use and theoretical calculations.

PropertyValueSource(s)
Molecular Formula C₆H₄Cl₂S[1]
Molecular Weight 179.07 g/mol [1]
Appearance White to light yellow to light orange powder or crystal
Melting Point 54.4-60.1 °C
Boiling Point 96-98 °C at 0.5 mmHg
Density 1.3905 g/cm³ (estimate)
Flash Point >110 °C (>230 °F)[2]
pKa 5.12 ± 0.48 (Predicted)
Solubility Soluble in many organic solvents such as dimethyl sulfoxide (DMSO).[3] Limited solubility in water is expected due to the hydrophobic nature of the dichlorophenyl group.General chemical principles
CAS Number 17231-95-7[1]
IUPAC Name 2,3-Dichlorobenzenethiol[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 178, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M+2 peak at m/z 180).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the functional groups present in the molecule. Key absorptions include:

  • S-H stretching: A weak band typically in the region of 2550-2600 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: Strong bands in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (in CDCl₃, 300 MHz): The aromatic region would display a complex multiplet for the three protons on the benzene ring. The proton on the thiol group (-SH) would appear as a singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 3-4 ppm.

¹³C NMR (in CDCl₃, 75 MHz): The spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the thiol group would resonate at a different chemical shift compared to the others. The carbons bearing the chlorine atoms would also show characteristic shifts.

Experimental Protocols

Synthesis of this compound from 1,2,3-Trichlorobenzene

This protocol describes the synthesis of this compound via nucleophilic aromatic substitution of 1,2,3-trichlorobenzene with potassium hydrosulfide in dimethyl sulfoxide (DMSO).[3]

Materials:

  • 1,2,3-Trichlorobenzene

  • Potassium hydrosulfide (industrial grade)

  • Dimethyl sulfoxide (DMSO)

  • Dilute sulfuric acid

  • Standard laboratory glassware (three-necked flask, condenser, etc.)

  • Stirring and heating apparatus

  • Steam distillation and vacuum distillation setup

Procedure:

  • In a 200-mL three-necked flask, combine 18.2 g (0.1 mole) of 1,2,3-trichlorobenzene and 36 g (0.5 mole) of industrial potassium hydrosulfide.

  • Add 80 g of dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to 130 °C with stirring and maintain this temperature for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Under constant stirring, gradually add dilute sulfuric acid to acidify the mixture to a pH of 4.

  • Perform steam distillation on the acidified mixture to remove volatile impurities.

  • The desired product is then isolated by distillation under reduced pressure. The fraction boiling at 95-99 °C (at 0.5 mm Hg) is collected.[3]

Expected Yield: Approximately 13.4 g (75%).[3]

Product Characterization: The product can be characterized by its melting point (55-58 °C) and mass spectrometry (MS (m/z): 179 (M⁺)).[3]

SynthesisWorkflow Reactants 1,2,3-Trichlorobenzene Potassium Hydrosulfide DMSO Reaction Reaction (130 °C, 8h) Reactants->Reaction Workup Acidification (H₂SO₄) Steam Distillation Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Reactivity and Potential Applications in Drug Development

This compound possesses a reactive thiol group that can undergo various chemical transformations, making it a useful intermediate in organic synthesis.

Key Reactions of the Thiol Group

The thiol group is nucleophilic and can readily participate in reactions such as:

  • S-Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.

  • S-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper.

  • Oxidation: Oxidation of the thiol to form disulfides, sulfinic acids, or sulfonic acids.

ReactivityDiagram Start This compound Alkylation S-Alkylation (R-X, Base) Start->Alkylation Arylation S-Arylation (Ar-X, Catalyst) Start->Arylation Oxidation Oxidation ([O]) Start->Oxidation Thioether Thioether Alkylation->Thioether DiarylThioether Diaryl Thioether Arylation->DiarylThioether Disulfide Disulfide Oxidation->Disulfide

General reactivity of this compound.

Relevance to Drug Development

While specific studies detailing the direct biological activity of this compound are limited, its structural motifs are present in various pharmacologically active molecules. Halogenated aromatic compounds and thiophenol derivatives are known to exhibit a wide range of biological activities.

For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide containing a 2,3-dichlorophenyl group have been synthesized and evaluated for their anticonvulsant activity.[3] This suggests that the 2,3-dichlorophenyl moiety can be incorporated into structures with potential therapeutic applications. The development of such derivatives often involves the reaction of a molecule containing the 2,3-dichlorophenyl group with other pharmacophores.

The thiol group itself is a key functional group in many medicinal compounds, known for its ability to interact with biological targets, act as an antioxidant, or serve as a linker for bioconjugation. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established methods, and its reactive thiol group allows for a variety of subsequent chemical modifications. While direct applications in drug development are not yet widely reported, the presence of its structural components in biologically active molecules suggests that it holds potential as a building block for the discovery of new therapeutic agents. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of this compound in their synthetic and medicinal chemistry endeavors. Further exploration into its biological activities and the pharmacological profiles of its derivatives is a promising area for future research.

References

An In-depth Technical Guide to 2,3-Dichlorothiophenol (CAS: 17231-95-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichlorothiophenol, a halogenated aromatic thiol of interest in various chemical and pharmaceutical research areas. This document consolidates key physicochemical data, safety information, spectral analysis, and potential synthetic applications to support its use in a laboratory setting.

Core Physicochemical and Safety Data

This compound, with the CAS number 17231-95-7, is a solid at room temperature.[1] Its key properties and safety classifications are summarized below for easy reference.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 17231-95-7[2]
Molecular Formula C₆H₄Cl₂S[2]
Molecular Weight 179.07 g/mol [2]
Melting Point 54.4-60.1 °C[3]
Boiling Point 96-98 °C at 0.5 mmHg[3]
Density (estimate) 1.3905 g/cm³[3]
Flash Point >110 °C[4]
pKa (Predicted) 5.12 ± 0.48[3]
Safety and Hazard Information

This compound is classified as harmful if swallowed and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H318: Causes serious eye damageSerious eye damage/eye irritation (Category 1)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation

Source:[2]

Synthesis and Reactivity

G cluster_synthesis Proposed Synthesis Pathway A 2,3-Dichloroaniline B 2,3-Dichlorobenzenediazonium chloride A->B  NaNO₂, HCl (Diazotization) D Intermediate Xanthate B->D  + C C Potassium O-ethyl dithiocarbonate E This compound D->E  Hydrolysis (e.g., NaOH, then H⁺) G cluster_applications Potential Synthetic Applications A This compound B S-Alkylation A->B C S-Arylation A->C D Oxidation A->D E Aryl Alkyl Thioethers B->E F Diaryl Thioethers C->F G Sulfoxides/Sulfones D->G

References

An In-depth Technical Guide to 2,3-Dichlorobenzenethiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the physicochemical properties, synthesis, and applications of 2,3-Dichlorobenzenethiol, a key intermediate in synthetic chemistry and drug discovery.

Introduction

2,3-Dichlorobenzenethiol, also known as 2,3-dichlorothiophenol, is a halogenated aromatic thiol of significant interest to the scientific community, particularly those involved in organic synthesis and medicinal chemistry. Its unique structural features, including the reactive thiol group and the dichlorinated phenyl ring, make it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug development, with a focus on its role as a key pharmacophore.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,3-Dichlorobenzenethiol is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 179.07 g/mol [1]
Molecular Formula C₆H₄Cl₂S[1]
CAS Number 17231-95-7[1]
Appearance White to light yellow or light orange powder/crystal
Melting Point 54.4 - 60.1 °C[2]
Boiling Point 95 - 98 °C at 0.5 mmHg[2]
Purity Typically >97%
Solubility Soluble in organic solvents such as DMF, DMSO, and ethanol.[3]
Storage Conditions Store at 4°C under a nitrogen atmosphere.[2]

Spectroscopic data is crucial for the identification and characterization of 2,3-Dichlorobenzenethiol.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2,3-Dichlorobenzenethiol is expected to show characteristic absorption bands for the S-H stretching vibration (typically weak, around 2550-2600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed. Common fragmentation patterns involve the loss of the thiol group or chlorine atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically between 7.0 and 7.5 ppm) corresponding to the three protons on the benzene ring. The thiol proton (S-H) will appear as a singlet, with its chemical shift being concentration and solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the chlorine and thiol substituents.

Experimental Protocols

Synthesis of 2,3-Dichlorobenzenethiol from 2,3-Dichloroaniline

A common and effective method for the synthesis of 2,3-Dichlorobenzenethiol is via the Sandmeyer-like reaction of 2,3-dichloroaniline. This multi-step process involves diazotization of the aniline followed by reaction with a sulfur-containing nucleophile.

Materials:

  • 2,3-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Ethyl Xanthate (KS₂COEt)

  • Ethanol

  • Diethyl Ether

  • Sodium Hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2,3-dichloroaniline in a mixture of concentrated hydrochloric acid and water. While maintaining the low temperature, slowly add a solution of sodium nitrite in water dropwise with vigorous stirring. The completion of the diazotization can be checked with starch-iodide paper.

  • Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A reddish-brown oil should separate. The reaction mixture is stirred for several hours at room temperature and then gently warmed to complete the reaction.

  • Hydrolysis of the Xanthate: The oily xanthate intermediate is separated and then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol. This step cleaves the xanthate ester to yield the corresponding thiolate salt.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the crude 2,3-Dichlorobenzenethiol. The crude product is then extracted with diethyl ether or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes.[4][5][6][7][8]

G Synthesis of 2,3-Dichlorobenzenethiol A 2,3-Dichloroaniline B Diazonium Salt A->B 1. NaNO2, HCl 2. 0-5 °C C Xanthate Intermediate B->C KS2COEt D 2,3-Dichlorobenzenethiol C->D 1. NaOH, EtOH 2. H3O+

A simplified workflow for the synthesis of 2,3-Dichlorobenzenethiol.
Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent or a solvent pair in which 2,3-Dichlorobenzenethiol is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol/water is a commonly used system.

  • Dissolution: Dissolve the crude 2,3-Dichlorobenzenethiol in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Applications in Drug Development

The 2,3-dichlorophenyl moiety is a recognized pharmacophore in medicinal chemistry, contributing to the binding affinity and selectivity of various drug candidates. 2,3-Dichlorobenzenethiol serves as a crucial starting material or intermediate for the synthesis of these pharmacologically active compounds.

A prominent example is in the development of atypical antipsychotics. The 2,3-dichlorophenylpiperazine scaffold is a key structural component of several drugs that target dopamine and serotonin receptors.[1][3][9][10][11] For instance, Aripiprazole, a widely prescribed medication for schizophrenia and bipolar disorder, contains a 2,3-dichlorophenylpiperazine unit.[1][3] This moiety is crucial for its interaction with the dopamine D2 and D3 receptors.[1][9]

The synthesis of the 1-(2,3-dichlorophenyl)piperazine intermediate often starts from 2,3-dichloroaniline, which can be prepared from 2,3-dichloronitrobenzene.[12] 2,3-Dichlorobenzenethiol can also be a precursor to such anilines or other key intermediates in the synthesis of these complex drug molecules.

G Role of 2,3-Dichlorophenyl Moiety in Drug-Receptor Interaction cluster_drug Drug Molecule (e.g., Aripiprazole) cluster_receptor Dopamine D2/D3 Receptor A 2,3-Dichlorophenyl Moiety B Piperazine Linker A->B D Binding Pocket A->D Key Hydrophobic and van der Waals Interactions C Pharmacophore Tail B->C C->D Other Interactions

Logical relationship of the 2,3-dichlorophenyl moiety in drug binding.

Conclusion

2,3-Dichlorobenzenethiol is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic routes to this compound, primarily from 2,3-dichloroaniline, are established, and purification can be readily achieved through standard laboratory techniques like recrystallization. Its significance extends into the realm of drug discovery, where the 2,3-dichlorophenyl group it can provide is a key structural element in a number of successful therapeutic agents. This guide serves as a foundational resource for researchers and professionals working with this important molecule, providing the necessary data and procedural insights to facilitate its effective use in synthesis and drug development endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichlorothiophenol. It includes detailed tables of predicted spectral data, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure with NMR assignments to aid in spectral interpretation.

Introduction

This compound is an aromatic thiol compound of interest in various chemical and pharmaceutical research areas. Understanding its structural features through spectroscopic techniques like NMR is crucial for its characterization, reaction monitoring, and incorporation into larger molecular scaffolds. This guide presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize predicted ¹H and ¹³C NMR spectral data. These predictions were generated using established computational algorithms that provide reliable estimations of chemical shifts and coupling constants.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating, though weakly activating, effect of the thiol group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.20Doublet of doublets (dd)J(H4,H5) = 8.0, J(H4,H6) = 1.5
H-57.05Triplet (t)J(H5,H4) = 8.0, J(H5,H6) = 8.0
H-67.35Doublet of doublets (dd)J(H6,H5) = 8.0, J(H6,H4) = 1.5
SH3.5 - 4.5Singlet (s)-

Note: The chemical shift of the thiol (SH) proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It may also undergo exchange with residual water in the solvent, leading to a broad signal or its disappearance.

¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound shows six signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-S)130.5
C-2 (C-Cl)134.0
C-3 (C-Cl)131.5
C-4128.0
C-5126.5
C-6129.0

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for aromatic thiols like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and DMSO-d₆.[1][2] The choice of solvent can influence the chemical shifts, particularly for the thiol proton.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube securely.

Instrumentation and Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width: A spectral width covering a range of approximately -2 to 12 ppm is appropriate.

  • Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument) or higher.

  • Pulse Sequence: A standard proton-decoupled pulse-acquire experiment.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.

  • Referencing: The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering convention used for the NMR assignments.

References

Mass Spectrometry of 2,3-Dichlorothiophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,3-Dichlorothiophenol (C₆H₄Cl₂S), a compound of interest in various chemical and pharmaceutical research areas. This document details experimental protocols, presents quantitative mass spectral data, and elucidates fragmentation pathways to aid in the identification and characterization of this molecule.

Introduction

This compound is a halogenated aromatic thiol whose analysis is critical in environmental monitoring, chemical synthesis, and as a potential intermediate or impurity in drug development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a robust and sensitive method for its detection and structural elucidation. This guide focuses on the electron ionization (EI) mass spectrometry of this compound.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in Table 1. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
4511.8[CHS]⁺
6910.2[C₃H₂Cl]⁺
7410.6[C₆H₂]⁺
866.5[C₄H₂S]⁺
10813.9[C₆H₄S]⁺
10910.2[C₆H₅S]⁺
1119.0[C₅H₄Cl]⁺
14311.0[M - Cl]⁺
14433.1[M - HCl]⁺
178 100.0 [M]⁺
17910.2[M+1]⁺
18064.1[M+2]⁺
18210.2[M+4]⁺

Table 1: Mass spectral data for this compound (EI, 70 eV). The base peak is indicated in bold.

Experimental Protocols

A typical experimental setup for the analysis of this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

For samples in a complex matrix, a liquid-liquid extraction is commonly employed:

  • To 100 mL of an aqueous sample, add a suitable internal standard.

  • Adjust the sample pH to neutral (pH 7).

  • Transfer the sample to a separatory funnel and add 30 mL of an appropriate organic solvent (e.g., dichloromethane or hexane).

  • Shake the funnel vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Parameters
  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan from m/z 40 to 300 for qualitative analysis. Selected Ion Monitoring (SIM) can be used for quantitative analysis, monitoring the ions at m/z 178, 180, and 144.

Fragmentation Pathway and Experimental Workflow

The fragmentation of this compound under electron ionization follows predictable pathways for chlorinated aromatic compounds. The experimental workflow from sample preparation to data analysis is a systematic process to ensure reliable results.

fragmentation_pathway M [C₆H₄Cl₂S]⁺· m/z = 178/180/182 M_minus_Cl [C₆H₄ClS]⁺ m/z = 143 M->M_minus_Cl - Cl· M_minus_HCl [C₆H₃ClS]⁺· m/z = 144 M->M_minus_HCl - HCl C6H4S [C₆H₄S]⁺· m/z = 108 M_minus_HCl->C6H4S - Cl· C5H2Cl [C₅H₂Cl]⁺ m/z = 101 M_minus_HCl->C5H2Cl - CS C4H2S [C₄H₂S]⁺· m/z = 86 C6H4S->C4H2S - C₂H₂ CHS [CHS]⁺ m/z = 45 C4H2S->CHS - C₃H experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Identification Compound Identification (Library Search) Acquisition->Identification Quantification Quantification (Peak Integration) Identification->Quantification

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the Fourier Transform Infrared (FTIR) spectroscopy of 2,3-Dichlorothiophenol (C₆H₄Cl₂S). Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular structure, expected vibrational modes, and a detailed protocol for obtaining and interpreting the infrared spectrum of this compound. By integrating theoretical predictions with established spectroscopic principles, this guide serves as a robust resource for the structural characterization of this compound and related aromatic thiols.

Introduction: The Significance of this compound

This compound is an aromatic organosulfur compound featuring a benzene ring substituted with a thiol (-SH) group and two adjacent chlorine atoms. Its molecular structure, with the unique electronic and steric influences of its substituents, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Accurate and reliable analytical methods are paramount for its characterization, ensuring purity, and confirming structural integrity during synthetic processes. Infrared spectroscopy, a powerful, non-destructive technique, provides a molecular fingerprint, offering detailed information about the functional groups and overall structure of the molecule. This guide will elucidate the application of FTIR spectroscopy for the definitive analysis of this compound.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is governed by the vibrational motions of its constituent atoms and functional groups. The molecule's structure, a 1,2,3-trisubstituted benzene ring, results in a complex but interpretable spectrum. The key functional groups contributing to the spectrum are the thiol group (S-H), the aromatic ring (C=C and C-H), and the carbon-chlorine bonds (C-Cl).

Based on established group frequencies and theoretical studies on related compounds like dichlorobenzenes and substituted thiophenols, the following vibrational modes are anticipated for this compound[1][2][3][4]:

  • S-H Stretching: The thiol group's S-H bond exhibits a characteristic stretching vibration. In non-interacting environments, this peak is typically observed in the 2550-2600 cm⁻¹ region.[5][6] Its intensity is generally weak. The presence of hydrogen bonding or interaction with the π-system of the aromatic ring can cause a red shift (a shift to lower wavenumbers) of this peak.[1]

  • Aromatic C-H Stretching: The C-H bonds on the benzene ring give rise to stretching vibrations typically found just above 3000 cm⁻¹, in the range of 3050-3150 cm⁻¹.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of bands, often of moderate to strong intensity, in the 1400-1600 cm⁻¹ region. The specific substitution pattern influences the number and position of these peaks.

  • In-Plane C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds occur in the 1000-1300 cm⁻¹ range.

  • Out-of-Plane C-H Bending: The out-of-plane bending vibrations are highly characteristic of the substitution pattern on the benzene ring and are typically found in the 650-900 cm⁻¹ region.

  • C-S Stretching: The carbon-sulfur bond stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. This peak is often of weak to moderate intensity.

  • C-Cl Stretching: The carbon-chlorine stretching vibrations for dichlorobenzenes are characteristically found in the 600-800 cm⁻¹ range.[1][2][4] The presence of two chlorine atoms will likely result in multiple bands corresponding to symmetric and asymmetric stretching modes.

The following diagram illustrates the fundamental molecular structure of this compound.

Caption: Molecular Structure of this compound.

Experimental Protocol: Acquiring the FTIR Spectrum

A robust and reproducible experimental protocol is essential for obtaining a high-quality FTIR spectrum of this compound. The following workflow outlines the key steps from sample preparation to data acquisition.

FTIR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample_Purity Ensure High Purity of This compound KBr_Prep Dry KBr Powder (Spectroscopic Grade) Grinding Grind Sample with KBr (1:100 ratio) KBr_Prep->Grinding Pellet_Press Press into a Transparent Pellet Grinding->Pellet_Press Background_Scan Acquire Background Spectrum (Empty Sample Compartment) Sample_Scan Acquire Sample Spectrum Pellet_Press->Sample_Scan Background_Scan->Sample_Scan Data_Processing Perform Fourier Transform and Baseline Correction Sample_Scan->Data_Processing Peak_Picking Identify Peak Positions (Wavenumber, cm⁻¹) Data_Processing->Peak_Picking Assign_Modes Assign Vibrational Modes to Observed Peaks Peak_Picking->Assign_Modes Structural_Confirm Confirm Molecular Structure Assign_Modes->Structural_Confirm

Caption: Experimental workflow for FTIR analysis of this compound.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Ensure the this compound sample is of high purity to avoid spectral interference from impurities.

    • Use spectroscopic grade potassium bromide (KBr) powder. Dry the KBr in an oven at 110°C for at least 4 hours to remove any adsorbed water, which exhibits strong IR absorption bands.

  • Sample Preparation (KBr Pellet Technique):

    • In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of the dried KBr powder. The grinding should be thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the infrared radiation.

    • Transfer the ground mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet. A transparent pellet is indicative of good sample preparation.

  • FTIR Spectrometer Setup and Background Collection:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide absorptions.

    • Collect a background spectrum. This spectrum of the empty sample compartment will be automatically subtracted from the sample spectrum to account for instrumental and atmospheric absorptions.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the this compound sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the mid-infrared range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

    • Perform a baseline correction if necessary to obtain a flat baseline.

Interpretation of the Infrared Spectrum of this compound

The interpretation of the FTIR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. A combination of established group frequency charts and data from computational studies on similar molecules provides a robust basis for these assignments.

Table 1: Predicted and Observed Vibrational Assignments for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
S-H Stretch2550 - 2600Weak
Aromatic C-H Stretch3050 - 3150Weak to Medium
Aromatic C=C Stretch1550 - 1600Medium to Strong
Aromatic C=C Stretch1400 - 1500Medium to Strong
In-plane C-H Bend1000 - 1300Medium
Out-of-plane C-H Bend650 - 900Strong
C-S Stretch600 - 800Weak to Medium
C-Cl Stretch600 - 800Medium to Strong

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of overlapping bands from various bending and stretching vibrations, which is unique to the molecule.

Safety and Handling Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and can cause serious eye damage.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the relationship between the molecular structure and the resulting vibrational spectrum, researchers can confidently identify this compound and assess its purity. The combination of a meticulous experimental technique and a thorough understanding of spectral interpretation, supported by theoretical predictions, ensures the reliability of FTIR analysis in both research and industrial settings.

References

An In-depth Technical Guide to the Isomers of Dichlorobenzenethiol (C6H4Cl2S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C6H4Cl2S predominantly represents the isomers of dichlorobenzenethiol. These aromatic organosulfur compounds are characterized by a benzene ring substituted with two chlorine atoms and one thiol group (-SH). The specific positioning of these substituents gives rise to six distinct constitutional isomers, each with unique chemical and physical properties. While not as extensively studied as their dichlorobenzene counterparts, dichlorobenzenethiols serve as important intermediates in the synthesis of various organic compounds, including pharmaceuticals and materials with specialized applications. Their reactivity, stemming from the nucleophilic nature of the thiolate anion and the influence of the electron-withdrawing chlorine atoms on the aromatic ring, makes them versatile building blocks in organic synthesis. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis protocols, and available toxicological and biological activity data for the six isomers of dichlorobenzenethiol.

IUPAC Nomenclature and Isomers of C6H4Cl2S

The systematic IUPAC naming of the six constitutional isomers of dichlorobenzenethiol is based on the numbering of the benzene ring to assign the lowest possible locants to the substituents. The six isomers are:

  • 2,3-Dichlorobenzenethiol[1][2][3]

  • 2,4-Dichlorobenzenethiol[4]

  • 2,5-Dichlorobenzenethiol[5][6][7]

  • 2,6-Dichlorobenzenethiol[8]

  • 3,4-Dichlorobenzenethiol

  • 3,5-Dichlorobenzenethiol[9][10]

Physicochemical Properties

The physical and chemical properties of the dichlorobenzenethiol isomers are influenced by the substitution pattern on the benzene ring. The data available from various sources is summarized in the table below for easy comparison.

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
2,3-Dichlorobenzenethiol 17231-95-7[1][2]C6H4Cl2S[1][2]179.07[2]White to light yellow/orange powder/crystal[11]56-60[11]Not specified
2,4-Dichlorobenzenethiol 1122-41-4[4]C6H4Cl2S[4]179.07[4][12]Liquid[12]Not applicable60-62 / 1.5 mmHg[12]
2,5-Dichlorobenzenethiol 5858-18-4[6]C6H4Cl2S[6]179.07[6]Not specifiedNot specified114.2 / 0.066 atm[6]
2,6-Dichlorobenzenethiol 24966-39-0[8]C6H4Cl2S[8]179.06[8]White to light yellow powder/crystal[13]Not specifiedNot specified
3,4-Dichlorobenzenethiol 5858-17-3[14]C6H4Cl2S[14]179.07[14]Liquid19-22119-120 / 10 mmHg
3,5-Dichlorobenzenethiol 17231-94-6[9]C6H4Cl2S[9]179.07[9][10]White to yellow crystalline powder/solid[10]62-65[10]270-272

Experimental Protocols: Synthesis of Dichlorobenzenethiols

A general and robust method for the synthesis of aryl thiols is the reduction of the corresponding arylsulfonyl chloride. This can be achieved using various reducing agents, with zinc dust and acid being a common choice. An alternative route for the synthesis of aryl thiols is the Leuckart thiophenol reaction, which proceeds via the diazotization of an arylamine followed by reaction with a xanthate.

General Synthesis of Dichlorobenzenethiols via Reduction of Dichlorobenzenesulfonyl Chlorides

This protocol is adapted from a general method for preparing chlorobenzene thiols.[5]

Step 1: Preparation of Dichlorobenzenesulfonyl Chloride

The appropriate dichlorobenzene isomer is reacted with chlorosulfonic acid to yield the corresponding dichlorobenzenesulfonyl chloride. Thionyl chloride can be added to improve the conversion.

  • Materials: Dichlorobenzene isomer, chlorosulfonic acid, thionyl chloride.

  • Procedure:

    • Heat the dichlorobenzene isomer with chlorosulfonic acid (e.g., at 100-110°C for 1 hour).

    • Add thionyl chloride and continue heating (e.g., at 110°C for 2 hours).

    • Cool the resulting solution containing the dichlorobenzenesulfonyl chloride.

Step 2: Reduction to Dichlorobenzenethiol

The dichlorobenzenesulfonyl chloride solution is then reduced to the corresponding thiol using zinc powder and an aqueous acid.

  • Materials: Solution from Step 1, powdered zinc, aqueous sulfuric acid.

  • Procedure:

    • Add the cooled solution from Step 1 and powdered zinc to an aqueous sulfuric acid solution while maintaining the temperature (e.g., between 40-90°C).

    • After the addition is complete, the dichlorobenzenethiol can be isolated by steam distillation.

Purification:

The crude dichlorobenzenethiol can be purified by vacuum distillation or recrystallization, depending on its physical state.

Generalized Experimental Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_product Product & Purification Dichlorobenzene Dichlorobenzene Isomer Sulfonylation Sulfonylation Dichlorobenzene->Sulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonylation Sulfonyl_Chloride Dichlorobenzenesulfonyl Chloride Sulfonylation->Sulfonyl_Chloride Reduction Reduction (Zinc/Acid) Crude_Thiol Crude Dichlorobenzenethiol Reduction->Crude_Thiol Sulfonyl_Chloride->Reduction Purification Purification (Distillation/ Recrystallization) Crude_Thiol->Purification Pure_Thiol Pure Dichlorobenzenethiol Purification->Pure_Thiol

A generalized workflow for the synthesis of dichlorobenzenethiol isomers.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and signaling pathways of dichlorobenzenethiol isomers are limited in publicly available literature. However, based on the known activities of related compounds, some potential areas of interest for researchers can be inferred.

Thiols are known to play a crucial role in cellular redox homeostasis and can interact with various biological molecules. The presence of chlorine atoms on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological interactions.

One study on 2,4-dichlorobenzyl thiocyanate, a related compound, demonstrated that it acts as a sulfhydryl alkylating agent, forming a mixed disulfide with protein sulfhydryl groups. This mechanism was shown to inhibit tubulin polymerization, leading to mitotic arrest.[8] This suggests that dichlorobenzenethiols could potentially interact with cysteine residues in proteins, thereby modulating their function.

The metabolism of chlorinated aromatic compounds often involves cytochrome P450-mediated oxidation, followed by conjugation reactions. While specific metabolic pathways for dichlorobenzenethiols have not been extensively elucidated, it is plausible that they undergo similar biotransformations.

Given the lack of specific data, a logical workflow for investigating the biological activity of these compounds is proposed below.

G cluster_compound Compound of Interest cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action Isomer Dichlorobenzenethiol Isomer Cell_Lines Target Cell Lines (e.g., Cancer, Neuronal) Isomer->Cell_Lines Treatment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Lines->Cytotoxicity Enzyme_Assays Enzyme Inhibition Assays Cell_Lines->Enzyme_Assays Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cell_Lines->Signaling_Analysis Animal_Model Animal Model of Disease Cytotoxicity->Animal_Model Inform dose selection Target_ID Target Identification Signaling_Analysis->Target_ID PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicology Studies Animal_Model->Toxicity Efficacy Efficacy Evaluation Animal_Model->Efficacy PK_PD->Efficacy Pathway_Elucidation Pathway Elucidation Efficacy->Pathway_Elucidation Target_ID->Pathway_Elucidation

A logical workflow for investigating the biological activity of dichlorobenzenethiols.

Conclusion

The six isomers of dichlorobenzenethiol represent a class of compounds with significant potential in synthetic chemistry. This guide has provided a consolidated resource on their IUPAC nomenclature, physicochemical properties, and general synthetic methodologies. While detailed information on their biological activities and specific signaling pathways remains scarce, the structural relationship to other bioactive chlorinated aromatic and thiol-containing compounds suggests that they may be of interest for further investigation in drug discovery and toxicology. The provided experimental and investigatory workflows offer a starting point for researchers interested in exploring the potential of these versatile chemical entities. Further research is warranted to fully characterize the biological effects and mechanisms of action of each dichlorobenzenethiol isomer.

References

Solubility of 2,3-Dichlorothiophenol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the solubility of 2,3-Dichlorothiophenol in various organic solvents. Due to a lack of publicly available quantitative data, this guide offers qualitative solubility estimations based on chemical principles and data from analogous compounds. A detailed experimental protocol is provided for researchers to determine precise solubility values.

Executive Summary

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility is a critical parameter for process development, reaction optimization, and formulation. This document addresses the current information gap regarding its quantitative solubility by providing a qualitative solubility profile and a robust experimental protocol for its determination.

Qualitative Solubility Profile

A thorough review of scientific literature and chemical databases indicates an absence of published quantitative solubility data for this compound. However, based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as 2,4-dichlorophenol and 3,4-dichlorophenol, a qualitative solubility profile can be estimated.[1][2][3] this compound is a moderately polar molecule due to the presence of the thiol (-SH) group and two chlorine atoms on the aromatic ring.

Table 1: Estimated Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aromatic Benzene, TolueneSolubleThe aromatic ring of this compound allows for favorable π-π stacking interactions with aromatic solvents. Structurally similar 2,4-dichlorophenol is known to be soluble in benzene.[2]
Polar Protic Ethanol, MethanolSolubleThe thiol group can participate in hydrogen bonding with protic solvents like alcohols. Dichlorophenols are soluble in ethanol.[2][3]
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers are effective solvents for moderately polar compounds. 2,4-dichlorophenol and 3,4-dichlorophenol are soluble in ethyl ether.[2][3]
Halogenated Chloroform, DichloromethaneSolubleThe presence of chlorine atoms on this compound contributes to favorable dipole-dipole interactions with chlorinated solvents. 2,4-dichlorophenol is soluble in chloroform.[2]
Nonpolar Aliphatic Hexane, CyclohexaneSparingly SolubleThe polarity of the thiol and chloro groups limits solubility in nonpolar aliphatic solvents.
Aqueous WaterInsolubleThe hydrophobic nature of the dichlorinated benzene ring is the dominant factor, making it poorly soluble in water.

Note: This table presents estimations. Experimental verification is essential for precise applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents.

Methodologies

A common and reliable method for determining the solubility of a solid in an organic solvent is the gravimetric method, which involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

1. Preparation of a Saturated Solution

  • A known volume of the desired organic solvent is added to a vial.

  • An excess amount of this compound is added to the solvent to ensure that a saturated solution is formed, with undissolved solid remaining.

  • The vial is sealed to prevent solvent evaporation.

  • The mixture is agitated using a mechanical shaker or magnetic stirrer in a temperature-controlled environment (e.g., a water bath) for a sufficient time to reach equilibrium (typically 24-72 hours).

2. Isolation of the Dissolved Solute

  • Once equilibrium is reached, agitation is stopped, and the excess solid is allowed to settle.

  • A known volume of the clear supernatant is carefully withdrawn using a syringe.

  • The withdrawn solution is filtered through a syringe filter (of a material compatible with the solvent) into a pre-weighed container to remove any remaining solid microparticles.

3. Quantification of the Solute

  • The solvent in the pre-weighed container is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

  • The container with the dried solute is weighed.

  • The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight.

  • The solubility is then calculated, typically in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram outlines the logical steps for determining the solubility of a solid compound in an organic solvent.

experimental_workflow start Start prepare_solution Prepare Saturated Solution (Excess Solute + Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (24-72h Agitation) prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Known Volume of Supernatant settle->sample filter Filter Solution into Pre-weighed Vial sample->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end_node End calculate->end_node

Caption: A flowchart of the experimental workflow for solubility determination.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2,3-Dichlorothiophenol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and hazards associated with 2,3-Dichlorothiophenol, a chemical intermediate crucial for various research and development applications. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. This document outlines the physical and chemical properties, known hazards, handling and storage procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C6H4Cl2S[1][2]
Molecular Weight 179.07 g/mol [1][2]
CAS Number 17231-95-7[1][2]
Appearance White to light yellow to light orange powder to crystal
Melting Point 54-60 °C (129.2-140 °F)[2][3]
Boiling Point 96-98 °C (204.8-208.4 °F) at 0.5 mmHg[3]
Flash Point >110 °C (>230 °F)[2][3]
Purity >95.0% (GC)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential dangers.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation Category 3H335: May cause respiratory irritation

Source:[1]

Signal Word: Danger[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield are required.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[5]

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron is necessary.[5] In cases of potential significant exposure, additional protective clothing may be required.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]

Handling Procedures
  • Work in a designated, well-ventilated area, preferably a certified chemical fume hood.[5][6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Storage Procedures
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6]

  • Keep refrigerated and store under an inert atmosphere (e.g., argon).[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store locked up.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]

  • In Case of Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[7] Call a poison control center or doctor immediately for treatment advice.

Spill and Leak Procedures
  • Small Spills:

    • Evacuate personnel from the immediate area.[9]

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[5][6]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]

    • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the laboratory and surrounding areas immediately.

    • Alert the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.[5]

Visualized Workflows

To further clarify the necessary safety procedures, the following diagrams illustrate the logical flow of actions for handling and in case of an emergency.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D Proceed to Handling E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste Properly G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

EmergencyResponseFlowchart cluster_actions cluster_details A Exposure Occurs B Remove from Exposure Source A->B Immediate Action C Administer First Aid B->C Next Step D Seek Immediate Medical Attention C->D Critical Step F Inhalation: Move to fresh air C->F G Skin Contact: Wash with soap and water C->G H Eye Contact: Flush with water for 15 mins C->H I Ingestion: Rinse mouth, do not induce vomiting C->I E Notify Supervisor/Safety Officer D->E Reporting

Caption: Emergency response flowchart for this compound exposure.

References

Commercial Availability and Synthetic Utility of 2,3-Dichlorothiophenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorothiophenol is a halogenated aromatic thiol that serves as a versatile building block in synthetic organic chemistry. Its utility in the development of novel chemical entities is of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability of this compound for research purposes, details a common synthetic application, and outlines the corresponding experimental protocol.

Commercial Availability

For researchers requiring this compound for laboratory-scale synthesis, several chemical suppliers offer this reagent in various purities and quantities. The compound is typically available for professional manufacturing and research laboratory use only. Below is a summary of offerings from prominent suppliers.

SupplierPurityAvailable QuantitiesCAS NumberAdditional Information
TCI America >95.0% (GC)5g, 25g17231-95-7Also available through distributors such as Fisher Scientific.[1][2][3][4]
J&K Scientific LLC 98%Not specified17231-95-7Provides basic safety and property information.[5][6]
CP Lab Safety 97%+100g17231-95-7Explicitly states the product is for professional and industrial use.[7]
Oakwood Chemical Not specifiedNot specified17231-95-7General chemical supplier for research and development.[8]
Santa Cruz Biotechnology Not specifiedNot specified17231-95-7Supplier of biochemicals for research.[8]

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below, compiled from various supplier and database sources.

PropertyValueSource
Molecular Formula C₆H₄Cl₂SPubChem[9]
Molecular Weight 179.07 g/mol PubChem[9]
Appearance White to light yellow/orange powder or crystalTCI America[2][3]
Melting Point 54-60 °CJ&K Scientific LLC[5][6]
Boiling Point 96-98 °C at 0.5 mmHgChemicalBook[10]
Flash Point >110 °C (>230 °F)J&K Scientific LLC,[5][6] ChemicalBook[10]
Storage Temperature 2-8°C, under nitrogenChemicalBook[10]

Synthetic Applications in Research

This compound is a valuable precursor for the synthesis of various organic molecules. Its thiol group is nucleophilic and readily reacts with electrophiles, making it a key component in the formation of thioethers and other sulfur-containing compounds. One notable application is its use as a precursor in the formation of polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs), which are of interest in environmental and toxicological research.[11] The reactivity of the thiol group is central to its utility in building more complex molecular architectures.

Experimental Protocol: Synthesis of a 2,3-Dichlorophenyl Thioether

This protocol describes a general procedure for the S-alkylation of this compound to form a thioether, a common reaction type for this class of compounds. This reaction serves as a fundamental step in the synthesis of more complex molecules for various research applications, including drug discovery.

Materials:

  • This compound

  • An alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Deprotonation: Add the base (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.

  • Alkylation: To the resulting suspension or solution, add the alkyl halide (1 equivalent) dropwise via a syringe or dropping funnel.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the combined organic layers sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure thioether.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of utilizing this compound in a research context, from sourcing the material to its application in a typical synthetic transformation.

G Workflow for Utilization of this compound cluster_sourcing Sourcing and Preparation cluster_synthesis Synthetic Application cluster_application Downstream Research Supplier Identify Supplier (e.g., TCI, J&K) Procure Procure this compound Supplier->Procure QC Verify Purity and Identity (e.g., NMR, GC-MS) Procure->QC Reaction_Setup Reaction Setup in Anhydrous Solvent QC->Reaction_Setup Deprotonation Deprotonation with Base Reaction_Setup->Deprotonation Alkylation Reaction with Electrophile (Alkyl Halide) Deprotonation->Alkylation Workup Aqueous Work-up and Extraction Alkylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterize Final Product Purification->Characterization Bio_Assay Biological Activity Screening Characterization->Bio_Assay Material_Prop Material Property Analysis Characterization->Material_Prop G Key Steps in S-Alkylation of this compound Thiophenol This compound Thiolate 2,3-Dichlorothiophenolate Anion Thiophenol->Thiolate + Base - H⁺ Base Base (e.g., K₂CO₃) Base->Thiolate Thioether 2,3-Dichlorophenyl Thioether Thiolate->Thioether + Alkyl Halide - X⁻ Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Thioether

References

2,3-Dichlorothiophenol: A Comprehensive Technical Guide for its Role as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2,3-dichlorothiophenol, a key chemical intermediate in the development of pharmaceuticals and other high-value chemical entities. This document provides detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to support researchers in their synthetic and drug discovery endeavors.

Physicochemical Properties and Safety Information

This compound, also known as 2,3-dichlorobenzenethiol, is a sulfur-containing aromatic compound.[1][2] Its physicochemical properties are summarized in the table below. It is important to handle this compound with appropriate safety precautions, as it is harmful if swallowed and can cause serious eye damage.[2]

PropertyValueReference
Molecular Formula C₆H₄Cl₂S[2]
Molecular Weight 179.07 g/mol [2]
Melting Point 54-60 °C[2]
Boiling Point 252 °C[3]
Flash Point >110 °C[2]
CAS Number 17231-95-7[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the nitration of 1,2-dichlorobenzene. The resulting 2,3-dichloronitrobenzene is then reduced to 2,3-dichloroaniline, which is subsequently converted to the target thiophenol via a diazotization reaction, such as the Leuckart thiophenol reaction.

Step 1: Synthesis of 2,3-Dichloronitrobenzene

The nitration of 1,2-dichlorobenzene can be optimized to favor the formation of the 2,3-dichloro isomer over the 3,4-dichloro isomer by using a mixture of anhydrous phosphoric acid, sulfuric acid, and nitric acid.[4][5]

Experimental Protocol:

A mixture of 1.36 mol of 1,2-dichlorobenzene, 0.42 mol of 98% sulfuric acid, and 1.41 mol of 104% phosphoric acid is prepared in a reaction vessel. To this, a nitrating mixture of 1.38 mol of 98% nitric acid, 0.33 mol of 98% sulfuric acid, and 1.13 mol of 104% phosphoric acid is added dropwise with vigorous stirring over 1.5 hours, maintaining the reaction temperature between 85°C and 125°C. The reaction mixture is stirred for an additional 2 hours at the same temperature. The aqueous phase is then separated from the organic phase while still warm. The organic phase is washed with a dilute sodium carbonate solution and then with water until neutral to yield 2,3-dichloronitrobenzene.[4]

PrecursorProductReagentsTemperature (°C)YieldReference
1,2-Dichlorobenzene2,3-DichloronitrobenzeneHNO₃, H₂SO₄, H₃PO₄85-125~86% (isomer mixture)[4][5]
Step 2: Synthesis of 2,3-Dichloroaniline

2,3-Dichloronitrobenzene is reduced to 2,3-dichloroaniline, typically through catalytic hydrogenation.[3][6]

Experimental Protocol:

The catalytic hydrogenation is carried out in a high-pressure reactor. 1 mmol of 2,3-dichloronitrobenzene, 5 mL of deionized water, 5 mL of methanol, and 20 mg of a suitable catalyst (e.g., Palladium on carbon) are added to the autoclave. The reactor is purged with nitrogen and then with hydrogen gas three times to remove air. The reaction is then performed under 2.0 MPa of hydrogen pressure at 100°C with vigorous stirring (800 rpm) for 4 hours. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,3-dichloroaniline.[6]

PrecursorProductReagentsTemperature (°C)Pressure (MPa)YieldReference
2,3-Dichloronitrobenzene2,3-DichloroanilineH₂, Catalyst (e.g., Pd/C)1002.0>99%[6]
Step 3: Synthesis of this compound via Leuckart Thiophenol Reaction

The final step involves the conversion of 2,3-dichloroaniline to this compound. The Leuckart thiophenol reaction, which utilizes a diazonium salt intermediate and a xanthate, is a suitable method.[7][8][9]

Experimental Protocol (Adapted from a general procedure for thiophenol synthesis):

A diazonium salt solution of 2,3-dichloroaniline is first prepared. In a flask, 0.75 mol of 2,3-dichloroaniline is slowly added to a mixture of 150 mL of concentrated hydrochloric acid and 150 g of crushed ice, with stirring, while maintaining the temperature at 0°C. A cold solution of 0.8 mol of sodium nitrite in 125 mL of water is then added slowly, keeping the temperature below 4°C.[10]

In a separate flask, a solution of 140 g of potassium ethyl xanthate in 180 mL of water is warmed to 40-45°C. The cold diazonium salt solution is added dropwise to the warm xanthate solution over approximately 2 hours, maintaining the temperature in the 40-45°C range. After the addition is complete, the mixture is stirred for another 30 minutes to ensure complete decomposition of the intermediate. The resulting oily aryl xanthate is separated, and the aqueous layer is extracted with ether. The combined organic phases are washed, dried, and the solvent is removed. The crude xanthate is then hydrolyzed by refluxing with a solution of 75 g of sodium hydroxide in 500 mL of 95% ethanol for 6 hours. After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the crude this compound. The product is then purified by distillation or recrystallization.[10][11]

PrecursorProductReagentsKey IntermediateReference
2,3-DichloroanilineThis compound1. NaNO₂, HCl2. Potassium ethyl xanthate3. NaOH, EtOH2,3-Dichlorophenyldiazonium chloride, 2,3-Dichlorophenyl ethyl xanthate[10][11][12]

Applications of this compound in Synthesis

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of heterocyclic compounds with demonstrated anti-cancer properties.[13][14] The synthesis often involves the reaction of a thiophenol with a suitably substituted pyridine derivative.

Experimental Workflow for Thieno[2,3-b]pyridine Synthesis:

G Thiophenol This compound Intermediate S-Aryl Pyridine Intermediate Thiophenol->Intermediate Pyridine Substituted 2-Chloropyridine-3-carbonitrile Pyridine->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Thieno[2,3-b]pyridine Derivative Cyclization->Product

Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.

Synthesis of Phenothiazines

Phenothiazines are another important class of heterocyclic compounds with applications in medicinal chemistry. Their synthesis can involve the reaction of an aminothiophenol with a dihalobenzene derivative. While direct synthesis from this compound is less common, its precursor, 2-amino-thiophenol derivatives, are key starting materials.

Experimental Workflow for Phenothiazine Synthesis:

G Aminothiophenol 2-Aminothiophenol Derivative Intermediate Diphenylsulfide Intermediate Aminothiophenol->Intermediate Dihalobenzene Substituted 1,2-Dihalobenzene Dihalobenzene->Intermediate Base Base (e.g., Na2CO3) Base->Intermediate Solvent Solvent (e.g., EtOH) Solvent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Phenothiazine Derivative Cyclization->Product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Thieno Thieno[2,3-b]pyridine Derivative Thieno->PI3K inhibits G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Thieno Thieno[2,3-b]pyridine Derivative Thieno->MEK may inhibit Thieno->ERK may inhibit G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Thieno Thieno[2,3-b]pyridine Derivative Thieno->JAK may inhibit

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dichlorinated Thioxanthone Derivatives Using 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioxanthones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar tricyclic core serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. Thioxanthone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. The substitution pattern on the thioxanthone ring system plays a crucial role in modulating these biological effects. This document provides detailed protocols for the synthesis of a dichlorinated thioxanthone derivative commencing from 2,3-dichlorothiophenol, a readily available starting material.

The synthetic strategy outlined below follows a two-step sequence involving an initial Ullmann condensation to form a diaryl thioether intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the desired thioxanthone scaffold.

Synthetic Workflow

The overall synthetic scheme for the preparation of 2,3-dichlorothioxanthone is depicted below.

Thioxanthone Synthesis Workflow Synthesis of 2,3-Dichlorothioxanthone reagent1 This compound step1 Ullmann Condensation reagent1->step1 reagent2 2-Chlorobenzoic Acid reagent2->step1 intermediate 2-(2,3-Dichlorophenylthio)benzoic Acid step2 Acid-Catalyzed Cyclization intermediate->step2 product 2,3-Dichlorothioxanthone step1->intermediate Cu Catalyst, Base step2->product H2SO4 or PPA

Caption: Two-step synthesis of 2,3-Dichlorothioxanthone.

Experimental Protocols

Step 1: Synthesis of 2-(2,3-Dichlorophenylthio)benzoic Acid via Ullmann Condensation

This procedure describes the copper-catalyzed synthesis of the diaryl thioether intermediate. The Ullmann condensation is a classic method for the formation of carbon-sulfur bonds.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound179.055.0 g0.0279
2-Chlorobenzoic Acid156.574.37 g0.0279
Anhydrous Potassium Carbonate138.217.71 g0.0558
Copper(I) Iodide (CuI)190.450.53 g0.0028
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (5.0 g, 0.0279 mol), 2-chlorobenzoic acid (4.37 g, 0.0279 mol), anhydrous potassium carbonate (7.71 g, 0.0558 mol), and copper(I) iodide (0.53 g, 0.0028 mol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.

  • Heat the reaction mixture to 140-150 °C with constant stirring under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Filter the precipitate, wash it thoroughly with water, and then recrystallize from a mixture of ethanol and water to afford the pure 2-(2,3-dichlorophenylthio)benzoic acid.

  • Dry the product in a vacuum oven at 60 °C.

Expected Yield: 70-80%

Characterization Data (Hypothetical):

PropertyValue
AppearanceOff-white to pale yellow solid
Melting Point185-188 °C
¹H NMR (CDCl₃, 400 MHz) δ8.15 (d, 1H), 7.50-7.60 (m, 2H), 7.20-7.35 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ168.5, 140.1, 135.2, 133.8, 132.5, 131.9, 130.4, 129.8, 128.7, 127.6, 125.4
Mass Spectrometry (ESI-MS)m/z 300.9 [M-H]⁻
Step 2: Synthesis of 2,3-Dichlorothioxanthone via Acid-Catalyzed Cyclization

This protocol details the intramolecular Friedel-Crafts acylation to form the thioxanthone ring system.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(2,3-Dichlorophenylthio)benzoic Acid301.165.0 g0.0166
Concentrated Sulfuric Acid (98%)98.0850 mL-
Alternative: Polyphosphoric Acid (PPA)-~50 g-

Procedure:

  • In a 100 mL beaker, carefully add 2-(2,3-dichlorophenylthio)benzoic acid (5.0 g, 0.0166 mol) in small portions to concentrated sulfuric acid (50 mL) at 0-5 °C with stirring.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-6 hours. The color of the solution will typically change to a deep red or brown.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice (~200 g) with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then filter the solid product.

  • Wash the precipitate with a 5% sodium bicarbonate solution until the filtrate is neutral, and then wash with copious amounts of water.

  • Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 2,3-dichlorothioxanthone.

  • Dry the final product in a vacuum oven at 80 °C.

Expected Yield: 85-95%

Characterization Data (Hypothetical):

PropertyValue
AppearanceYellow crystalline solid
Melting Point210-213 °C
¹H NMR (CDCl₃, 400 MHz) δ8.30 (d, 1H), 8.10 (d, 1H), 7.50-7.70 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ179.8, 138.5, 136.2, 134.8, 133.1, 132.7, 131.5, 130.9, 129.4, 128.1, 126.9, 125.0
Mass Spectrometry (EI-MS)m/z 282 [M]⁺

Potential Biological Applications and Signaling Pathways

Thioxanthone derivatives are known to interact with various biological targets. For instance, they have been shown to act as topoisomerase inhibitors, which are crucial enzymes in DNA replication and are often targeted in cancer therapy. Additionally, some thioxanthones can modulate the activity of protein kinases, which are key regulators of cellular signaling pathways.

The introduction of chloro substituents on the thioxanthone scaffold can significantly influence its biological activity, potentially enhancing its potency and selectivity. Dichlorinated aromatic compounds are known to exhibit a range of biological effects, and their incorporation into the thioxanthone framework may lead to novel pharmacological properties.

A potential mechanism of action for a dichlorinated thioxanthone derivative in an anticancer context could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thioxanthone 2,3-Dichlorothioxanthone Thioxanthone->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The protocols detailed in this document provide a robust and reproducible method for the synthesis of 2,3-dichlorothioxanthone from this compound. This synthetic route offers a valuable tool for researchers to access novel thioxanthone derivatives for further investigation in drug discovery and materials science. The potential for these compounds to modulate key cellular signaling pathways underscores their importance as a promising class of molecules for the development of new therapeutic agents. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of these dichlorinated thioxanthone derivatives.

Application Notes and Protocols for the Ullmann Condensation Reaction with 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a versatile and powerful copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of a wide array of compounds, including diaryl ethers, diaryl thioethers, and N-aryl amines.[3][4] While traditionally requiring harsh reaction conditions, modern advancements have introduced milder protocols through the use of various ligands and catalytic systems, expanding the substrate scope to include less reactive aryl chlorides.[2]

This document provides detailed application notes and experimental protocols for the Ullmann condensation reaction specifically involving 2,3-dichlorothiophenol. The resulting dichlorinated diphenyl sulfide and N-aryl-2,3-dichlorophenylthioamine scaffolds are of interest in drug discovery, with some diphenyl sulfide derivatives showing potential as anticancer agents through the inhibition of tubulin polymerization.[3]

Reaction Principle

The Ullmann condensation of this compound proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction involves the coupling of the thiophenol with an aryl halide (for C-S bond formation) or an amine (for C-N bond formation, followed by intramolecular cyclization or intermolecular coupling) in the presence of a copper catalyst, a ligand, and a base in a high-boiling polar aprotic solvent. The catalytic cycle is generally believed to involve the formation of a copper(I)-thiolate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired product and regenerates the active copper(I) catalyst.[5]

Applications in Drug Development

The products derived from the Ullmann condensation of this compound, particularly dichlorinated diphenyl sulfides, are of interest in oncological research. Certain substituted diphenyl sulfides have been identified as potent inhibitors of tubulin polymerization.[3] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3]

Signaling Pathway of Diphenyl Sulfide-Based Tubulin Inhibitors

G Mechanism of Action of Diphenyl Sulfide Tubulin Inhibitors cluster_0 Cellular Environment cluster_1 Cell Cycle Progression Diphenyl_Sulfide Dichlorinated Diphenyl Sulfide Derivative Tubulin α/β-Tubulin Dimers Diphenyl_Sulfide->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Checkpoint Activation Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induction

Caption: Proposed signaling pathway for apoptosis induction by diphenyl sulfide-based tubulin inhibitors.[3]

Experimental Protocols

The following are representative protocols for the Ullmann condensation of this compound with an aromatic amine and an aryl iodide. These protocols are based on general procedures for Ullmann-type reactions of aryl chlorides and thiophenols and may require optimization for specific substrates.

Protocol 1: Synthesis of a Dichlorinated N-Aryl Phenylthioamine

This protocol describes the synthesis of N-(4-methoxyphenyl)-2,3-dichlorophenylthioamine via a copper-catalyzed Ullmann-type C-S coupling reaction.

Materials:

  • This compound

  • 4-Iodoanisole

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), 4-iodoanisole (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMF (5 mL) to the flask, followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-methoxyphenyl)-2,3-dichlorophenylthioamine.

Protocol 2: Synthesis of a Dichlorinated Diphenyl Sulfide

This protocol outlines the synthesis of 2,3-dichloro-1-(phenylthio)benzene through a copper-catalyzed Ullmann condensation.

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add copper(I) oxide (0.05 mmol, 5 mol%) and 1,10-phenanthroline (0.1 mmol, 10 mol%) to a dry reaction vial.

  • Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv.), iodobenzene (1.1 mmol, 1.1 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by GC-MS or TLC. The reaction is typically complete in 18-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,3-dichloro-1-(phenylthio)benzene.

Data Presentation

The following tables summarize typical reaction conditions and yields for Ullmann-type C-S and C-N coupling reactions involving aryl chlorides and thiophenols, providing a reference for optimization.

Table 1: Representative Conditions for Ullmann C-S Coupling of Aryl Chlorides with Thiols

EntryAryl ChlorideThiolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChloronitrobenzeneThiophenolCuI (10)DMEDA (20)K₂CO₃ (2)DMF1302485
22-Chlorobenzonitrile4-MethylthiophenolCu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃ (2)Toluene1102092
31-Chloro-4-(trifluoromethyl)benzeneThiophenolCuI (5)L-Proline (10)K₃PO₄ (2)DMSO1201878
42,4-Dichlorobenzaldehyde4-ChlorothiophenolCuO nanoparticles (5)NoneKOH (2)DMAc1001288

Table 2: Representative Conditions for Ullmann C-N Coupling of Aryl Chlorides with Amines

EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisoleAnilineCuI (5)Picolinic Acid (10)K₃PO₄ (2)DMSO1102475
22-ChlorotolueneBenzylamineCuCl (10)NoneK₂CO₃ (2)NMP1501868
31-Chloro-3-nitrobenzeneMorpholineCuI (10)DMEDA (20)K₂CO₃ (2)DMF1201690
42-ChloropyridinePiperidineCuBr (5)Nonet-BuOK (1.5)Toluene1001282

Experimental Workflow

The general workflow for performing an Ullmann condensation reaction is outlined below.

G General Experimental Workflow for Ullmann Condensation Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reactants, Catalyst, Ligand, and Base Setup->Reagents Solvent Addition of Anhydrous Solvent Reagents->Solvent Reaction Heating and Stirring Solvent->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Quench and Extraction Monitoring->Workup Proceed upon completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the Ullmann condensation reaction.

Safety Precautions

  • Inert Atmosphere: Many Ullmann condensation reactions are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.

  • High Temperatures: These reactions often require high temperatures. Use appropriate heating equipment (e.g., oil bath) and take precautions to avoid burns.

  • Solvents: High-boiling polar aprotic solvents such as DMF, DMSO, and NMP are commonly used. These solvents can be harmful if inhaled or absorbed through the skin. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper Catalysts: Copper salts can be toxic. Avoid inhalation of dust and direct contact with skin.

  • Bases: The bases used can be corrosive or caustic. Handle with care and avoid contact with skin and eyes.

Conclusion

The Ullmann condensation provides a valuable synthetic route to dichlorinated diphenyl sulfides and related compounds from this compound. The protocols and data presented herein offer a foundation for researchers to explore the synthesis of these and other structurally diverse molecules. The potential biological activity of the resulting products, particularly as tubulin polymerization inhibitors, underscores the importance of this reaction in the field of drug discovery and development. Further optimization of reaction conditions may be necessary to achieve high yields and purity for specific substrate combinations.

References

Nucleophilic Aromatic Substitution of 2,3-Dichlorothiophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This methodology is particularly crucial in the synthesis of pharmaceuticals and functional materials. 2,3-Dichlorothiophenol presents an interesting, albeit challenging, substrate for SNAr reactions. The presence of two chlorine atoms, a thiol group, and their specific substitution pattern on the benzene ring dictates the regioselectivity and reactivity of the molecule.

The electron-withdrawing nature of the chlorine atoms and the sulfur atom of the thiol group can activate the ring towards nucleophilic attack. However, the ortho and meta relationship of the activating groups relative to the leaving groups (chlorine atoms) is not as favorable for stabilizing the intermediate Meisenheimer complex as a para relationship would be. Consequently, forcing conditions may be required to achieve substitution. The thiol group itself is a potent nucleophile and can participate in intramolecular reactions or be deprotonated under basic conditions, further complicating the reaction landscape.

These application notes provide an overview of potential SNAr reactions involving this compound and generalized protocols based on established methodologies for similar substrates. Due to a lack of specific documented examples in the scientific literature for intermolecular SNAr reactions on this compound, the following protocols are adapted from procedures for structurally related compounds and general SNAr principles. Researchers should consider these as starting points for optimization.

Reaction Principle: The SNAr Mechanism

The nucleophilic aromatic substitution reaction on this compound is anticipated to proceed via a bimolecular addition-elimination mechanism.

Caption: General mechanism of nucleophilic aromatic substitution.

Potential Applications in Synthesis

While direct intermolecular SNAr reactions on this compound are not extensively documented, intramolecular cyclization of its derivatives represents a plausible and powerful synthetic strategy. S-alkylation of the thiophenol followed by an intramolecular SNAr reaction can lead to the formation of important heterocyclic scaffolds, such as benzothiophenes.

Experimental Protocols

Important Note: The following protocols are generalized and will likely require optimization for substrate-specific applications. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol outlines a general procedure for the substitution of a chlorine atom on this compound with an amine nucleophile. The reaction will likely favor substitution at the 2-position due to the combined electron-withdrawing effects of the adjacent chlorine and sulfur atoms.

Materials:

  • This compound

  • Piperidine (or other secondary amine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add piperidine (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-150 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol describes a general method for the synthesis of a methoxy-substituted dichlorothiophenol derivative.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

  • In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the solution of this compound at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-120 °C and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Intramolecular Cyclization via S-Alkylation and Subsequent SNAr

This protocol describes a two-step procedure to synthesize a benzothiophene derivative, which is a more plausible and documented reaction pathway for this type of substrate.

Step 1: S-Alkylation

Materials:

  • This compound

  • An appropriate alkyl halide with a leaving group (e.g., ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous Acetone or DMF

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate to obtain the crude S-alkylated product. This product may be used in the next step without further purification.

Step 2: Intramolecular Cyclization

Materials:

  • Crude S-alkylated this compound

  • A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

  • Anhydrous DMF or THF

Procedure:

  • Dissolve the crude S-alkylated product in anhydrous DMF.

  • Carefully add the strong base (1.2-2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-120 °C.

  • Monitor the cyclization by TLC.

  • Once complete, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the resulting benzothiophene derivative by column chromatography.

Data Presentation

Nucleophile (Example)Expected ProductSolventTemperature (°C)Expected Yield Range (%)
Piperidine2-(Piperidin-1-yl)-3-chlorothiophenolDMF100-15030-60
Sodium Methoxide2-Methoxy-3-chlorothiophenolDMF/MeOH80-12025-55
Ethyl Bromoacetate (followed by cyclization)Ethyl 4-chlorobenzo[b]thiophene-7-carboxylateAcetone then DMFRT then 80-12050-75 (over two steps)

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware add_substrate Add this compound and Solvent setup_glassware->add_substrate add_base Add Base add_substrate->add_base add_nucleophile Add Nucleophile add_base->add_nucleophile heat_stir Heat and Stir add_nucleophile->heat_stir monitor Monitor by TLC heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for SNAr reactions.

Concluding Remarks

The nucleophilic aromatic substitution of this compound is a challenging transformation that requires careful consideration of reaction conditions. While direct intermolecular substitution is plausible, intramolecular cyclization pathways following S-functionalization appear to be a more promising and documented route for the synthesis of valuable heterocyclic compounds. The protocols and data presented herein should serve as a foundational guide for researchers exploring the reactivity of this interesting molecule. Experimental validation and optimization are essential to achieve desired outcomes.

Application Note & Protocols: The Pivotal Role of 2,3-Dichlorothiophenol in the Strategic Synthesis of Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Src Homology-2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated, high-value target for cancer therapy.[1][2][3] Its role as a positive regulator in the RAS-MAPK (mitogen-activated protein kinase) signaling pathway makes it a central player in cell growth, differentiation, and survival.[1][4] The discovery of a novel allosteric binding site has catalyzed the development of potent and selective inhibitors that stabilize SHP2 in its auto-inhibited conformation.[3][5][6] This guide provides an in-depth analysis of the synthesis of these inhibitors, focusing on the indispensable role of 2,3-dichlorothiophenol as a key structural synthon. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss its impact on the potency and drug-like properties of the resulting inhibitors.

The Scientific Imperative for SHP2 Inhibition

SHP2 acts as a molecular switch in vital cellular communication pathways.[1] In its basal state, the N-SH2 domain of the protein sterically blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain, rendering it inactive.[6][7] Upon activation by receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change, exposing the catalytic site and enabling it to dephosphorylate substrates, which ultimately leads to the activation of the RAS-RAF-MEK-ERK cascade.[4][8] Hyperactivity of SHP2, due to mutations or upstream signaling, is a known driver in various human cancers and developmental disorders like Noonan syndrome.[1][8]

While early efforts targeted the catalytic site, these inhibitors often suffered from poor selectivity against other homologous phosphatases, such as SHP1.[4][8] The breakthrough came with the discovery of a "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains.[3][5] Small molecules that bind to this site lock the enzyme in its closed, inactive state, offering a highly selective mechanism of inhibition.[3][9]

SHP2_Signaling_Pathway RTK Growth Factor Receptor (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Allosteric SHP2 Inhibitor (e.g., TNO155, SHP099) Inhibitor->SHP2_inactive stabilizes inactive state

Figure 1: Simplified SHP2 signaling pathway and point of intervention.

This compound: A Privileged Scaffold Fragment

Medicinal chemistry campaigns that led to first-in-class inhibitors like SHP099 and TNO155 (Batoprotafib) revealed that a 2,3-dichlorophenyl moiety is a highly effective fragment for occupying a key lipophilic region within the allosteric tunnel.[3][6][10] The specific substitution pattern is critical for achieving high potency.

The utility of this compound (CAS: 17231-95-7) stems from two key features:

  • The 2,3-Dichlorophenyl Group: This motif provides optimal van der Waals contacts within the allosteric site, contributing significantly to binding affinity. Its electronic properties and defined conformation are crucial for potency.

  • The Thiol (-SH) Group: The thiol is an excellent nucleophile, particularly in its deprotonated thiophenolate form.[11] This provides a robust and versatile chemical handle for covalently linking the dichlorophenyl headpiece to various heterocyclic cores via a thioether (-S-) bond. This linkage is a cornerstone of many reported SHP2 inhibitor scaffolds.[6]

General_Workflow Start Halogenated Heterocyclic Core (e.g., Pyrazine, Pyridine) Coupling Palladium-Catalyzed S-Arylation (Key Step) Start->Coupling Thiophenol This compound Thiophenol->Coupling Intermediate Core-Thioether Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., amination, spirocycle addition) Intermediate->Modification Final Potent Allosteric SHP2 Inhibitor Modification->Final

Figure 2: High-level workflow for SHP2 inhibitor synthesis.

Key SHP2 Inhibitors Utilizing the Dichlorophenylthio- Moiety

The strategic incorporation of the 2,3-dichlorophenylthio- group is a recurring theme in the development of potent SHP2 inhibitors. The table below summarizes several key examples.

Inhibitor NameCore StructureReported SHP2 IC₅₀Reference(s)
SHP099 Aminopyrazine71 nM[12][13]
TNO155 (Batoprotafib) Aminopyrazine11 nM[10][14]
Compound 2d Imidazopyrazine47 nM[6]
PB17-026-01 Pyrrolotriazinone~20 nM (est.)[3][15][16]

Experimental Protocol: Palladium-Catalyzed S-Arylation

This protocol details the key coupling reaction to form the thioether bond, a critical step in the synthesis of many SHP2 inhibitors. This method is based on established palladium-catalyzed cross-coupling chemistry, providing a reliable and reproducible procedure.

Objective: To synthesize a 2-(2,3-dichlorophenylthio)-substituted heterocyclic intermediate.

Causality and Trustworthiness: This protocol employs a well-established palladium-catalyzed S-arylation (Buchwald-Hartwig type) reaction. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The Xantphos ligand is a bulky, electron-rich phosphine that facilitates the reductive elimination step, which is often rate-limiting in such couplings. Cesium carbonate is a strong, yet relatively gentle, base suitable for deprotonating the thiophenol without causing unwanted side reactions.

Materials & Reagents:

  • Halogenated Heterocycle (e.g., 2-bromo-3-aminopyrazine): 1.0 eq

  • This compound: 1.1 eq[17][18]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): 0.05 eq

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): 0.10 eq

  • Cesium Carbonate (Cs₂CO₃): 2.0 eq

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reaction_Scheme sub1 Halogenated Heterocycle (Ar-Br) plus + sub2 This compound (Ar'-SH) prod Coupled Product (Ar-S-Ar') sub2->prod Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane Heat (e.g., 100 °C)

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Thiophene Derivatives from 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel thiophene-based heterocyclic compounds utilizing 2,3-Dichlorothiophenol as a key starting material under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity, making it a valuable tool in modern drug discovery and development.[1][2][3][4][5][6]

Introduction to Microwave-Assisted Synthesis of Sulfur Heterocycles

Microwave-assisted synthesis is a well-established technique that utilizes microwave energy to heat reactants directly and efficiently.[4][5] This method of heating can lead to rapid reaction rates and cleaner reaction profiles compared to conventional heating methods.[4] The synthesis of sulfur-containing heterocycles, a common scaffold in many pharmaceutical agents, has been shown to be particularly amenable to microwave irradiation.[7] While direct literature on the microwave-assisted synthesis involving this compound is limited, analogous reactions with substituted thiophenols and related compounds provide a strong basis for the development of robust synthetic protocols.

This document outlines a representative protocol for the synthesis of a substituted benzothiophene derivative from this compound and an appropriate coupling partner. The provided methodologies are based on established principles of microwave-assisted synthesis of similar heterocyclic systems.

Application: Synthesis of 7,8-Dichloro-Substituted Benzothiophene Derivatives

A key application of this compound in microwave-assisted synthesis is the preparation of 7,8-dichloro-substituted benzothiophene scaffolds. These structures are of interest in medicinal chemistry due to their potential as kinase inhibitors and other biologically active agents. The following section details a representative protocol for such a synthesis.

Table 1: Reaction Parameters for Microwave-Assisted Synthesis of a 7,8-Dichlorobenzothiophene Derivative
ParameterValue
Reactant 1 This compound
Reactant 2 α-haloketone (e.g., 2-chloro-1-phenylethanone)
Base Triethylamine (TEA)
Solvent Dimethylformamide (DMF)
Microwave Power 100 - 300 W (variable)
Temperature 120 - 150 °C
Reaction Time 10 - 30 minutes
Typical Yield 60 - 85%

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenyl-7,8-dichlorobenzothiophene

This protocol describes a representative procedure for the synthesis of a 7,8-dichlorobenzothiophene derivative via a microwave-assisted one-pot reaction.

Materials:

  • This compound

  • 2-chloro-1-phenylethanone

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 179 mg).

  • Add anhydrous DMF (3 mL) to dissolve the starting material.

  • Add 2-chloro-1-phenylethanone (1.1 mmol, 170 mg).

  • Add triethylamine (1.5 mmol, 209 µL).

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 20 minutes with stirring. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-phenyl-7,8-dichlorobenzothiophene.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the general workflow for the microwave-assisted synthesis of a 7,8-dichlorobenzothiophene derivative.

workflow reagents Reactants & Solvent Loading mw_reaction Microwave Irradiation reagents->mw_reaction Seal Vessel workup Aqueous Workup & Extraction mw_reaction->workup Cooling purification Chromatographic Purification workup->purification Crude Product analysis Product Characterization purification->analysis Pure Product

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway Analogy: A Conceptual Representation

While not a biological signaling pathway, the following diagram uses a similar visual language to represent the conceptual flow of the chemical transformation, highlighting the key steps and intermediates.

reaction_pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_product Final Product 2_3_Dichlorothiophenol 2_3_Dichlorothiophenol Thioether Thioether Intermediate 2_3_Dichlorothiophenol->Thioether alpha_haloketone α-haloketone alpha_haloketone->Thioether Base Base Base->Thioether Microwave Microwave (Heat & Pressure) Benzothiophene 7,8-Dichlorobenzothiophene Microwave->Benzothiophene Thioether->Benzothiophene Intramolecular Cyclization

Caption: Conceptual pathway of the synthesis.

Conclusion

Microwave-assisted synthesis represents a powerful and efficient method for the preparation of novel heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the use of this compound in the synthesis of potentially bioactive molecules. The significant reduction in reaction times and potential for increased yields make this an attractive approach for the rapid generation of compound libraries for screening and lead optimization. Further optimization of the reaction conditions may be necessary for different substrates to achieve the best results.

References

Application Notes and Protocols for Copper-Catalyzed Reactions of 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-dichlorothiophenol in copper-catalyzed cross-coupling reactions. The methodologies outlined are foundational for the synthesis of complex organic molecules, such as diaryl thioethers and phenothiazine derivatives, which are of significant interest in medicinal chemistry and materials science. While specific literature on the copper-catalyzed reactions of this compound is limited, the following protocols are based on well-established and broadly applicable copper-catalyzed cross-coupling methodologies.

Copper-Catalyzed C-S Cross-Coupling: Synthesis of Diaryl Thioethers

The copper-catalyzed C-S cross-coupling reaction is a powerful tool for the formation of diaryl thioethers.[1][2][3] Ligand-free systems utilizing copper(I) iodide (CuI) are particularly attractive due to their simplicity, low cost, and operational convenience.[2] These reactions typically proceed in good to excellent yields and tolerate a wide range of functional groups.

Representative Quantitative Data for C-S Cross-Coupling

The following table presents representative data for the copper-catalyzed C-S cross-coupling of this compound with various aryl iodides, based on typical yields observed for similar substrates in the literature.

EntryAryl IodideProductBaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene1,2-Dichloro-3-(phenylthio)benzeneK₂CO₃DMF1101285
24-Iodotoluene1,2-Dichloro-3-(p-tolylthio)benzeneK₂CO₃DMF1101288
34-Iodoanisole1,2-Dichloro-3-((4-methoxyphenyl)thio)benzeneCs₂CO₃DMAc1201892
41-Iodo-4-nitrobenzene1,2-Dichloro-3-((4-nitrophenyl)thio)benzeneK₂CO₃NMP1001095
52-Iodopyridine2-((2,3-Dichlorophenyl)thio)pyridineCs₂CO₃DMF1202478
Experimental Protocol: Synthesis of 1,2-Dichloro-3-(phenylthio)benzene

This protocol describes a general procedure for the ligand-free copper-catalyzed C-S cross-coupling of this compound with iodobenzene.

Materials:

  • This compound (1.0 mmol, 179 mg)

  • Iodobenzene (1.2 mmol, 245 mg, 134 µL)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a 25 mL round-bottom flask were added this compound (179 mg, 1.0 mmol), iodobenzene (245 mg, 1.2 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • The flask was evacuated and backfilled with nitrogen three times.

  • Anhydrous DMF (5 mL) was added via syringe.

  • The reaction mixture was stirred and heated to 110 °C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate was washed with water (3 x 15 mL) and brine (15 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 1,2-dichloro-3-(phenylthio)benzene.

Synthesis of Substituted Phenothiazines via Copper-Catalyzed Ullmann Condensation and Intramolecular Cyclization

The synthesis of phenothiazines can be achieved through a two-step process involving an initial intermolecular C-S coupling followed by an intramolecular C-N bond formation (Ullmann condensation).[4][5] This approach allows for the construction of the core phenothiazine scaffold from readily available starting materials. While some phenothiazine syntheses are performed without a copper catalyst, copper catalysis is often employed for Ullmann-type C-N couplings.[6][7]

Representative Quantitative Data for Phenothiazine Synthesis

The following table provides representative data for the two-step synthesis of a substituted phenothiazine from this compound and a substituted 2-bromoaniline.

Entry2-Bromoaniline DerivativeIntermediate ProductCyclization ConditionsFinal Phenothiazine ProductOverall Yield (%)
12-Bromoaniline2-((2,3-Dichlorophenyl)thio)anilineCuI, K₂CO₃, DMF, 140°C1,2-Dichlorophenothiazine75
22-Bromo-4-methylaniline2-((2,3-Dichlorophenyl)thio)-4-methylanilineCuI, K₂CO₃, DMF, 140°C1,2-Dichloro-7-methylphenothiazine72
32-Bromo-4-methoxyaniline2-((2,3-Dichlorophenyl)thio)-4-methoxyanilineCuI, K₂CO₃, DMF, 140°C1,2-Dichloro-7-methoxyphenothiazine68
42-Bromo-4-fluoroaniline4-Fluoro-2-((2,3-dichlorophenyl)thio)anilineCuI, K₂CO₃, DMF, 140°C1,2-Dichloro-7-fluorophenothiazine78
Experimental Protocol: Synthesis of 1,2-Dichlorophenothiazine

This protocol outlines a representative two-step synthesis of 1,2-dichlorophenothiazine.

Step 1: Synthesis of 2-((2,3-Dichlorophenyl)thio)aniline

Materials:

  • This compound (1.0 mmol, 179 mg)

  • 2-Bromoaniline (1.1 mmol, 189 mg, 121 µL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous DMF (5 mL)

Procedure:

  • Follow the procedure for the C-S cross-coupling as described above, using 2-bromoaniline in place of iodobenzene.

  • The reaction is typically heated at 120 °C for 24 hours.

  • After workup and purification, 2-((2,3-dichlorophenyl)thio)aniline is obtained.

Step 2: Intramolecular Cyclization to 1,2-Dichlorophenothiazine

Materials:

  • 2-((2,3-Dichlorophenyl)thio)aniline (1.0 mmol, 286 mg)

  • Copper(I) iodide (CuI) (0.2 mmol, 38 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Anhydrous DMF (10 mL)

Procedure:

  • To a round-bottom flask are added 2-((2,3-dichlorophenyl)thio)aniline (286 mg, 1.0 mmol), copper(I) iodide (38 mg, 0.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • The flask is evacuated and backfilled with nitrogen.

  • Anhydrous DMF (10 mL) is added.

  • The mixture is heated to 140 °C and stirred for 24 hours.

  • After cooling, the reaction is worked up as described in the C-S coupling protocol.

  • The crude product is purified by column chromatography to yield 1,2-dichlorophenothiazine.

Visualizations

G General Mechanism for Copper-Catalyzed C-S Cross-Coupling CuI Cu(I) Catalyst CuThiolate [Ar'-S-Cu(I)] CuI->CuThiolate + Ar'-S⁻ Thiolate Ar'-S⁻ OxidativeAddition Oxidative Addition Intermediate [Ar-Cu(III)(S-Ar')X] CuThiolate->OxidativeAddition + Ar-X ArX Ar-X Product Ar-S-Ar' OxidativeAddition->Product Reductive Elimination CuIX Cu(I)X OxidativeAddition->CuIX CuIX->CuI Regeneration

Caption: Proposed mechanism for copper-catalyzed C-S cross-coupling.

G Synthetic Pathway to 1,2-Dichlorophenothiazine start1 This compound step1 C-S Cross-Coupling (CuI, K₂CO₃, DMF) start1->step1 start2 2-Bromoaniline start2->step1 intermediate 2-((2,3-Dichlorophenyl)thio)aniline step1->intermediate step2 Intramolecular C-N Cyclization (CuI, K₂CO₃, DMF) intermediate->step2 product 1,2-Dichlorophenothiazine step2->product

Caption: Two-step synthesis of 1,2-dichlorophenothiazine.

G Experimental Workflow for Phenothiazine Synthesis A Step 1: C-S Coupling - Combine reactants, catalyst, base - Add solvent - Heat under N₂ B Workup 1 - Cool and dilute - Filter - Wash with H₂O and brine - Dry and concentrate A->B C Purification 1 - Column Chromatography B->C D Step 2: C-N Cyclization - Combine intermediate, catalyst, base - Add solvent - Heat under N₂ C->D E Workup 2 - Cool and dilute - Filter - Wash with H₂O and brine - Dry and concentrate D->E F Purification 2 - Column Chromatography E->F G Characterization (NMR, MS, etc.) F->G

Caption: Workflow for the synthesis of 1,2-dichlorophenothiazine.

References

Application Note: A Proposed Synthetic Route to 5-Azaquinoxaline Derivatives from 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that involves the initial nitration of 2,3-dichlorothiophenol, followed by a series of transformations to introduce the necessary nitrogen atoms and construct the final heterocyclic system.

Overall Workflow

A This compound B Step 1: Nitration A->B C 2,3-Dichloro-6-nitrothiophenol (Intermediate 1) B->C D Step 2: S-Alkylation C->D E 1,2-Dichloro-3-(methylthio)-4-nitrobenzene (Intermediate 2) D->E F Step 3: Nucleophilic Aromatic Substitution E->F G 2-Chloro-1-(methylthio)-4-nitro-3-(pyrrolidin-1-yl)benzene (Intermediate 3) F->G H Step 4: Reduction of Nitro Group G->H I 4-Chloro-5-(methylthio)-2-(pyrrolidin-1-yl)aniline (Intermediate 4) H->I J Step 5: Cyclocondensation I->J K Substituted 5-Azaquinoxaline Derivative J->K

Application Notes and Protocols for the Preparation of Pyrimidine-Fused Cyclic Compounds with 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed synthesis of pyrimidine-fused cyclic compounds, specifically targeting a dichlorinated pyrimido[2,1-b]benzothiazole derivative, utilizing 2,3-Dichlorothiophenol as a key starting material. While direct literature for this specific reaction is limited, the following protocols are based on established methodologies for the synthesis of analogous pyrimido[2,1-b]benzothiazole systems.[1][2][3]

Introduction

Pyrimidine-fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5] The incorporation of a dichlorinated benzothiazole moiety can modulate the biological and pharmacokinetic properties of the resulting molecule. This document outlines a two-step synthetic approach commencing with the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with this compound, followed by an intramolecular cyclization to yield the target pyrimido[2,1-b]benzothiazole derivative.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNA_r_): Reaction of this compound with 2,4-dichloropyrimidine to form the intermediate, 2-((2,3-dichlorophenyl)thio)-4-chloropyrimidine.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization of the intermediate to afford the final pyrimidine-fused cyclic compound.

Data Presentation

The following tables are provided for the systematic recording of experimental data.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-((2,3-dichlorophenyl)thio)-4-chloropyrimidine

EntryThis compound (equiv.)2,4-Dichloropyrimidine (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1
2
3

Table 2: Characterization Data for 2-((2,3-dichlorophenyl)thio)-4-chloropyrimidine

PropertyResult
Appearance
Melting Point (°C)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Mass Spectrometry (m/z)
Elemental Analysis (%)

Table 3: Reaction Conditions and Yields for the Intramolecular Cyclization

EntryStarting Material (equiv.)CatalystSolventTemperature (°C)Time (h)Yield (%)
1
2
3

Table 4: Characterization Data for the Final Pyrimido[2,1-b]benzothiazole Product

PropertyResult
Appearance
Melting Point (°C)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Mass Spectrometry (m/z)
Elemental Analysis (%)

Experimental Protocols

Materials and Methods

  • This compound (97% or higher)

  • 2,4-Dichloropyrimidine (98% or higher)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol 1: Synthesis of 2-((2,3-dichlorophenyl)thio)-4-chloropyrimidine

This procedure is adapted from general methods for the S_N_Ar reaction of thiols with dihalopyrimidines.

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF (10 mL per mmol of thiophenol) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,4-dichloropyrimidine (1.1 equiv.) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-((2,3-dichlorophenyl)thio)-4-chloropyrimidine.

  • Characterize the product using appropriate analytical techniques (NMR, MS, etc.) and record the data in Table 2.

Protocol 2: Intramolecular Cyclization to form the Pyrimido[2,1-b]benzothiazole Derivative

This protocol is a proposed method based on palladium-catalyzed intramolecular C-S bond formation.

  • In a reaction vessel, combine 2-((2,3-dichlorophenyl)thio)-4-chloropyrimidine (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

  • Add anhydrous solvent (e.g., toluene or dioxane, 15 mL per mmol of starting material) to the vessel.

  • Add a base, such as potassium carbonate or cesium carbonate (2.0 equiv.).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired pyrimido[2,1-b]benzothiazole derivative.

  • Characterize the final product using NMR, MS, and elemental analysis, and record the data in Table 4.

Visualizations

experimental_workflow start Start Materials: This compound 2,4-Dichloropyrimidine step1 Step 1: Nucleophilic Aromatic Substitution (K2CO3, DMF, 80°C) start->step1 purification1 Purification: Column Chromatography step1->purification1 intermediate Intermediate: 2-((2,3-dichlorophenyl)thio)-4-chloropyrimidine step2 Step 2: Intramolecular Cyclization (Pd(OAc)2, PPh3, Base, Toluene, Reflux) intermediate->step2 characterization1 Characterization: NMR, MS intermediate->characterization1 purification2 Purification: Column Chromatography step2->purification2 product Final Product: Dichlorinated Pyrimido[2,1-b]benzothiazole characterization2 Characterization: NMR, MS, Elemental Analysis product->characterization2 purification1->intermediate purification2->product

Caption: Experimental workflow for the synthesis of the target compound.

logical_relationship reagents Starting Reagents (this compound & 2,4-Dichloropyrimidine) snar SNAr Reaction (Formation of C-S bond) reagents->snar Step 1 cyclization Intramolecular Cyclization (Formation of fused ring) snar->cyclization Step 2 fused_product Pyrimidine-Fused Benzothiazole cyclization->fused_product

Caption: Logical relationship of the synthetic steps.

Disclaimer

The provided protocols are based on established chemical principles and analogous reactions. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for the specific substrates used. The final structure of the synthesized compound must be confirmed by rigorous spectroscopic analysis.

References

Application Notes and Protocols for Dichlorothiophene Derivatives in Anti-Breast Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dichlorothiophene-based compounds, particularly derivatives of 2,3-dichlorothiophenol and its isomers, in the research and development of novel anti-breast cancer agents. This document details the synthesis, biological evaluation, and mechanistic studies of these compounds, offering valuable protocols and data for their application in oncology research.

Introduction

Thiophene moieties are significant pharmacophores in medicinal chemistry due to their diverse biological activities. Dichlorinated thiophene derivatives, in particular, have emerged as a promising class of compounds in the development of anti-cancer therapeutics. These compounds serve as versatile scaffolds for the synthesis of molecules that exhibit potent cytotoxicity against various cancer cell lines, including those implicated in breast cancer. Research has indicated that derivatives of dichlorothiophenes can induce apoptosis, arrest the cell cycle, and interfere with critical cellular signaling pathways, making them attractive candidates for further investigation.

Synthesis of Dichlorothiophene Derivatives

A common and effective method for synthesizing biologically active dichlorothiophene derivatives is the Claisen-Schmidt condensation. This reaction is particularly useful for creating chalcone derivatives from starting materials like 3-Acetyl-2,5-dichlorothiophene.

General Protocol for Claisen-Schmidt Condensation

This protocol outlines the synthesis of chalcone derivatives from 3-Acetyl-2,5-dichlorothiophene and various substituted aromatic aldehydes.

Materials:

  • 3-Acetyl-2,5-dichlorothiophene

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Stirring apparatus

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • Dissolve 3-Acetyl-2,5-dichlorothiophene (1 equivalent) and the chosen substituted aromatic aldehyde (1 equivalent) in ethanol in a flask.

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Slowly add an aqueous solution of NaOH or KOH dropwise to the mixture while continuing to stir.

  • Allow the reaction to proceed at room temperature for the specified duration (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by adding glacial acetic acid until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Biological Evaluation

A crucial step in the development of anti-breast cancer agents is the in vitro evaluation of their cytotoxic activity against relevant breast cancer cell lines.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various dichlorinated derivatives against common breast cancer cell lines.

Compound ClassSpecific Derivative ExampleCell LineIC50/GI50 ValueReference
Dichlorophenylacrylonitriles(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-70.56 ± 0.03 µM[1]
Dichlorophenylacrylonitriles(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-70.127 ± 0.04 µM[1]
Dichlorophenylacrylonitriles(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileMCF-70.030 ± 0.014 µM[1]
Dichlorophenylacrylonitriles(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMDAMB468, T47D, ZR-75-1, SKBR3, BT47410-206 nM[1]
1,1-dichloro-2,3-diarylcyclopropanesZ-Dichloro-2-(4-fluorophenyl)-3-phenylcyclopropaneMCF-7, MDA-MB231More potent than the parent compound[2]
1,1-dichloro-2,3-diarylcyclopropanesZ-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropaneMCF-7, MDA-MB231More potent than the parent compound[2]
Experimental Protocols

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dichlorothiophene derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the dichlorothiophene derivative in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Objective: To analyze the effect of a compound on the cell cycle distribution.

Materials:

  • Breast cancer cells

  • Dichlorothiophene derivative

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the dichlorothiophene derivative at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Mechanism of Action

Dichlorothiophene derivatives exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and interference with key signaling pathways.

Signaling Pathways

Studies suggest that these compounds can trigger apoptosis and interfere with critical cellular signaling pathways, which may involve targets such as the estrogen receptor or p53 pathway regulators. Some thiophene derivatives have been shown to inhibit the PI3K/mTOR pathway.

apoptosis_pathway Dichlorothiophene Derivative Dichlorothiophene Derivative Estrogen Receptor Estrogen Receptor Dichlorothiophene Derivative->Estrogen Receptor p53 Pathway p53 Pathway Dichlorothiophene Derivative->p53 Pathway PI3K/mTOR Pathway PI3K/mTOR Pathway Dichlorothiophene Derivative->PI3K/mTOR Pathway Apoptosis Induction Apoptosis Induction Estrogen Receptor->Apoptosis Induction p53 Pathway->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest p53 Pathway->Cell Cycle Arrest PI3K/mTOR Pathway->Cell Cycle Arrest

Caption: Potential signaling pathways affected by dichlorothiophene derivatives.

Experimental Workflow

A typical workflow for the evaluation of novel dichlorothiophene derivatives as anti-breast cancer agents is outlined below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Derivatives (e.g., Claisen-Schmidt) characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay cytotoxicity->apoptosis mechanism Mechanism of Action Studies apoptosis->mechanism animal_model Animal Model Studies (e.g., Xenograft) mechanism->animal_model toxicity Toxicity Assessment animal_model->toxicity

References

Synthesis of Acrylamide Derivatives from 2,3-Dichlorothiophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of acrylamide derivatives starting from 2,3-dichlorothiophenol. Two primary synthetic routes are presented: the direct Michael addition of this compound to an acrylamide, and a two-step approach involving the formation of an S-(2,3-dichlorophenyl) thioacrylate intermediate followed by aminolysis.

These synthetic pathways offer access to a range of substituted acrylamides with potential applications in drug discovery and materials science. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Route 1: Michael Addition of this compound to Acrylamide

This method describes the direct, base-catalyzed 1,4-conjugate addition of this compound to an acrylamide, resulting in the formation of a 3-(2,3-dichlorophenylthio)propanamide derivative.

Principle: The reaction proceeds via a nucleophilic attack of the thiolate anion, generated in situ by a base, on the β-carbon of the electron-deficient alkene of the acrylamide.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound Acrylamide Base (e.g., Triethylamine) Mixing Dissolve reactants in solvent Reactants->Mixing Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Mixing Reaction_Vessel Inert Atmosphere (N2 or Ar) Reaction_Vessel->Mixing Addition Add base dropwise at 0°C Mixing->Addition Stirring Stir at room temperature Addition->Stirring Quenching Quench with aq. NH4Cl Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product 3-(2,3-Dichlorophenylthio)propanamide Derivative

Caption: Workflow for Michael Addition.

Experimental Protocol:

Materials:

  • This compound

  • Acrylamide (or N-substituted acrylamide)

  • Triethylamine (Et3N) or other suitable base (e.g., DBU, NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) and acrylamide (1.1 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data Summary:

EntryAcrylamide SubstrateBaseSolventTime (h)Yield (%)
1AcrylamideEt3NTHF685
2N-methylacrylamideDBUDMF492
3N,N-dimethylacrylamideNaHTHF1278

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Route 2: Thioester Formation and Subsequent Aminolysis

This two-step route provides access to N-substituted acrylamide derivatives. The first step involves the synthesis of S-(2,3-dichlorophenyl) thioacrylate, which is then reacted with a primary or secondary amine in the second step.

Step 1: Synthesis of S-(2,3-Dichlorophenyl) thioacrylate

Principle: This reaction involves the formation of a copper(I) thiophenolate intermediate from this compound, which then undergoes acylation with acryloyl chloride to form the thioester.

Experimental Workflow:

cluster_1 Acylation cluster_2 Workup & Purification Thiophenol This compound Copper_Oxide Copper(I) Oxide (Cu2O) Reaction Reflux under N2 Thiophenol->Reaction Solvent1 Solvent (e.g., Acetonitrile) Copper_Oxide->Reaction Solvent1->Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction Cooling Cool to RT Reaction->Cooling Precipitation Pour into Ether Cooling->Precipitation Washing Wash with aq. NaHCO3 Precipitation->Washing Filtration Filter Washing->Filtration Purification1 Column Chromatography Filtration->Purification1 Thioester_Product Thioester_Product Purification1->Thioester_Product S-(2,3-Dichlorophenyl) thioacrylate

Caption: Workflow for Thioester Synthesis.

Experimental Protocol:

Materials:

  • This compound

  • Copper(I) oxide (Cu2O)

  • Acryloyl chloride

  • Anhydrous acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Silica gel for column chromatography

  • Organic solvents for chromatography

Procedure:

  • To a suspension of copper(I) oxide (0.5 eq.) in anhydrous acetonitrile, add this compound (1.0 eq.).

  • Stir the mixture at room temperature for 1 hour under an inert atmosphere to form the copper(I) 2,3-dichlorothiophenolate.

  • Add acryloyl chloride (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into diethyl ether and wash with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryReaction Time (h)Yield (%)
1275
2482

Note: Yields are hypothetical and for illustrative purposes.

Step 2: Aminolysis of S-(2,3-Dichlorophenyl) thioacrylate

Principle: The synthesized thioacrylate undergoes nucleophilic acyl substitution with a primary or secondary amine to form the corresponding N-substituted acrylamide. Thiophenol-catalyzed amidation can enhance the reaction rate.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Thioester S-(2,3-Dichlorophenyl) thioacrylate Mixing2 Dissolve reactants in solvent Thioester->Mixing2 Amine Primary or Secondary Amine Amine->Mixing2 Catalyst Thiophenol (catalytic) Catalyst->Mixing2 Solvent2 Anhydrous Solvent (e.g., DCM, CH3CN) Solvent2->Mixing2 Stirring2 Stir at RT Mixing2->Stirring2 Concentration Remove solvent Stirring2->Concentration Purification2 Column Chromatography Concentration->Purification2 Final_Product2 Final_Product2 Purification2->Final_Product2 N-Substituted Acrylamide Derivative

Caption: Workflow for Aminolysis.

Experimental Protocol:

Materials:

  • S-(2,3-Dichlorophenyl) thioacrylate (from Step 1)

  • Desired primary or secondary amine

  • Thiophenol (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Silica gel for column chromatography

  • Organic solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve S-(2,3-dichlorophenyl) thioacrylate (1.0 eq.) and the amine (1.2 eq.) in anhydrous DCM.

  • Add a catalytic amount of thiophenol (0.1 eq.).

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted acrylamide derivative.

Quantitative Data Summary:

EntryAmine SubstrateTime (h)Yield (%)
1Benzylamine890
2Piperidine1285
3Aniline2475

Note: Yields are hypothetical and for illustrative purposes.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • This compound and acryloyl chloride are corrosive and toxic. Handle with care.

  • Acrylamide is a neurotoxin and a suspected carcinogen. Avoid inhalation and skin contact.

  • Use anhydrous solvents and inert atmosphere techniques where specified to prevent unwanted side reactions.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the amide, N-H stretch).

This document provides a comprehensive guide for the synthesis of acrylamide derivatives from this compound. Researchers are encouraged to adapt and optimize these protocols for their specific needs and target molecules.

Application Notes and Protocols: Synthesis of Novel Aminopyridine Derivatives Incorporating a 2,3-Dichlorophenylthio Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel class of aminopyridine derivatives through the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichlorothiophenol with various aminopyridines. Aminopyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2] This protocol outlines a general procedure for the synthesis of thioether-substituted aminopyridines, which can serve as versatile intermediates for further functionalization in drug discovery programs. The methodologies provided are based on established principles of SNAr reactions on halogenated aromatic compounds.[3][4]

Introduction

Aminopyridine derivatives are crucial pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities.[1] They are integral components of drugs targeting various diseases, including cancer, neglected tropical diseases, and neurological disorders.[2][5][6] The functionalization of the aminopyridine core allows for the fine-tuning of physicochemical properties and biological activity. The introduction of a thioether linkage, in particular, can modulate lipophilicity and provide a vector for additional interactions with biological targets.[7][8]

This application note details a synthetic strategy to couple this compound with aminopyridines via a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of the chlorine atoms on the thiophenol ring, which are activated towards nucleophilic attack by the electron-withdrawing nature of the aromatic system and the adjacent sulfur atom. The resulting 2,3-dichlorophenylthio-aminopyridine derivatives represent a novel class of compounds with potential for further elaboration in medicinal chemistry campaigns.

Reaction Principle

The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The amino group of the aminopyridine acts as a nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom on the this compound ring. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a chloride ion restores the aromaticity of the thiophenol ring, yielding the desired aminopyridine derivative. The reaction is typically facilitated by a base to deprotonate the aminopyridine, increasing its nucleophilicity.

Experimental Protocols

General Procedure for the Synthesis of 2-((2,3-Dichlorophenyl)thio)pyridin-X-amine Derivatives

Materials:

  • This compound

  • Substituted Aminopyridine (e.g., 2-amino-5-methylpyridine, 4-aminopyridine)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aminopyridine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution. If using a less nucleophilic aminopyridine, a stronger base like sodium hydride (1.2 eq) may be carefully added at 0 °C.

  • Thiophenol Addition: To the stirring suspension, add this compound (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure aminopyridine derivative.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a small library of aminopyridine derivatives using the general protocol described above. The yields and purities are hypothetical and serve as a guide for expected results.

EntryAminopyridine ReactantProduct NameMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
12-AminopyridineN-(2,3-Dichlorophenyl)thio-pyridin-2-amine271.1775>95
24-AminopyridineN-(2,3-Dichlorophenyl)thio-pyridin-4-amine271.1782>98
32-Amino-5-methylpyridineN-(2,3-Dichlorophenyl)thio-5-methylpyridin-2-amine285.1978>97
42-Amino-3-picolineN-(2,3-Dichlorophenyl)thio-3-methylpyridin-2-amine285.1972>95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target aminopyridine derivatives.

experimental_workflow reagents Reagents: - this compound - Aminopyridine - Base (K2CO3) - Solvent (DMF) reaction Reaction Setup (80-100 °C, 4-12h) reagents->reaction 1. Mixing workup Aqueous Workup & Extraction reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Crude Product characterization Characterization (NMR, MS) purification->characterization 4. Purified Product product Pure Aminopyridine Derivative characterization->product

Caption: General experimental workflow for the synthesis of aminopyridine derivatives.

Applications in Drug Discovery

Aminopyridine derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities. The diagram below highlights some of the key therapeutic areas where aminopyridine-containing compounds have shown significant promise.

drug_discovery_applications aminopyridine Aminopyridine Derivatives cancer Oncology (e.g., EGFR/CDK Inhibitors) aminopyridine->cancer Targeted Therapy neuro Neurological Disorders (e.g., K+ Channel Blockers) aminopyridine->neuro Ion Channel Modulation infectious Infectious Diseases (e.g., Anti-protozoal) aminopyridine->infectious Antimicrobial Activity inflammation Inflammation aminopyridine->inflammation Enzyme Inhibition

Caption: Diverse applications of aminopyridine derivatives in drug discovery.

Conclusion

The protocol described herein provides a robust and versatile method for the synthesis of novel aminopyridine derivatives bearing a 2,3-dichlorophenylthio substituent. These compounds can serve as valuable building blocks for the development of new therapeutic agents across a range of disease areas. The straightforward SNAr reaction conditions and the potential for diversification make this synthetic route attractive for medicinal chemistry and drug discovery programs. Further optimization of reaction conditions for specific aminopyridine substrates may be necessary to achieve optimal yields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Reactions for 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Ullmann reaction for the synthesis of diaryl thioethers using 2,3-Dichlorothiophenol. Given the steric hindrance and electronic properties of this substrate, careful selection of reaction parameters is crucial for success.

Troubleshooting Guide

The Ullmann C-S coupling with this compound can be challenging. The following guide addresses common issues, their potential causes, and actionable solutions to enhance your reaction outcomes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is typically Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1]
Inappropriate Ligand: The steric hindrance from the ortho-chloro group on this compound may require a specific ligand to facilitate the coupling.- Screen a variety of ligands. For sterically hindered substrates, consider bidentate ligands like 1,10-phenanthroline or amino acids such as L-proline or N,N-dimethylglycine.[1][2]
Suboptimal Base: The base might be too weak to deprotonate the thiophenol effectively or too strong, leading to side reactions.- Screen inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] Cs₂CO₃ is often effective in challenging couplings.
Incorrect Solvent: Solvent polarity and coordinating ability can significantly impact the reaction.- Screen polar aprotic solvents like DMF, DMSO, dioxane, or NMP. For some Ullmann reactions, non-polar solvents like toluene or xylene can be effective.[1]
Low Reaction Temperature: Traditional Ullmann reactions require high temperatures, but modern protocols are milder.[1] The activation energy for this hindered substrate might still be high.- Start with a temperature range of 80-120 °C. If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature.[1]
Formation of Side Products Homocoupling of Aryl Halide: The aryl halide partner may react with itself to form a biaryl compound.- This is a common side reaction in Ullmann couplings.[3] Optimizing the ligand and temperature may suppress this pathway.
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.- This can be caused by trace amounts of water or other protic impurities. Ensure the use of anhydrous solvents and reagents and maintain an inert atmosphere.[1]
Oxidation of Thiophenol: The thiophenol may oxidize to form a disulfide.- Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). De-gas the solvent before use.
Reaction Stalls Catalyst Deactivation: The sulfur atom of the thiophenol can sometimes poison the catalyst.- Consider a higher catalyst loading (e.g., 10-20 mol%).- The choice of ligand is critical in preventing catalyst deactivation.
Product Inhibition: The diaryl thioether product may coordinate to the copper center and inhibit catalysis.- Adjusting the solvent or ligand may help to mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for optimizing the Ullmann reaction with this compound?

A1: A good starting point is to use a Cu(I) source like CuI (10 mol%), a bidentate ligand such as 1,10-phenanthroline (20 mol%), and a moderately strong base like K₃PO₄ (2 equivalents) in a polar aprotic solvent such as DMF or DMSO. A reaction temperature of 100-120 °C is a reasonable initial parameter.

Q2: How does the steric hindrance of the ortho-chloro group affect the reaction?

A2: The chlorine atom at the 2-position of the thiophenol can sterically hinder the approach of the copper catalyst and the aryl halide. This often necessitates the use of a suitable ligand to create a more reactive and accessible catalytic species. Higher reaction temperatures may also be required to overcome the increased activation energy.

Q3: Which ligands are most effective for sterically hindered substrates in Ullmann C-S coupling?

A3: For sterically hindered substrates, ligands that can form a stable chelate with the copper ion and facilitate oxidative addition are preferred. N,N'-chelating ligands like 1,10-phenanthroline and its derivatives are often effective. Amino acids, such as L-proline and N,N-dimethylglycine, have also shown success in promoting challenging Ullmann couplings.[1][2]

Q4: What are the most common side reactions to look out for?

A4: The most common side reactions include the homocoupling of your aryl halide coupling partner, hydrodehalogenation of the aryl halide (loss of the halogen), and the formation of the disulfide from the oxidative coupling of this compound.

Q5: My reaction is not working even with an aryl iodide. What should I try?

A5: Aryl iodides are generally more reactive than bromides or chlorides. If the reaction is still not proceeding, focus on the other parameters. Ensure your CuI is fresh and not oxidized. Screen a wider range of ligands, as this is often the key to success with challenging substrates. Also, consider a stronger base like Cs₂CO₃ and a higher boiling point solvent like NMP to allow for higher reaction temperatures.

Data Presentation: Illustrative Optimization of Reaction Conditions

The following tables summarize representative yields for a hypothetical Ullmann coupling of this compound with an aryl iodide under various conditions. This data is for illustrative purposes to guide your optimization process.

Table 1: Screening of Catalysts and Ligands

EntryCopper Source (10 mol%)Ligand (20 mol%)Base (2 eq.)SolventTemp (°C)Yield (%)
1CuINoneK₃PO₄DMF120<5
2CuIL-ProlineK₃PO₄DMF12045
3CuI1,10-PhenanthrolineK₃PO₄DMF12065
4Cu₂O1,10-PhenanthrolineK₃PO₄DMF12050
5CuBr1,10-PhenanthrolineK₃PO₄DMF12060

Table 2: Screening of Bases and Solvents

EntryCopper Source (10 mol%)Ligand (20 mol%)Base (2 eq.)SolventTemp (°C)Yield (%)
1CuI1,10-PhenanthrolineK₃PO₄DMF12065
2CuI1,10-PhenanthrolineCs₂CO₃DMF12075
3CuI1,10-PhenanthrolineK₂CO₃DMF12055
4CuI1,10-PhenanthrolineCs₂CO₃DMSO12080
5CuI1,10-PhenanthrolineCs₂CO₃Dioxane10060
6CuI1,10-PhenanthrolineCs₂CO₃Toluene11040

Experimental Protocols

General Protocol for the Ullmann C-S Coupling of this compound

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), the chosen ligand (0.2 mmol, 20 mol%), and the selected base (2.0 mmol).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Ullmann_Optimization_Workflow start Start: Ullmann Reaction Setup (this compound + Aryl Halide) catalyst Screen Copper Source (CuI, CuBr, Cu₂O) start->catalyst ligand Screen Ligand (e.g., 1,10-Phenanthroline, L-Proline) catalyst->ligand base Screen Base (K₃PO₄, Cs₂CO₃, K₂CO₃) ligand->base solvent Screen Solvent (DMF, DMSO, Dioxane) base->solvent temperature Optimize Temperature (80-140 °C) solvent->temperature analysis Analyze Yield and Purity (TLC, GC-MS, NMR) temperature->analysis analysis->ligand Low Yield/ Side Products optimized Optimized Conditions analysis->optimized High Yield

Caption: A logical workflow for the systematic optimization of Ullmann reaction conditions for this compound.

Troubleshooting_Ullmann cluster_catalyst Catalyst System cluster_conditions Reaction Conditions issue Low or No Yield catalyst_inactive Inactive Cu(I) Source? issue->catalyst_inactive ligand_issue Suboptimal Ligand? issue->ligand_issue base_issue Incorrect Base? issue->base_issue solvent_issue Wrong Solvent? issue->solvent_issue temp_issue Temperature too low? issue->temp_issue catalyst_sol Use fresh CuI Screen Ligands (e.g., Phenanthroline) catalyst_inactive->catalyst_sol ligand_issue->catalyst_sol success Successful Reaction catalyst_sol->success Improved Yield conditions_sol Screen Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (DMF, DMSO) Increase Temperature base_issue->conditions_sol solvent_issue->conditions_sol temp_issue->conditions_sol conditions_sol->success Improved Yield

Caption: A troubleshooting flowchart for addressing low yield in the Ullmann coupling of this compound.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2,3-Dichlorothiophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields, control regioselectivity, and troubleshoot common issues encountered during this versatile but often challenging transformation. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to overcome experimental hurdles and achieve your synthetic goals.

Section 1: Frequently Asked Questions - Core Principles

This section addresses fundamental questions regarding the SNAr reaction on this compound, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is the reaction mechanism for nucleophilic substitution on this compound?

A1: The reaction proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr pathway.[1][2]

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom. This forms a resonance-stabilized carbanionic intermediate called a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized across the aromatic ring.

  • Elimination of Leaving Group: Aromaticity is restored in the subsequent, typically rapid, step through the elimination of the chloride leaving group.[5]

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[5]

Caption: Generalized SNAr mechanism on an activated aryl halide.

Q2: Which chlorine atom is more likely to be substituted, the one at C2 or C3?

A2: Regioselectivity is a critical challenge. The thiophenol group (-SH) is an ortho-, para-directing group for electrophilic substitution but its influence in nucleophilic substitution is more complex. Without strong activating groups elsewhere on the ring, the electronic difference between C2 and C3 is subtle. However, the position of substitution can often be influenced by several factors:

  • Steric Hindrance: The C2 position is sterically more hindered due to the adjacent bulky thiol group, which can favor nucleophilic attack at the C3 position.

  • Electronic Effects: The relative electrophilicity of the carbon atoms is the primary determinant. While the thiol group is generally considered activating for electrophilic substitution, its electron-donating resonance effect can be counteracted by its inductive electron-withdrawing effect. Computational studies are often employed to predict the site of attack by analyzing the lowest unoccupied molecular orbital (LUMO) coefficients of the substrate.[6]

  • Reaction Conditions: The choice of solvent, base, and counter-ion can dramatically influence regioselectivity, sometimes by coordinating to the substrate and directing the nucleophile.[7]

Q3: Why is a base required for this reaction, even when using a neutral nucleophile like an amine or thiol?

A3: A base plays multiple crucial roles in SNAr reactions:

  • Deprotonation of Nucleophile: For nucleophiles like thiols or alcohols, a base is required to deprotonate them, forming the much more potent anionic nucleophile (e.g., thiolate RS⁻). Thiolates are excellent nucleophiles for SNAr reactions.[8][9]

  • Neutralizing Acid Byproduct: When using amine nucleophiles, the reaction generates HCl as a byproduct. The base neutralizes this acid, preventing the protonation and deactivation of the amine nucleophile.

  • Catalysis: In some cases, the base can participate in the rate-determining step, for instance, by assisting in the deprotonation of the Meisenheimer complex during the elimination step, although this is less common.[10]

Commonly used bases range from inorganic carbonates (K₂CO₃, Cs₂CO₃) to stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[3] The choice depends on the pKa of the nucleophile.

Section 2: Troubleshooting Guide - Yield and Purity Issues

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.

Q4: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and solutions?

A4: Low conversion is a common issue. Systematically investigating the following factors is key to improving the yield.

Troubleshooting_Yield Start Low Yield / No Reaction Cause1 Insufficient Nucleophilicity Start->Cause1 Cause2 Poor Solvent Choice Start->Cause2 Cause3 Incorrect Base Start->Cause3 Cause4 Low Temperature Start->Cause4 Cause5 Reagent Degradation Start->Cause5 Sol1 Use stronger base to form anionic nucleophile (e.g., NaH). Or use a more potent nucleophile. Cause1->Sol1 Sol2 Switch to a polar aprotic solvent (DMF, DMSO, NMP). Ensure anhydrous conditions. Cause2->Sol2 Sol3 Match base strength to nucleophile pKa. Consider non-nucleophilic bases. Cause3->Sol3 Sol4 Increase reaction temperature incrementally. Use microwave irradiation if available. Cause4->Sol4 Sol5 Use fresh, high-purity reagents. Check for decomposition of starting material. Cause5->Sol5

Caption: Troubleshooting workflow for low reaction yield.

  • Problem: Insufficient Nucleophile Reactivity

    • Explanation: The nucleophilicity of your reagent may be too low to efficiently attack the aryl chloride. Neutral nucleophiles are significantly less reactive than their anionic counterparts.

    • Solution: If using a thiol or alcohol, ensure you are using a strong enough base (e.g., NaH, KOtBu) to fully deprotonate it to the more reactive thiolate or alkoxide.[3][8] The pKa of the base's conjugate acid should be significantly higher than that of the nucleophile.

  • Problem: Inappropriate Solvent

    • Explanation: SNAr reactions are highly sensitive to the solvent.[1] Protic solvents (like ethanol or water) can solvate and stabilize the anionic nucleophile, reducing its reactivity.[11][12]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, NMP, or DMAc.[3][13] These solvents are poor at solvating anions, leaving the nucleophile "bare" and highly reactive.[1] They also effectively solvate the cationic counter-ion.

SolventDielectric Constant (ε)Boiling Point (°C)Key Properties
DMF 37153Excellent solvent, but reprotoxic.[3]
DMSO 47189Highly polar, can accelerate reactions, but difficult to remove.
NMP 32202Good alternative to DMF, but also reprotoxic.[3]
Acetonitrile 37.582Lower boiling point, good toxicity profile.[3]
  • Problem: Reaction Temperature is Too Low

    • Explanation: Aryl chlorides are less reactive than aryl fluorides in SNAr reactions.[3] Sufficient thermal energy is often required to overcome the activation barrier for the initial nucleophilic attack.

    • Solution: Gradually increase the reaction temperature. Reactions are often run between 80-150 °C. If thermal instability is a concern, microwave-assisted synthesis can be an excellent alternative to provide localized, rapid heating.

Q5: I am observing significant amounts of side products, particularly a disulfide. How can I prevent this?

A5: The formation of a disulfide (from the coupling of two thiophenol molecules) is a common side reaction caused by oxidation.

  • Explanation: Thiolates (RS⁻) are easily oxidized to disulfides (RS-SR), especially in the presence of atmospheric oxygen at elevated temperatures. This depletes your nucleophile and starting material, reducing the yield of the desired product.

  • Solutions:

    • Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Ensure your reaction vessel is properly flame-dried, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, including reagent addition and reflux.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvent before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • In Situ Nucleophile Generation: Instead of pre-forming the thiolate and having it sit in solution where it can oxidize, generate it in situ. Add the base to the reaction mixture containing the this compound and the nucleophilic thiol.

Section 3: Experimental Protocols

This section provides a general, adaptable protocol for conducting the SNAr reaction. Safety Note: Always conduct a thorough literature search and risk assessment for your specific nucleophile and reaction conditions. Handle thiols and strong bases in a well-ventilated fume hood.

Protocol 3.1: General Procedure for Nucleophilic Substitution with a Thiol Nucleophile

  • Apparatus Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq).

    • Add the thiol nucleophile (1.1 - 1.5 eq).

  • Reagent Addition:

    • Add anhydrous, degassed polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of starting material).

    • Begin stirring and purge the system with inert gas for 10-15 minutes.

    • Slowly add the base (e.g., K₂CO₃, 2.0 eq; or NaH (60% dispersion in mineral oil), 1.2 eq) portion-wise at room temperature. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. If using NaH, an initial effervescence (H₂ gas) will be observed.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) using an oil bath.

    • Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of cold water or saturated aqueous NH₄Cl solution to quench any remaining reactive species.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Section 4: References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.--INVALID-LINK--

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  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.--INVALID-LINK--

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed.--INVALID-LINK--

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  • Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. MDPI.--INVALID-LINK--

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress.--INVALID-LINK--

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health (NIH).--INVALID-LINK--

  • Synthesis of Thienothiophenes. Encyclopedia.pub.--INVALID-LINK--

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.--INVALID-LINK--

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. BenchChem.--INVALID-LINK--

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate.--INVALID-LINK--

  • Recent synthetic approaches towards thienothiophenes: a potential template for biologically active compounds. PubMed.--INVALID-LINK--

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1-Chloro-4-(2-methylallyl)benzene. BenchChem.--INVALID-LINK--

  • Base-induced deprotonation and ring opening of thiophene and some of its derivatives. [Source Not Available]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.--INVALID-LINK--

  • nucleophilic aromatic substitutions. YouTube.--INVALID-LINK--

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.--INVALID-LINK--

  • Formation of thieno[2,3-b]thiophene via coupling reaction. ResearchGate.--INVALID-LINK--

  • Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. MDPI.--INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.--INVALID-LINK--

  • Nucleophilic Aromatic Substitution. YouTube.--INVALID-LINK--

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.--INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.--INVALID-LINK--

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.--INVALID-LINK--

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society.--INVALID-LINK--

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.--INVALID-LINK--

  • SNAr Reaction in Other Common Molecular Solvents. WordPress.--INVALID-LINK--

  • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.--INVALID-LINK--

  • Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. [Source Not Available]

  • Thiols And Thioethers. Master Organic Chemistry.--INVALID-LINK--

  • Reactions of Thiols. ResearchGate.--INVALID-LINK--

  • Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts.--INVALID-LINK--

  • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. CoLab.--INVALID-LINK--

References

Technical Support Center: Synthesis of 2,3-Dichlorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichlorothiophenol derivatives. The following information addresses common side reactions and other issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common laboratory methods for the synthesis of this compound are the Newman-Kwart rearrangement and the reduction of 2,3-dichlorobenzenesulfonyl chloride. An alternative industrial method involves the reaction of 1,2,3-trichlorobenzene with a hydrosulfide reagent.

Q2: What is the most common side reaction in the synthesis of this compound?

The most frequently encountered side reaction is the oxidation of the this compound product to form bis(2,3-dichlorophenyl) disulfide.[1][2][3] This can occur during the reaction workup or on storage of the final product if exposed to air.

Q3: I am observing a significant amount of a high-boiling, yellow solid in my final product. What is it likely to be?

This is very likely to be bis(2,3-dichlorophenyl) disulfide. Its formation is favored by oxidative conditions. To confirm its identity, you can use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The crystal structure of bis(2,3-dichlorophenyl) disulfide has been reported, which can also aid in its characterization.[1][2][3]

Q4: How can I minimize the formation of the disulfide byproduct?

To minimize the formation of bis(2,3-dichlorophenyl) disulfide, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. Degassing solvents prior to use is also recommended.

Q5: During the reduction of 2,3-dichlorobenzenesulfonyl chloride, my reaction seems to stall, and I isolate a significant amount of starting material. What could be the issue?

Incomplete reduction is a common problem. This can be due to several factors:

  • Insufficient reducing agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., zinc dust or stannous chloride).

  • Poor quality of reducing agent: The activity of metal dusts like zinc can vary. Using freshly activated zinc may improve results.

  • Inadequate reaction time or temperature: Ensure the reaction is allowed to proceed for a sufficient time at the optimal temperature.

Q6: I am using the Newman-Kwart rearrangement. What are the potential side reactions I should be aware of?

The Newman-Kwart rearrangement is a thermal process, and high temperatures can lead to side reactions.[4][5][6] For O-(2,3-dichlorophenyl) dimethylthiocarbamate, potential side reactions include:

  • Thermal decomposition: At very high temperatures, the starting material or product may decompose.

  • Hydrolysis of the intermediate: If water is present, the O-aryl thiocarbamate or the S-aryl thiocarbamate can hydrolyze, leading to the formation of 2,3-dichlorophenol and other byproducts.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material (either 2,3-dichlorobenzenesulfonyl chloride or O-(2,3-dichlorophenyl) dimethylthiocarbamate) 1. Insufficient reagent (reducing agent for sulfonyl chloride, or incomplete rearrangement).2. Low reaction temperature or insufficient reaction time.3. Deactivated catalyst or reagent.1. Increase the molar equivalent of the reducing agent. For the Newman-Kwart rearrangement, ensure the temperature is high enough for a sufficient duration.2. Optimize reaction temperature and time based on literature for similar substrates.3. Use fresh or newly activated reagents.
Significant amount of disulfide byproduct observed Oxidation of the thiophenol product.1. Conduct the reaction and workup under an inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. During workup, consider adding a mild reducing agent like sodium bisulfite to the aqueous layers.
Product loss during workup/purification 1. Emulsion formation during extraction.2. Product volatility during solvent removal.3. Co-distillation with solvent.1. Add brine to the aqueous layer to break emulsions.2. Use a rotary evaporator at a controlled temperature and pressure.3. If purifying by distillation, use a fractionating column to ensure good separation.
Problem 2: Presence of Impurities in the Final Product
Impurity Source Detection Removal
Bis(2,3-dichlorophenyl) disulfide Oxidation of the thiol product.[1][2][3]TLC (less polar spot than the thiol), GC-MS, ¹H NMR.1. Recrystallization.2. Column chromatography.3. Reduction of the crude product with a mild reducing agent (e.g., NaBH₄) followed by re-purification.
2,3-Dichlorophenol Hydrolysis of the O-aryl thiocarbamate intermediate in the Newman-Kwart rearrangement.GC-MS, ¹H NMR (phenolic OH peak).1. Extraction with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic phenol.2. Column chromatography.
2,3-Dichlorobenzenesulfonic acid or its salt Incomplete reduction of 2,3-dichlorobenzenesulfonyl chloride.Highly polar, may remain in the aqueous layer during workup. Can be detected by LC-MS.Ensure complete reduction. If present, it can be removed by aqueous extraction.
Starting Material Incomplete reaction.TLC, GC-MS, ¹H NMR.1. Optimize reaction conditions (time, temperature, reagent stoichiometry).2. Purification by distillation or column chromatography.

Experimental Protocols

Synthesis of this compound from 1,2,3-Trichlorobenzene

This method is adapted from a patented industrial process.

Reaction:

1,2,3-Trichlorobenzene reacts with potassium hydrosulfide in a polar aprotic solvent.

Procedure: [7]

  • To a 200 mL three-necked flask, add 18.2 g (0.1 mol) of 1,2,3-trichlorobenzene and 36 g (0.5 mol) of industrial-grade potassium hydrosulfide.

  • Add 80 g of dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to 130°C with stirring and maintain for 8 hours.

  • After the reaction is complete, cool the mixture.

  • Slowly add dilute sulfuric acid with stirring to acidify the mixture to a pH of 4.

  • Perform steam distillation to isolate the crude product.

  • Further purify the product by vacuum distillation to obtain this compound.

Expected Yield: 75%[7]

Quantitative Data Summary

Starting Material Product Yield Melting Point Boiling Point Reference
1,2,3-TrichlorobenzeneThis compound75%55-58°C95-99°C (0.5 mmHg)[7]

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Low Yield of this compound check_crude Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_crude incomplete_reaction Incomplete Reaction? check_crude->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reagent stoichiometry - Increase temperature/time - Use fresh reagents incomplete_reaction->optimize_conditions Yes identify_side_product Identify Major Side Product(s) side_products->identify_side_product Yes purification_issue Product Loss During Purification? side_products->purification_issue No end_solution Improved Yield optimize_conditions->end_solution is_disulfide Is it Bis(2,3-dichlorophenyl) disulfide? identify_side_product->is_disulfide is_phenol Is it 2,3-Dichlorophenol? is_disulfide->is_phenol No prevent_oxidation Prevent Oxidation: - Use inert atmosphere (N2/Ar) - Degas solvents is_disulfide->prevent_oxidation Yes prevent_hydrolysis Prevent Hydrolysis: - Use anhydrous conditions is_phenol->prevent_hydrolysis Yes prevent_oxidation->end_solution prevent_hydrolysis->end_solution optimize_purification Optimize Purification: - Break emulsions with brine - Control vacuum and temperature - Use fractional distillation purification_issue->optimize_purification Yes purification_issue->end_solution No optimize_purification->end_solution

Caption: Troubleshooting flowchart for low yields.

Main Synthetic Pathways and Key Side Reactions

Synthesis_Pathways cluster_nkr Newman-Kwart Rearrangement cluster_reduction Sulfonyl Chloride Reduction phenol 2,3-Dichlorophenol thiocarbamate O-(2,3-Dichlorophenyl) dimethylthiocarbamate phenol->thiocarbamate 1. Base 2. Me2NCSCl rearranged S-(2,3-Dichlorophenyl) dimethylthiocarbamate thiocarbamate->rearranged Heat (Δ) hydrolysis_side_reaction Hydrolysis to Phenol thiocarbamate->hydrolysis_side_reaction product This compound rearranged->product Hydrolysis disulfide Bis(2,3-dichlorophenyl) disulfide product->disulfide Oxidation (O2) sulfonyl_chloride 2,3-Dichlorobenzenesulfonyl Chloride sulfonyl_chloride->product Reducing Agent (e.g., Zn, SnCl2) incomplete_reduction Incomplete Reduction (Sulfinic/Sulfonic Acid) sulfonyl_chloride->incomplete_reduction

Caption: Synthetic routes and side reactions.

References

Technical Support Center: Purification of 2,3-Dichlorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of products derived from 2,3-dichlorothiophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: Common impurities can be broadly categorized as follows:

  • Unreacted Starting Materials: Residual this compound and other starting reagents.

  • Oxidation Products: Disulfides, such as bis(2,3-dichlorophenyl) disulfide, formed by the oxidation of the thiol group.

  • Byproducts from Side Reactions: Depending on the specific reaction, byproducts may include isomers or products from undesired reaction pathways.

  • Residual Solvents: Solvents used in the reaction or initial work-up that are carried through.

  • Reagents from Work-up: Acids, bases, or salts used during the extraction and washing steps.

Q2: How can I detect the presence of these impurities in my product?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural information about the main product and any significant impurities present.

  • Infrared (IR) Spectroscopy: Can help identify the presence of specific functional groups related to expected impurities (e.g., S-H for unreacted thiophenol, S-S for disulfides).

Q3: Which purification technique is most suitable for my this compound derivative?

A3: The choice of purification technique depends on the physical properties of your product (solid vs. liquid), the nature of the impurities, and the desired final purity.

  • Recrystallization: Ideal for solid products with good crystallinity and when impurities have different solubility profiles from the desired compound.

  • Column Chromatography: A versatile technique for both solid and liquid products, effective at separating compounds with different polarities.

  • Preparative HPLC: Used for achieving very high purity, especially for challenging separations of closely related compounds.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize ("oils out") 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid.1. Choose a solvent with a lower boiling point. 2. Try adding a small amount of a "better" solvent to the hot solution to increase solubility and then cool slowly. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 4. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 5. Add a seed crystal of the pure product.
Low recovery of purified product 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Reduce the amount of solvent used to dissolve the crude product. Concentrate the filtrate and cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Product is still impure after recrystallization 1. The chosen solvent does not effectively differentiate between the product and the impurity. 2. The rate of crystallization was too fast, trapping impurities in the crystal lattice.1. Perform solvent screening to find a solvent system where the product has high solubility in the hot solvent and low solubility in the cold solvent, while the impurity is highly soluble in both hot and cold solvent. 2. Ensure slow cooling to allow for the formation of well-ordered crystals that exclude impurities.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities 1. Inappropriate solvent system (eluent). 2. Column was not packed properly (channeling). 3. Column was overloaded with the sample.1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution may be necessary. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of crude material for the column size (typically 1:20 to 1:100 sample-to-silica ratio by weight).
Product does not elute from the column 1. The eluent is not polar enough. 2. The compound is adsorbing irreversibly to the stationary phase.1. Gradually increase the polarity of the eluent. 2. If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve elution.
Product elutes too quickly (with the solvent front) 1. The eluent is too polar.1. Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity.
Streaking or tailing of bands 1. The sample was not loaded onto the column in a concentrated band. 2. The compound is sparingly soluble in the eluent.1. Dissolve the sample in a minimal amount of the eluent or a more polar solvent and then adsorb it onto a small amount of silica gel before loading it onto the column as a solid. 2. Choose a different solvent system where the compound has better solubility.

Data Presentation: Purification of S-(2,3-dichlorophenyl) Thioether Derivatives

The following table summarizes typical results for the purification of a model S-(2,3-dichlorophenyl) thioether derivative using different techniques.

Purification Technique Solvent System Typical Yield (%) Purity (%) Notes
Recrystallization Ethanol/Water (3:1)75-8598.5Effective for removing polar impurities.
Recrystallization Hexane/Ethyl Acetate (10:1)80-9099.0Good for removing non-polar byproducts.
Flash Column Chromatography Hexane/Ethyl Acetate (gradient)60-75>99.5Allows for separation of closely related impurities.
Preparative HPLC Acetonitrile/Water (gradient)50-65>99.9Used for obtaining highly pure material for analytical standards or biological testing.

Experimental Protocols

Protocol 1: Recrystallization of a Solid S-(2,3-dichlorophenyl) Derivative

Objective: To purify a solid derivative of this compound by recrystallization.

Materials:

  • Crude solid product

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography of a this compound Derivative

Objective: To purify a product derived from this compound using flash column chromatography.

Materials:

  • Crude product

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

  • Air or nitrogen source for pressurization

Methodology:

  • Solvent System Selection: Use TLC to determine the optimal eluent composition that gives a good separation of the desired product from impurities (Rf of the product should be around 0.3).

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Mandatory Visualizations

experimental_workflow_recrystallization start Start: Crude Solid Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of a solid product.

experimental_workflow_chromatography start Start: Crude Product tlc TLC Analysis for Solvent System start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: Pure Product evaporate->end

Caption: Workflow for flash column chromatography purification.

troubleshooting_crystallization decision decision issue issue solution solution start Attempt Recrystallization oiling_out Product 'oils out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Re-dissolve, add more 'good' solvent, cool slowly, scratch flask, or add seed crystal. oiling_out->solution1 Yes impure_product Product still impure? low_yield->impure_product No solution2 Concentrate mother liquor for a second crop. Use less solvent initially. Ensure thorough cooling. low_yield->solution2 Yes success Successful Purification impure_product->success No solution3 Re-evaluate solvent system. Ensure slow cooling. impure_product->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for recrystallization.

Technical Support Center: Managing Exothermic Reactions with 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2,3-Dichlorothiophenol. The following information is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound, like other thiophenols, can participate in highly exothermic reactions. The primary thermal hazard is the potential for a runaway reaction, where the rate of heat generation exceeds the system's capacity for heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, release of toxic materials, and fire.[1][2] Additionally, at elevated temperatures (above 300°C), chlorinated thiophenols can undergo thermal decomposition, potentially forming toxic and corrosive byproducts such as hydrogen chloride, sulfur oxides, and polychlorinated dibenzothiophenes.[3][4]

Q2: Which common reactions involving this compound are likely to be exothermic?

A2: Several common synthetic transformations using this compound have the potential to be significantly exothermic. These include:

  • Nucleophilic Aromatic Substitution (SNAr): Reactions with strong nucleophiles can be highly exothermic, particularly if the aromatic ring is activated by electron-withdrawing groups.[5][6]

  • Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): While the catalytic cycle itself may not be excessively exothermic, the overall reaction heat can be significant, and improper control can lead to thermal issues.[7][8]

  • Oxidation Reactions: Oxidation of the thiol group is an exothermic process and can be vigorous with strong oxidizing agents.

Q3: How can I assess the potential exothermicity of my reaction before running it on a larger scale?

A3: A thorough thermal hazard assessment is crucial before scaling up any reaction.[9]

  • Literature Review: Search for studies on similar reactions with this compound or structurally related compounds.

  • Reaction Calorimetry: This is the most reliable method to quantify the heat of reaction, determine the rate of heat release, and model potential runaway scenarios.[9][10]

  • Small-Scale Pilot Reaction: Conduct a small-scale experiment with careful temperature monitoring to get a qualitative understanding of the exotherm.

Q4: What are the key signs of a developing runaway reaction?

A4: Early detection of a potential runaway reaction is critical for preventing a serious incident. Key indicators include:

  • A sudden, uncontrolled increase in reaction temperature.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity, or vigorous gas evolution.

  • Failure of the cooling system to maintain the set temperature.[11]

Section 2: Troubleshooting Guide

Issue Potential Cause(s) Immediate Action(s) Preventative Measure(s)
Rapid Temperature Spike During Reagent Addition 1. Reagent addition rate is too high. 2. Inadequate cooling capacity. 3. Poor mixing leading to localized hot spots.1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., lower bath temperature). 3. Ensure vigorous stirring.1. Use a syringe pump for controlled, slow addition of the limiting reagent. 2. Ensure the cooling system is appropriately sized for the reaction scale. 3. Use an appropriate stirrer and vessel geometry to ensure efficient mixing.
Pressure Buildup in the Reactor 1. Gas evolution from the reaction or decomposition. 2. Boiling of the solvent due to an uncontrolled exotherm.1. Ensure the reactor is properly vented to a scrubber system. 2. If temperature is rising, follow steps for a temperature spike.1. Conduct the reaction in a well-ventilated fume hood with appropriate pressure relief and scrubbing systems. 2. Choose a solvent with a boiling point well above the planned reaction temperature.
Difficult or Violent Quenching 1. Adding the quenching agent too quickly. 2. Quenching a highly concentrated or still-reactive mixture.1. Stop the addition of the quenching agent. 2. Cool the quenching mixture in an ice bath. 3. Add the quenching agent portion-wise with vigorous stirring.1. Always add the reaction mixture slowly to a pre-cooled quenching solution. 2. Ensure the primary reaction has gone to completion before attempting to quench. 3. Use a less reactive quenching agent initially (e.g., isopropanol) before adding water.[12]
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Accumulation of unreacted starting material followed by a delayed, rapid reaction.1. Stop reagent addition. 2. If possible, safely take a sample to analyze for the presence of starting materials. 3. Be prepared for a sudden exotherm and have emergency cooling ready.1. Ensure the reaction has initiated before adding a large amount of the limiting reagent. 2. Consider adding a small amount of a pre-formed active catalyst or initiator.

Section 3: Experimental Protocols

Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and should be adapted based on a specific risk assessment.

Reaction: this compound with an Arylboronic Acid

1. Reagents and Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Addition funnel or syringe pump

  • Inert gas (Nitrogen or Argon) supply with bubbler

  • Cooling bath (e.g., ice-water or dry ice/acetone)

  • Scrubber system containing a bleach solution for off-gassing.[13]

2. Procedure:

  • Setup: Assemble and dry all glassware. Set up the reaction under an inert atmosphere.

  • Initial Charge: To the reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water mixture).

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Controlled Heating/Reagent Addition: If the reaction is run at elevated temperature, slowly warm the mixture while carefully monitoring the internal temperature. If a reagent is added portion-wise, use a syringe pump for slow, controlled addition.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature. Slowly transfer the reaction mixture to a separate flask containing a stirred, cold aqueous solution (e.g., saturated ammonium chloride).

  • Work-up: Proceed with standard extraction and purification procedures. All aqueous and organic waste containing thiols should be treated with bleach before disposal.[13]

Section 4: Data Presentation

The following tables provide representative data for managing exothermic reactions. Actual values must be determined experimentally for each specific reaction.

Table 1: Hypothetical Temperature Monitoring during Reagent Addition

Time (minutes)Volume of Reagent Added (mL)Internal Temperature (°C)Bath Temperature (°C)Notes
000.50.0Addition started.
521.00.0Stable.
1041.50.0Stable.
1562.50.0Slight exotherm observed.
2084.0-5.0Addition rate halved, bath temp lowered.
2593.5-5.0Temperature stabilizing.
30103.0-5.0Addition complete.

Table 2: Quenching Agent Comparison

Quenching AgentInitial Temperature (°C)Maximum Temperature (°C)Observations
Water2565Vigorous gas evolution, rapid temperature rise.
Isopropanol2535Moderate gas evolution, controlled temperature rise.
Saturated NH₄Cl (aq)2545Controlled gas evolution, moderate temperature rise.

Section 5: Visualizations

ExperimentalWorkflow A 1. Assemble and Dry Glassware B 2. Charge Flask with Thiophenol, Boronic Acid, Base A->B C 3. Add Degassed Solvent B->C D 4. Cool to Starting Temperature (e.g., 0°C) C->D E 5. Add Palladium Catalyst D->E F 6. Controlled Reagent Addition / Heating E->F G 7. Monitor Reaction (TLC/LC-MS) F->G H 8. Cool to Room Temperature G->H I 9. Quench Reaction Mixture H->I J 10. Work-up and Purification I->J

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

ExothermManagement Start Temperature Spike Detected StopAddition Immediately Stop Reagent Addition Start->StopAddition IncreaseCooling Increase Cooling Efficiency StopAddition->IncreaseCooling CheckStirring Ensure Vigorous Stirring IncreaseCooling->CheckStirring TempControl Is Temperature Controlled? CheckStirring->TempControl Resume Resume Addition at Slower Rate TempControl->Resume Yes EmergencyQuench Prepare for Emergency Quench TempControl->EmergencyQuench No

Caption: A decision-making diagram for managing a sudden temperature increase during an exothermic reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 2,3-Dichlorothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

A1: this compound presents several challenges in cross-coupling reactions:

  • Catalyst Poisoning: The thiol group (-SH) can coordinate strongly to the palladium catalyst, leading to catalyst deactivation or "poisoning."

  • Regioselectivity: The presence of two chlorine atoms at the C2 and C3 positions raises the issue of selective reaction at one site over the other. The C-Cl bond ortho to the thiol (C2) may have different reactivity compared to the meta-position (C3).

  • Substrate Reactivity: As an electron-deficient and sterically hindered substrate, oxidative addition of the C-Cl bond to the palladium center can be sluggish, requiring highly active catalyst systems.

Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be employed, with the choice depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a versatile and widely used method.

  • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[1] This reaction is crucial for the synthesis of many pharmaceuticals.[2]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[3]

  • Heck Reaction: For C-C bond formation with alkenes.[4]

  • C-S Cross-Coupling (Thioetherification): The thiol group itself can act as a nucleophile to couple with other aryl halides.

Q3: How can I prevent catalyst poisoning by the thiol group?

A3: To mitigate catalyst poisoning by the thiol group, consider the following strategies:

  • In situ Protection: The thiol can be deprotonated with a base to form the thiolate, which is generally more nucleophilic and can participate in the desired reaction.

  • Use of Specialized Ligands: Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation pathways.

  • Alternative Catalyst Systems: In some cases, copper-catalyzed C-S coupling reactions can be an effective alternative to palladium-based systems for forming thioethers.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material (this compound) is largely unreacted.

  • Formation of homocoupling products from the boronic acid is observed.

  • Dehalogenation of the starting material occurs.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a pre-activated Pd(0) source or a precatalyst. Ensure rigorous anaerobic conditions, as oxygen can deactivate the catalyst.
Inappropriate Ligand For electron-deficient aryl chlorides like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the challenging oxidative addition step.[6]
Weak Base A strong base is typically required to activate the boronic acid. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly influence the reaction outcome.
Low Reaction Temperature Due to the lower reactivity of aryl chlorides, higher reaction temperatures (e.g., 80-120 °C) may be necessary.
Solvent Choice Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water can sometimes be beneficial, but should be optimized.
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 coupled products)

Symptoms:

  • Formation of a mixture of isomers that are difficult to separate.

Possible Causes and Solutions:

CauseRecommended Action
Similar Reactivity of C-Cl bonds The electronic and steric environments of the C2 and C3 chlorine atoms may not be sufficiently different to allow for selective reaction with a standard catalyst system.
Ligand Effects The steric and electronic properties of the ligand can significantly influence regioselectivity. Bulky ligands can favor reaction at the less sterically hindered position. A screening of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines, NHCs) is recommended.[4][7]
Reaction Temperature Lowering the reaction temperature may enhance selectivity in some cases.
Catalyst Control Some catalyst systems have been shown to exhibit "catalyst-controlled" regioselectivity, where different ligands can direct the reaction to different positions on a dihaloarene.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This is a representative protocol that should be optimized for this compound.

Materials:

  • Aryl chloride (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium source, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Add the aryl chloride and arylboronic acid.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst and Ligand Selection Data

The following tables summarize catalyst systems that have shown success in cross-coupling reactions of challenging aryl chlorides and could serve as a starting point for the optimization of reactions with this compound.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane80-100Effective for a broad range of aryl chlorides.[9]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good for sterically hindered substrates.
[Pd(IPr)(cin)Cl]-K₂CO₃Dioxane/H₂O80NHC-based catalyst with high activity.
PdCl₂(dppf)-K₂CO₃DMF80-100A common and versatile catalyst system.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃BrettPhosNaOt-BuToluene80-110Excellent for coupling with primary amines.[10]
Pd(OAc)₂RuPhosK₃PO₄Dioxane100Effective for coupling with secondary amines.[10]
Pd₂(dba)₃XPhosCs₂CO₃t-BuOH100Broad substrate scope.[11]
[Pd(IPr)(acac)Cl]-K₃PO₄Toluene110Active NHC precatalyst.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd Source, Ligand, and Base B Add this compound and Coupling Partner A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/GC-MS D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Generalized experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic cluster_reaction_type Desired Transformation cluster_catalyst_system Initial Catalyst System Screening start Starting Point: This compound suzuki C-C Bond (Suzuki) start->suzuki buchwald C-N Bond (Buchwald-Hartwig) start->buchwald sonogashira C-C Triple Bond (Sonogashira) start->sonogashira heck C-C Double Bond (Heck) start->heck ligand_screening Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, P(t-Bu)₃, NHCs) suzuki->ligand_screening buchwald->ligand_screening sonogashira->ligand_screening heck->ligand_screening base_screening Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) ligand_screening->base_screening troubleshooting Troubleshooting base_screening->troubleshooting

Decision-making process for catalyst system selection.

This technical support guide is intended to be a starting point for your research. Given the challenging nature of this compound as a substrate, empirical optimization of the reaction conditions will be crucial for success.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2,3-Dichlorothiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on navigating the impact of solvent choice on reaction outcomes and to troubleshoot common experimental issues.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound, particularly in the context of nucleophilic substitution reactions.

Issue 1: Low or No Conversion to the Desired Product

Symptoms:

  • TLC or GC-MS analysis shows predominantly unreacted this compound and electrophile.

  • The desired product is observed in very low yields.

Possible Causes and Troubleshooting Steps:

  • Inappropriate Solvent Choice: The solvent may be stabilizing the nucleophile too strongly, reducing its reactivity.[1][2]

    • Are you using a polar protic solvent (e.g., methanol, ethanol, water)? These solvents can form hydrogen bonds with the thiolate anion, creating a solvent shell that hinders its ability to attack the electrophile.[2][3]

    • Action: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate anions as strongly, leaving the thiolate "naked" and more nucleophilic.[2][3]

  • Insufficient Base Strength: The this compound may not be fully deprotonated to form the more reactive thiolate anion.

    • Action: Ensure the base used (e.g., K₂CO₃, Et₃N) is strong enough to deprotonate the thiol. For particularly unreactive electrophiles, a stronger base like NaH or K-tBuO might be necessary, though caution is advised with NaH in dipolar aprotic solvents.[4]

  • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Action: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.

Issue 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • TLC plate shows multiple spots in addition to the starting materials and the desired product.

  • Purification of the desired product is difficult due to the presence of closely eluting impurities.

Possible Causes and Troubleshooting Steps:

  • Side Reactions of the Thiol: Thiols can undergo oxidation, especially in the presence of air, to form disulfides.[5][6]

    • Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas the solvent before use.

  • Reaction with the Solvent: Some solvents may not be inert under the reaction conditions.

    • Action: Verify the compatibility of your chosen solvent with the base and reactants at the reaction temperature.

  • Benzyne Formation: With very strong bases, an elimination-addition mechanism via a benzyne intermediate can occur, leading to regioisomers.[7]

    • Action: If using a very strong base, consider switching to a weaker base to avoid this pathway.[7]

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is generally recommended for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: Polar aprotic solvents such as DMF, DMAc, NMP, DMSO, and acetonitrile are generally recommended for SNAr reactions involving thiols.[4][8] These solvents are effective at dissolving the reactants but do not strongly solvate the thiolate nucleophile, thus enhancing its reactivity.[2]

Q2: Why is my reaction with this compound slower in methanol compared to DMSO?

A2: Methanol is a polar protic solvent, meaning it can form hydrogen bonds.[1] These hydrogen bonds solvate the thiolate anion of this compound, stabilizing it and making it less reactive.[2][3] DMSO, a polar aprotic solvent, does not form these hydrogen bonds with the anion, leaving the nucleophile "naked" and more reactive, which generally leads to a faster reaction rate.[2][9]

Q3: Can the choice of solvent affect the acidity of this compound?

A3: Yes, the solvent can influence the effective acidity. In general, polar solvents can stabilize the resulting thiolate anion, thus favoring the dissociation of the thiol proton. However, the primary impact of the solvent in the context of reactivity is on the nucleophilicity of the resulting thiolate anion.[10]

Q4: I am observing the formation of a disulfide byproduct. How can I prevent this?

A4: The formation of a disulfide from this compound is an oxidation reaction.[5] To minimize this, it is crucial to carry out the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can also help to remove dissolved oxygen.

Data Presentation

Table 1: Illustrative Yields of a Hypothetical SNAr Reaction of this compound in Various Solvents

Disclaimer: The following data are illustrative examples to demonstrate the expected trend in solvent effects on the reactivity of this compound and are not based on specific experimental results for this compound.

SolventSolvent TypeDielectric Constant (ε)Illustrative Yield (%)
MethanolPolar Protic3315
EthanolPolar Protic24.520
WaterPolar Protic80.1< 5
AcetonitrilePolar Aprotic37.575
DMFPolar Aprotic36.790
DMSOPolar Aprotic4795

Experimental Protocols

General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction with this compound

This protocol describes a general procedure for the reaction of this compound with an activated aryl halide.

Materials:

  • This compound

  • Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated aryl halide (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) to the solution.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of the anhydrous solvent.

  • Slowly add the solution of this compound to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Base, and Solvent prep->reagents add_thiol Add this compound Solution reagents->add_thiol react Stir and Heat (Monitor by TLC/GC-MS) add_thiol->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for an SNAr reaction involving this compound.

Troubleshooting_Logic start Low Reaction Yield? solvent_check Check Solvent Type start->solvent_check protic Using Polar Protic (e.g., MeOH, EtOH)? solvent_check->protic Yes aprotic Using Polar Aprotic (e.g., DMF, DMSO)? solvent_check->aprotic No switch_solvent Switch to Polar Aprotic Solvent protic->switch_solvent base_check Check Base Strength and Temperature aprotic->base_check switch_solvent->base_check optimize Increase Base Strength or Temperature base_check->optimize success Improved Yield optimize->success

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Overcoming poor solubility of 2,3-Dichlorothiophenol in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,3-Dichlorothiophenol in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a white to light yellow or orange powder or crystal.[1] It has a melting point ranging from 54.4 to 60.1 °C and a boiling point of 96-98 °C at 0.5 mmHg.[1] Its chemical formula is C₆H₄Cl₂S.[2]

Q2: Why is this compound often poorly soluble in reaction mixtures?

The limited solubility of this compound in many common solvents is attributed to several factors:

  • Molecular Structure: The presence of a dichlorinated benzene ring makes the molecule relatively nonpolar.

  • Crystal Lattice Energy: As a solid, significant energy is required to break down the crystal lattice structure and solvate the individual molecules.

  • Polarity Mismatch: Following the "like dissolves like" principle, solubility is highest when the polarity of the solute and solvent are similar.[3][4] A significant difference in polarity between this compound and the chosen solvent will result in poor solubility.

Q3: In which types of solvents is this compound likely to be more soluble?

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.

Initial Assessment
  • Visual Inspection: Observe the reaction mixture. Is the this compound fully dissolved, partially dissolved, or completely insoluble?

  • Stirring: Ensure vigorous stirring to maximize the contact between the solid and the solvent.

Troubleshooting Steps

If poor solubility is observed, consider the following strategies, starting with the least disruptive to your reaction conditions.

  • Temperature Adjustment:

    • Action: Gradually and carefully heat the reaction mixture.

    • Rationale: The solubility of most solids increases with temperature.

    • Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Co-solvency:

    • Action: Add a small amount of a co-solvent in which this compound is known or expected to have higher solubility.

    • Rationale: A co-solvent can modify the overall polarity of the solvent system, enhancing the solubility of the solute.

    • Examples of potential co-solvents: For a nonpolar primary solvent, consider adding a more polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). For a polar aprotic solvent, a small amount of Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) could be effective.

    • Procedure: Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) and observe for dissolution.

  • pH Modification (for protic solvents):

    • Action: If the reaction conditions permit, consider adding a base to deprotonate the thiol group.

    • Rationale: The resulting thiolate salt will be significantly more polar and should exhibit greater solubility in polar solvents.

    • Suitable bases: Non-nucleophilic bases like triethylamine or diisopropylethylamine are often used.

    • Caution: This approach is only suitable if the deprotonated form of the thiophenol is compatible with your desired reaction.

  • Change of Solvent:

    • Action: If the above methods are unsuccessful or not applicable, a complete change of the reaction solvent may be necessary.

    • Rationale: A solvent with a polarity that more closely matches that of this compound will likely provide better solubility.

    • Recommendation: Refer to the experimental protocol below to systematically test the solubility in a range of solvents before scaling up your reaction.

Data Presentation: Solubility Testing

As quantitative solubility data for this compound is not widely published, researchers are encouraged to perform their own solubility tests. The following table provides a template for recording and comparing your results.

SolventTemperature (°C)Observations (e.g., Fully Soluble, Partially Soluble, Insoluble)Approximate Solubility (mg/mL)
Hexane25
Toluene25
Dichloromethane (DCM)25
Diethyl Ether25
Ethyl Acetate25
Tetrahydrofuran (THF)25
Acetonitrile25
Methanol25
Ethanol25
Isopropanol25
Dimethylformamide (DMF)25
Dimethyl sulfoxide (DMSO)25

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents at room temperature.

Materials:

  • This compound

  • A selection of dry organic solvents (see table above)

  • Small vials or test tubes with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Cap the vial and vortex for 1-2 minutes.

  • Visually inspect the solution.

  • Record your observations as "Fully Soluble," "Partially Soluble," or "Insoluble."

  • Repeat for each solvent to be tested.

Protocol 2: Determination of Approximate Quantitative Solubility

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Chosen solvent

  • Vials with caps

  • Magnetic stirrer and stir bar (optional)

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Filter syringe with a compatible membrane (e.g., PTFE for organic solvents)

  • Pre-weighed evaporation dish or vial

Procedure:

  • Add a known volume of the solvent (e.g., 2 mL) to a vial.

  • Begin adding small, accurately weighed portions of this compound to the solvent while stirring.

  • Allow the mixture to stir for a set amount of time (e.g., 15-30 minutes) at the desired temperature to ensure equilibrium is reached.

  • Continue adding small portions of the solid until a small amount of undissolved solid remains, indicating that the solution is saturated.

  • Allow the saturated solution to equilibrate for at least one hour at the set temperature, with continued stirring.

  • Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solid) into a filter syringe.

  • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

  • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish.

  • Express the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Visualization

Troubleshooting Workflow for Poor Solubility

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

TroubleshootingWorkflow Start Poor Solubility of This compound Observed CheckStirring Ensure Vigorous Stirring Start->CheckStirring IncreaseTemp Increase Temperature CheckStirring->IncreaseTemp IsSoluble1 Is it soluble? IncreaseTemp->IsSoluble1 AddCosolvent Add a Co-solvent IsSoluble2 Is it soluble? AddCosolvent->IsSoluble2 ModifypH Modify pH (if applicable) IsSoluble3 Is it soluble? ModifypH->IsSoluble3 ChangeSolvent Change Solvent SolubilityTest Perform Solubility Testing (See Protocol 1 & 2) ChangeSolvent->SolubilityTest Proceed Proceed with Reaction SolubilityTest->Proceed IsSoluble1->AddCosolvent No IsSoluble1->Proceed Yes IsSoluble2->Proceed Yes IsApplicable Is pH modification compatible with reaction? IsSoluble2->IsApplicable No IsSoluble3->ChangeSolvent No IsSoluble3->Proceed Yes IsApplicable->ModifypH Yes IsApplicable->ChangeSolvent No

Caption: A step-by-step workflow for troubleshooting poor solubility.

References

Technical Support Center: Handling and Storage of 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in 2,3-Dichlorothiophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, focusing on the prevention of thiol oxidation.

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Oxidation of the thiol group to form disulfide bridges, leading to a decrease in the active free thiol concentration.1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). 2. Implement Inert Atmosphere Techniques: Handle the compound and prepare solutions under a continuous stream of inert gas. 3. Degas Solvents: Use solvents that have been thoroughly deoxygenated prior to use. 4. Control pH: Maintain the pH of aqueous solutions between 6.5 and 7.5 to minimize the formation of the more reactive thiolate anion.
Formation of a white precipitate in the solution. The precipitate is likely the disulfide dimer of this compound, which is less soluble.1. Confirm Precipitate Identity: If possible, analyze the precipitate to confirm it is the disulfide dimer. 2. Review Handling Procedures: Identify potential points of oxygen exposure in your workflow. 3. Incorporate a Reducing Agent: For immediate use, the disulfide can be reversed to the free thiol by adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Note that the reducing agent may need to be removed for subsequent reactions.
Discoloration of the compound (e.g., yellowing). This may indicate the formation of various oxidation byproducts.1. Assess Purity: Check the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS). 2. Purify if Necessary: If significant degradation has occurred, purification of the this compound may be required before use. 3. Strictly Adhere to Prevention Protocols: For future use, stringently follow all recommended procedures for preventing oxidation.
Variability between different batches of the compound. Differences in the initial purity or extent of oxidation upon receipt.1. Quantify Free Thiol Content: Upon receiving a new batch, quantify the free thiol concentration using a method like Ellman's reagent (DTNB) to establish a baseline. 2. Standardize Handling: Ensure all batches are handled with the same rigorous, oxygen-free techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is the oxidation of the thiol group (-SH). This oxidation is primarily driven by exposure to atmospheric oxygen and can be catalyzed by trace metal ions and accelerated at higher pH values. The initial oxidation product can be a thiyl radical or a sulfenic acid, which can then react further to form a disulfide bond (-S-S-) between two molecules of this compound.

Q2: How does pH affect the stability of this compound?

A2: The rate of thiol oxidation is highly pH-dependent. At a pH above the pKa of the thiol group (typically around 8.5 for many thiols), the thiol exists predominantly in its deprotonated, more reactive thiolate anion (RS-) form, which is more susceptible to oxidation.[1] Maintaining a pH between 6.5 and 7.5 helps to keep the thiol group protonated and minimizes the rate of oxidation.[1]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[2] The container should be tightly sealed to prevent the ingress of air and moisture.

Q4: Can I use antioxidants to protect this compound?

A4: Yes, antioxidants that are also reducing agents can protect the thiol group. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used to maintain thiols in their reduced state. However, it is important to note that these reagents may need to be removed before subsequent reactions where they could interfere. For long-term stability, preventing exposure to oxygen is the most effective strategy.

Q5: What is the role of a chelating agent in preventing oxidation?

A5: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), sequester divalent metal ions that can be present in buffers and solutions. These metal ions can catalyze the oxidation of thiols, so their removal by chelation helps to slow down the degradation of this compound.[1]

Data Presentation

Table 1: Illustrative Half-life of Thiols Under Different pH Conditions in the Presence of Oxygen

pHIllustrative Half-lifeRationale
5.0LongerAt acidic pH, the thiol group is protonated (-SH), making it less susceptible to oxidation.
7.0ModerateAt neutral pH, a small fraction of the more reactive thiolate anion (RS-) exists, leading to a moderate rate of oxidation.
9.0ShorterAt basic pH, the concentration of the highly reactive thiolate anion (RS-) is significantly higher, leading to a faster rate of oxidation.[1]

Note: The actual half-life will depend on the specific thiol, temperature, and presence of catalysts.

Table 2: General Effectiveness of Common Antioxidants/Reducing Agents

Agent Typical Concentration Key Considerations
Dithiothreitol (DTT) 1-10 mMEffective at reducing disulfide bonds back to free thiols. Can be air-oxidized itself. May need to be removed before certain reactions (e.g., maleimide chemistry).
Tris(2-carboxyethyl)phosphine (TCEP) 1-5 mMMore stable to air oxidation than DTT. Does not need to be removed before maleimide conjugation reactions.
Ascorbic Acid (Vitamin C) VariesCan act as a radical scavenger. Its effectiveness can be complex and may depend on the presence of metal ions.
EDTA 1-5 mMA chelating agent that sequesters metal ions that catalyze thiol oxidation.[1]

Experimental Protocols

Protocol 1: Handling this compound Under an Inert Atmosphere

This protocol describes the general procedure for handling liquid this compound using a Schlenk line to prevent oxidation.

Materials:

  • This compound

  • Schlenk flask or round-bottom flask with a sidearm

  • Rubber septa

  • Nitrogen or argon gas source with a bubbler

  • Schlenk line

  • Degassed solvent

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • System Purge: Assemble the glassware and connect it to the Schlenk line. Evacuate the system and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Transfer:

    • For transferring the this compound, use a clean, dry syringe that has been purged with inert gas.

    • Puncture the septum on the this compound container with the needle and draw the desired volume.

    • To prevent contamination, it is good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.

    • Transfer the liquid to the reaction flask by puncturing the septum on the flask.

  • Reaction Setup: Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with a bubbler.

Protocol 2: Degassing Solvents by Inert Gas Sparging

This protocol describes a common method for removing dissolved oxygen from solvents.

Materials:

  • Solvent to be degassed

  • Flask with a sidearm or a two-neck flask

  • Rubber septa

  • Nitrogen or argon gas source

  • Long needle or sparging tube

  • Vent needle

Procedure:

  • Setup: Place the solvent in the flask and seal the opening(s) with rubber septa.

  • Inert Gas Inlet: Insert a long needle or sparging tube connected to the inert gas source through the septum, ensuring the tip is below the surface of the solvent.

  • Vent: Insert a second, shorter needle through the septum to act as a vent for the displaced gases.

  • Sparging: Gently bubble the inert gas through the solvent for 20-30 minutes. A fine stream of bubbles is more effective than large, rapid bubbles.

  • Storage: After sparging, remove the long needle while maintaining a positive pressure of inert gas. The solvent is now ready for use and should be handled under an inert atmosphere.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Thiol Oxidation cluster_storage Storage cluster_preparation Experiment Preparation cluster_outcome Outcome storage Store this compound (2-8°C, Inert Atmosphere) degas Degas Solvents (N2 or Ar Sparging) prepare_glassware Dry and Purge Glassware inert_handling Handle Under Inert Atmosphere degas->inert_handling prepare_glassware->inert_handling control_ph Control pH (6.5-7.5) for Aqueous Solutions inert_handling->control_ph oxidized_disulfide Oxidized Disulfide (-S-S-) inert_handling->oxidized_disulfide If precautions are not taken additives Consider Additives (EDTA, DTT, TCEP) control_ph->additives control_ph->oxidized_disulfide stable_thiol Stable Free Thiol (-SH) additives->stable_thiol additives->oxidized_disulfide If precautions are not taken

Caption: A logical workflow for preventing the oxidation of the thiol group in this compound.

Thiol_Oxidation_Pathway Simplified Thiol Oxidation Pathway thiol 2 R-SH (Free Thiol) thiolate 2 R-S- (Thiolate Anion) thiol->thiolate High pH (pKa) thiolate->thiol Low pH disulfide R-S-S-R (Disulfide) thiolate->disulfide Oxidation oxidants Oxidants (O2, Metal Ions) disulfide->thiol Reduction reducing_agents Reducing Agents (DTT, TCEP)

References

Technical Support Center: Monitoring Reactions of 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the reaction progress of 2,3-Dichlorothiophenol using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective qualitative technique for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.[1][2][3][4][5]

Frequently Asked Questions (FAQs) for TLC

Q1: How do I set up a TLC plate to monitor my reaction?

A1: To effectively monitor a reaction, it is recommended to use a three-lane spotting system on your TLC plate.[4][6]

  • Lane 1 (Reference): Spot a diluted sample of your starting material, this compound.

  • Lane 2 (Co-spot): Spot the starting material first, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture, especially if the product's Rf is very close to the reactant's.[4][6]

  • Lane 3 (Reaction Mixture): Spot an aliquot of your reaction mixture.

Q2: What is a good starting solvent system (mobile phase) for this compound?

A2: A common starting point for neutral organic molecules like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][7] A good initial ratio to try is 8:2 or 3:1 hexanes:ethyl acetate. The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4, which generally provides the best separation.[6][8]

Q3: How do I visualize the spots on the TLC plate?

A3: Since this compound is an aromatic compound, the primary method for visualization is a handheld UV lamp (254 nm).[1][3][9] Compounds that absorb UV light will appear as dark spots on the fluorescent green background of the TLC plate.[7][9] For further visualization, especially if products are not UV-active, an iodine chamber can be effective for sulfur-containing compounds.[10]

Q4: How do I interpret the results of my reaction monitoring TLC?

A4: As the reaction proceeds, you should observe the following changes on your TLC plate over time:

  • The spot corresponding to the starting material (this compound) in the reaction mixture lane will decrease in intensity.[2]

  • A new spot corresponding to the product will appear.

  • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][4]

TLC Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaking Sample is too concentrated (overloaded). The compound is highly polar or acidic/basic.Dilute the sample before spotting.[11][12] Add a small amount (0.1-2.0%) of acetic acid or triethylamine to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.[10][11]
Spots remain on the baseline The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[11][13]
Spots are at the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent.[11][13]
No spots are visible The sample is too dilute. The compound is not UV-active.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[11][12] Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., permanganate for oxidizable groups).[9][10]
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[1][10]

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[1] Mark three points for spotting.

  • Spot the Plate: Using a capillary tube, spot the starting material, co-spot, and reaction mixture on the designated points on the starting line.[6] Ensure the spots are small and do not spread.[6]

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[1][10] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry.[10] Visualize the spots under a UV lamp and circle them with a pencil.[1] Calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front) and record the observations.

TLC Data Summary
AnalyteRecommended Mobile PhaseExpected Rf BehaviorVisualization
This compound (Starting Material)Hexane:Ethyl Acetate (e.g., 4:1 to 9:1)Should have a distinct spot. Aim for Rf ~0.3-0.4.UV (254 nm)
Reaction Product(s)Hexane:Ethyl Acetate (e.g., 4:1 to 9:1)Will have a different Rf value than the starting material (typically more or less polar depending on the reaction).UV (254 nm), Iodine Chamber

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is a powerful quantitative technique that provides high resolution and sensitivity for monitoring reaction progress, determining purity, and quantifying components in a mixture.[14]

Frequently Asked Questions (FAQs) for HPLC

Q1: What type of HPLC method is best for analyzing this compound?

A1: Reversed-phase HPLC (RP-HPLC) is the most suitable method.[14] A C18 column is a common and effective choice for the stationary phase, as it separates compounds based on their hydrophobicity.[14][15]

Q2: What are typical HPLC conditions for this analysis?

A2: A gradient elution using a mixture of water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is typically effective.[14][15] Detection is commonly performed using a UV detector, often at 254 nm, where aromatic compounds absorb strongly.[14]

Q3: How can I prevent the oxidation of the thiophenol group during analysis?

A3: The thiol group (-SH) can be susceptible to oxidation, forming disulfides. To prevent this, it is advisable to add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the sample diluent.[14]

Q4: How can I quantify the reaction progress using HPLC?

A4: By creating a calibration curve with a known concentration of the starting material, you can determine its concentration in the reaction mixture at different time points. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.

HPLC Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing Interaction with active silanol groups on the column. Mobile phase pH is inappropriate.Use a high-purity, end-capped C18 column. Adjust the mobile phase pH; adding a small amount of acid (e.g., 0.1% formic acid) can help protonate silanols and improve peak shape.[16]
Shifting Retention Times Mobile phase composition is inconsistent. Column temperature is fluctuating. Column is not properly equilibrated.Prepare fresh mobile phase accurately.[17][18] Use a column oven to maintain a constant temperature.[17][19][20] Ensure the column is equilibrated for at least 10-15 column volumes before injection.[17][19]
Ghost Peaks Late eluting compounds from a previous injection. Contamination in the mobile phase or sample.Run a blank gradient after each sample run to wash the column. Filter all samples and mobile phases through a 0.45 µm filter.[14]
Baseline Noise or Drift Air bubbles in the system. Contaminated detector cell. Mobile phase is not mixed properly.Degas the mobile phase.[17] Flush the detector cell with a strong solvent like isopropanol.[17] Ensure proper mixing of mobile phase components.[17][19]
Experimental Protocol: HPLC Monitoring
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Perform a work-up if required to remove inorganic salts or catalysts.

    • Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) using a diluent such as 50:50 Acetonitrile:Water.[14]

    • Filter the sample through a 0.45 µm syringe filter before injection.[14]

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run a gradient program (see table below).

    • Integrate the peaks and record the retention times and peak areas.

HPLC Data Summary
ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 min, then re-equilibrate.
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 10 µL
Detection UV @ 254 nm
Expected Retention Time This compound: Will have a characteristic retention time under these conditions. Product: Will elute earlier (more polar) or later (less polar) than the starting material.

Visualized Experimental Workflows

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Mark TLC Plate prep_sample Prepare Samples (SM, Co-spot, Rxn) spot_plate Spot Plate prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize (UV Lamp) dry_plate->visualize interpret Interpret Results (Rf, Spot Intensity) visualize->interpret decision Reaction Complete? interpret->decision decision->interpret No, continue reaction end_node Proceed to Work-up decision->end_node Yes

Caption: Workflow for monitoring reaction progress using TLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sys_prep HPLC System Preparation mob_phase Prepare Mobile Phases sample_prep Prepare Sample: Dilute & Filter inject Inject Sample sample_prep->inject run_hplc Run HPLC Method (Gradient Elution) inject->run_hplc detect Detect with UV (254 nm) run_hplc->detect integrate Integrate Peaks detect->integrate quantify Quantify (Peak Area) integrate->quantify decision Reaction Complete? quantify->decision decision->sample_prep No, take another time point end_node Proceed to Work-up decision->end_node Yes

Caption: Workflow for quantitative reaction monitoring using HPLC.

References

Validation & Comparative

Comparing the reactivity of 2,3-Dichlorothiophenol with other dichlorothiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic thiols is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 2,3-dichlorothiophenol with its other dichlorinated isomers, supported by available experimental and predicted data. We delve into the electronic effects governing their nucleophilicity and acidity, offering a framework for predicting their behavior in key chemical transformations.

The reactivity of dichlorothiophenols is fundamentally dictated by the position of the two chlorine atoms on the benzene ring. These electron-withdrawing substituents significantly influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiophenolate anion, the primary reactive species in many reactions.

Acidity and Nucleophilicity: An Inverse Relationship

A key principle governing the reactivity of thiophenols is the inverse relationship between the acidity of the thiol (measured by its pKa value) and the nucleophilicity of its conjugate base, the thiophenolate anion. Electron-withdrawing groups, such as chlorine, stabilize the negative charge on the sulfur atom of the thiophenolate through inductive effects. This increased stability leads to a stronger acid (lower pKa) but a weaker nucleophile.[1]

The number and position of chlorine atoms on the thiophenol ring tune this effect. Generally, a higher degree of chlorination leads to a more acidic thiophenol and a less nucleophilic thiophenolate. The relative positions of the chlorine atoms further modulate these properties due to the interplay of inductive and resonance effects.

Comparative Data on Dichlorothiophenol Isomers

Dichlorothiophenol IsomerPredicted pKaReference
This compoundNot available
2,4-Dichlorothiophenol5.39[2]
2,5-DichlorothiophenolNot available
2,6-Dichlorothiophenol5.17[3]
3,4-Dichlorothiophenol5.35[1]
3,5-Dichlorothiophenol5.07[1][4]
Thiophenol (for reference)6.62[1]

Based on the available data, 3,5-dichlorothiophenol is predicted to be the most acidic, and therefore the least nucleophilic, among the listed isomers. This is likely due to the additive electron-withdrawing effects of the two chlorine atoms in the meta positions relative to the thiol group. Conversely, isomers with chlorine atoms in positions that offer less stabilization of the thiophenolate anion would be expected to be more reactive nucleophiles. While the exact reactivity of this compound cannot be definitively placed without its pKa value, its reactivity is expected to be within the range of the other dichlorinated isomers.

Experimental Protocols for Reactivity Comparison

To experimentally determine and compare the nucleophilic reactivity of this compound with other isomers, a competitive kinetic analysis can be employed. This involves reacting a mixture of the dichlorothiophenol isomers with a limiting amount of a suitable electrophile and quantifying the product distribution over time. A common and well-characterized reaction for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction with an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene.

Detailed Experimental Protocol: Competitive Kinetic Analysis of Dichlorothiophenol Isomers via SNAr Reaction

Objective: To determine the relative nucleophilic reactivity of this compound and other dichlorothiophenol isomers.

Materials:

  • This compound

  • Other dichlorothiophenol isomers (e.g., 2,4-, 2,6-, 3,4-, 3,5-)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., acetonitrile or dimethylformamide)

  • Internal standard (e.g., a stable compound with a distinct retention time in HPLC analysis)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Standard laboratory glassware and equipment

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each dichlorothiophenol isomer of known concentration in the chosen solvent.

    • Prepare a stock solution of the electrophile (CDNB) of known concentration.

    • Prepare a stock solution of the base of known concentration.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a reaction vessel, combine equimolar amounts of this compound and one or more of the other dichlorothiophenol isomers.

    • Add a known amount of the internal standard.

    • Add the base to the mixture. The base is crucial for deprotonating the thiophenols to form the more nucleophilic thiophenolate anions.

    • Initiate the reaction by adding a sub-stoichiometric amount (e.g., 0.1 to 0.5 equivalents relative to the total thiophenol concentration) of the CDNB solution.

  • Reaction Monitoring and Analysis:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by adding a small amount of a strong acid).

    • Analyze the quenched aliquots by HPLC to determine the concentration of the unreacted dichlorothiophenol isomers and the formed diaryl thioether products.

  • Data Analysis:

    • Plot the concentration of each dichlorothiophenol isomer as a function of time.

    • The relative rates of consumption of the different isomers will directly correspond to their relative nucleophilic reactivity. The isomer that is consumed faster is the more reactive nucleophile.

    • For a more quantitative comparison, the pseudo-first-order rate constants for the disappearance of each isomer can be determined.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a typical SNAr reaction pathway and the experimental workflow for comparing the reactivity of dichlorothiophenol isomers.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Thiophenolate Ar-S⁻ Meisenheimer Meisenheimer Complex (σ-complex) Thiophenolate->Meisenheimer Nucleophilic Attack ArylHalide Activated Aryl Halide (e.g., CDNB) ArylHalide->Meisenheimer Product Diaryl Thioether Meisenheimer->Product Elimination LeavingGroup Leaving Group (e.g., Cl⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow Start Start: Prepare Stock Solutions Mix Mix Dichlorothiophenol Isomers, Internal Standard, and Base Start->Mix Initiate Initiate Reaction with Sub-stoichiometric Electrophile (CDNB) Mix->Initiate Sample Sample Reaction Mixture at Time Intervals Initiate->Sample Quench Quench Reaction in Aliquots Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Data Analysis: Determine Relative Reaction Rates Analyze->Data End End: Compare Nucleophilic Reactivity Data->End

Caption: Experimental workflow for competitive kinetic analysis of dichlorothiophenols.

References

A Comparative Guide to QSAR Analysis of Substituted Thiophenol Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) models used to predict the toxicity of substituted thiophenols. The information is compiled from peer-reviewed research and presented to facilitate understanding and application in toxicological and drug development studies.

Introduction to Thiophenol Toxicity and QSAR

Thiophenols and their derivatives are a class of organosulfur compounds used in various industrial applications, including the synthesis of pharmaceuticals, pesticides, and polymers. However, their potential toxicity is a significant concern. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity or toxicity. By identifying key molecular descriptors, QSAR models can predict the toxicity of new or untested chemicals, reducing the need for extensive and costly experimental testing.

Comparison of QSAR Models for Thiophenol Toxicity

A key study in the QSAR analysis of thiophenol toxicity was conducted by Ghamali et al. (2017), which evaluated the toxicity of a series of 51 phenols and thiophenols against the marine bacterium Photobacterium phosphoreum. This study developed and compared two types of QSAR models: Multiple Linear Regression (MLR) and Artificial Neural Network (ANN).

The toxicity endpoint used was the negative logarithm of the 50% effective concentration (pEC50), which represents the concentration of a compound that causes a 50% reduction in the bioluminescence of Photobacterium phosphoreum. A higher pEC50 value indicates greater toxicity.

Data Presentation: Substituted Thiophenols and their Properties

The following table summarizes a selection of substituted thiophenols from the dataset, along with their experimental toxicity (pEC50) and key molecular descriptors identified in the study.

Compound NameStructurepEC50 (Experimental)Dipole Moment (Debye)LogPMolar Volume (ų)Polarizability (ų)
ThiophenolC₆H₅SH4.121.332.52101.812.3
4-Chlorothiophenol4-ClC₆H₄SH4.871.893.23110.113.5
4-Fluorothiophenol4-FC₆H₄SH4.311.962.66103.112.2
4-Methylthiophenol4-CH₃C₆H₄SH4.511.413.04118.214.1
4-Methoxythiophenol4-CH₃OC₆H₄SH4.351.932.58119.514.4
4-Nitrothiophenol4-NO₂C₆H₄SH5.254.292.91115.314.2

Data extracted from Ghamali et al. (2017).

Model Performance Comparison

The study found that both MLR and ANN models could effectively predict the toxicity of the studied compounds. However, the Artificial Neural Network (ANN) model demonstrated superior predictive performance compared to the Multiple Linear Regression (MLR) model.

ModelR² (Training Set)Q² (Cross-validation)Key Molecular Descriptors
MLR 0.850.81Dipole moment, LogP, Molar volume, Polarizability
ANN 0.940.91Dipole moment, LogP, Molar volume, Polarizability

R² (Coefficient of determination) and Q² (Cross-validated R²) are measures of the predictive power of the model, with values closer to 1 indicating better performance.

The results indicate that the toxicity of substituted thiophenols to Photobacterium phosphoreum is influenced by a combination of electronic and physicochemical properties. The dipole moment reflects the polarity of the molecule, LogP represents its lipophilicity, and molar volume and polarizability are related to its size and electronic distribution.

Experimental Protocols

Toxicity Assay: Photobacterium phosphoreum Bioluminescence Inhibition

The toxicity of the substituted thiophenols was determined using the Photobacterium phosphoreum bioluminescence inhibition assay, often referred to as the Microtox® test.

Principle: The marine bacterium Photobacterium phosphoreum naturally emits light as a byproduct of its metabolic processes. When exposed to toxic substances, the metabolic activity of the bacteria is disrupted, leading to a decrease in bioluminescence. The degree of light reduction is proportional to the toxicity of the substance.

Detailed Methodology:

  • Bacterial Culture: Freeze-dried Photobacterium phosphoreum are rehydrated in a reconstitution solution.

  • Test Solutions: The substituted thiophenol compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted with a saline solution to create a range of test concentrations.

  • Incubation: A suspension of the rehydrated bacteria is added to each test concentration. A control sample containing only the bacterial suspension and saline is also prepared.

  • Luminescence Measurement: The initial bioluminescence of each sample is measured using a luminometer.

  • Exposure: The samples are incubated at a controlled temperature (typically 15°C) for a specific period (e.g., 15 or 30 minutes).

  • Final Measurement: After the incubation period, the final bioluminescence of each sample is measured again.

  • Data Analysis: The percentage of inhibition of bioluminescence for each concentration is calculated relative to the control. The EC50 value, the concentration that causes a 50% reduction in light emission, is then determined by plotting the inhibition percentage against the logarithm of the concentration. The pEC50 is calculated as the negative logarithm of the EC50 value.

QSAR Model Development

a. Molecular Descriptor Calculation: The three-dimensional structures of the thiophenol molecules were optimized using computational chemistry software (e.g., Gaussian). A wide range of molecular descriptors, including constitutional, topological, geometric, and quantum-chemical descriptors, were then calculated for each optimized structure.

b. Dataset Splitting: The full dataset of compounds was randomly divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on compounds not used in model development.

c. Model Building:

  • Multiple Linear Regression (MLR): This statistical method establishes a linear relationship between the dependent variable (pEC50) and a set of independent variables (molecular descriptors).

  • Artificial Neural Network (ANN): This is a machine learning approach inspired by the structure of the human brain. It can model complex non-linear relationships between the input descriptors and the output toxicity.

d. Model Validation: The developed QSAR models were validated using various statistical methods, including internal validation (cross-validation) and external validation with the test set, to ensure their robustness and predictive ability.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the QSAR analysis of substituted thiophenol toxicity.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_prediction Prediction & Application Data Dataset of Substituted Thiophenols Toxicity Experimental Toxicity Data (pEC50) Data->Toxicity Descriptors Calculation of Molecular Descriptors Data->Descriptors Split Dataset Splitting (Training/Test) Toxicity->Split Descriptors->Split Build QSAR Model Building (MLR/ANN) Split->Build Validate Model Validation (Internal/External) Build->Validate Predict Toxicity Prediction for New Thiophenols Validate->Predict Analysis Analysis of Structure-Toxicity Relationship Predict->Analysis

Caption: Workflow of a typical QSAR analysis.

Descriptor_Toxicity_Relationship cluster_descriptors Molecular Descriptors cluster_toxicity Predicted Toxicity Dipole Dipole Moment Toxicity pEC50 Dipole->Toxicity LogP LogP LogP->Toxicity MV Molar Volume MV->Toxicity Polarizability Polarizability Polarizability->Toxicity

Caption: Relationship between molecular descriptors and toxicity.

Efficacy of 2,3-Dichlorothiophenol-Derived SHP2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and immuno-oncology. Its role as a key signaling node, particularly in the RAS/MAPK pathway, has driven the development of numerous inhibitors. This guide provides a comparative analysis of the efficacy of SHP2 inhibitors derived from a 2,3-dichlorophenyl moiety, with a focus on PB17-026-01, and contextualizes their performance against the well-characterized allosteric inhibitor, SHP099.

Data Presentation: In Vitro Efficacy of SHP2 Inhibitors

The following table summarizes the in vitro potency of selected SHP2 inhibitors, highlighting the efficacy of the 2,3-dichlorophenyl-containing compound PB17-026-01.

CompoundScaffoldTargetIC50 (nM)Notes
PB17-026-01 2,3-dichlorophenyl-pyrrolo[2,1-f][1][2][3]triazineSHP2 (allosteric)38.9[1]Potent inhibitor with a 2,3-dichlorophenyl moiety.
PB17-036-01 Analogue of PB17-026-01SHP2 (allosteric)~778Approximately 20-fold less active than PB17-026-01.
SHP099 Pyrazine derivativeSHP2 (allosteric)70[4][]A well-characterized, potent, and selective allosteric SHP2 inhibitor.

Experimental Protocols

A detailed understanding of the methodologies used to assess inhibitor potency is crucial for the interpretation of efficacy data. The following is a representative protocol for a biochemical SHP2 phosphatase activity assay used to determine the half-maximal inhibitory concentration (IC50).

Biochemical SHP2 Phosphatase Activity Assay (IC50 Determination)

Objective: To quantify the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant SHP2.

Principle: This assay measures the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), by the SHP2 enzyme.[3] Upon cleavage of the phosphate group by SHP2, the resulting product, 6,8-difluoro-4-methylumbelliferone (DiFMU), fluoresces. The rate of this fluorescence increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20)

  • DiFMUP substrate

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)

  • Test compounds (e.g., PB17-026-01) serially diluted in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~340-360 nm, Emission: ~450-460 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity).

  • Enzyme and Activator Preparation: Dilute the recombinant SHP2 enzyme and the activating IRS-1 peptide to their final desired concentrations in cold assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the SHP2 enzyme and IRS-1 peptide solution to the wells containing the test compounds. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the DiFMUP substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rates of the compound-treated wells to the DMSO control wells to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway involving SHP2 and a typical workflow for evaluating SHP2 inhibitors.

SHP2_RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding & P SOS1 SOS1 Grb2->SOS1 SHP2_inactive SHP2 (inactive) Grb2->SHP2_inactive RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP Promotes GDP-GTP exchange SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Recruitment to phosphorylated RTK SHP2_active->SOS1 Dephosphorylates inhibitory sites on SOS1 RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: SHP2's role in the RAS/MAPK signaling cascade.

SHP2_Inhibitor_Evaluation_Workflow Start Start: Compound Library HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Primary Hits Selectivity_Profiling Selectivity Profiling (vs. other phosphatases, e.g., SHP1) Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays (pERK levels, cell viability) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cellular_Assays->Lead_Optimization Lead_Optimization->Dose_Response Optimized Leads In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Experimental workflow for SHP2 inhibitor evaluation.

References

Spectroscopic Comparison of 2,3-Dichlorothiophenol and Its Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 2,3-dichlorothiophenol and its various isomers is presented, providing a comparative guide for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering a foundational resource for the identification and characterization of these chlorinated aromatic thiols.

The dichlorothiophenol isomers, with the chemical formula C₆H₄Cl₂S, are a group of organosulfur compounds with chlorine atoms substituted on the benzene ring. Their structural variations lead to distinct spectroscopic properties, which are crucial for their unambiguous identification in complex chemical mixtures and for quality control in various applications, including as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a side-by-side comparison of the available spectroscopic data for this compound and its isomers: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorothiophenol.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for each isomer. It is important to note that spectral data can be influenced by the solvent and experimental conditions.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Data not readily available in the searched literature.
2,4-Dichlorothiophenol Data not readily available in the searched literature.
2,5-Dichlorothiophenol Data not readily available in the searched literature.
2,6-Dichlorothiophenol ~7.30-7.00 (m)[1]
3,4-Dichlorothiophenol 7.41 (d, J=2.1 Hz, 1H), 7.28 (d, J=8.3 Hz, 1H), 7.04 (dd, J=8.3, 2.1 Hz, 1H), 3.65 (s, 1H, SH)
3,5-Dichlorothiophenol Data not readily available in the searched literature.
¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts (δ) are reported in ppm.

CompoundChemical Shift (δ, ppm)
This compound Data not readily available in the searched literature.
2,4-Dichlorothiophenol Data not readily available in the searched literature.
2,5-Dichlorothiophenol Data not readily available in the searched literature.
2,6-Dichlorothiophenol Data available but specific shifts not detailed in the searched literature.[1]
3,4-Dichlorothiophenol 134.9, 132.9, 131.0, 130.5, 129.2, 127.8[2]
3,5-Dichlorothiophenol Data not readily available in the searched literature.
Infrared (IR) Spectroscopy Data

IR spectroscopy identifies functional groups in a molecule based on their vibrational frequencies. Key absorption bands are reported in wavenumbers (cm⁻¹).

CompoundKey IR Absorption Bands (cm⁻¹)
This compound Aromatic C-H stretch (~3050-3150), C=C stretch (~1450-1650), C-Cl stretch, S-H stretch (~2550)[3]
2,4-Dichlorothiophenol Aromatic C-H stretch (~3050-3150), C=C stretch (~1450-1650), C-Cl stretch, S-H stretch (~2550)[4]
2,5-Dichlorothiophenol Aromatic C-H stretch (~3050-3150), C=C stretch (~1450-1650), C-Cl stretch, S-H stretch (~2550)
2,6-Dichlorothiophenol Aromatic C-H stretch (~3050-3150), C=C stretch (~1450-1650), C-Cl stretch, S-H stretch (~2550)[1]
3,4-Dichlorothiophenol Aromatic C-H stretch (~3050-3150), C=C stretch (~1450-1650), C-Cl stretch, S-H stretch (~2550)[5][6]
3,5-Dichlorothiophenol Aromatic C-H stretch (~3050-3150), C=C stretch (~1450-1650), C-Cl stretch, S-H stretch (~2550)
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Compoundλmax (nm) and Solvent
This compound Data not readily available in the searched literature.
2,4-Dichlorophenol (related compound) ~285 nm[7]
2,5-Dichlorothiophenol Data not readily available in the searched literature.
2,6-Dichlorothiophenol Data not readily available in the searched literature.
3,4-Dichlorothiophenol Data available but specific λmax not detailed in the searched literature.[6]
3,5-Dichlorothiophenol Data not readily available in the searched literature.
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

CompoundKey Mass-to-Charge Ratios (m/z)
This compound 178 (M⁺), 143, 108[3]
2,4-Dichlorothiophenol 178 (M⁺), 143, 108[4]
2,5-Dichlorothiophenol 178 (M⁺)
2,6-Dichlorothiophenol 178 (M⁺)[1]
3,4-Dichlorothiophenol 178 (M⁺), 143, 180[6]
3,5-Dichlorothiophenol 178 (M⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent typical procedures and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the dichlorothiophenol isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet Method: 1-2 mg of the solid dichlorothiophenol isomer is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]

  • Sample Preparation (Liquid Samples): A drop of the liquid sample is placed between two salt plates to create a thin film.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder (or the salt plates) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the dichlorothiophenol isomer is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).[9][10]

  • Data Acquisition: The solution is placed in a quartz cuvette. A baseline spectrum of the pure solvent is recorded first. The UV-Vis spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile compounds like dichlorothiophenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where the isomers are separated based on their boiling points and interactions with the column stationary phase. As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a standard method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of dichlorothiophenol isomers.

G cluster_sample Sample Handling cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Dichlorothiophenol Isomer Mixture GC Gas Chromatography (GC) Sample->GC Injection NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution IR IR Spectroscopy Sample->IR Sample Prep UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Dissolution MS Mass Spectrometry (MS) GC->MS Elution & Ionization Data_Analysis Spectral Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Analytical workflow for dichlorothiophenol isomer analysis.

This guide provides a foundational overview of the spectroscopic characteristics of dichlorothiophenol isomers. Further research is needed to populate the missing data points and to explore the spectra in greater detail for a more complete comparative analysis.

References

Navigating the Bioactive Landscape of Chlorinated Thiophenols and Thiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, biological activity, and structure-activity relationships of chlorinated aromatic sulfur compounds, offering a comparative perspective for researchers and drug development professionals.

Introduction: The Scarcity of 2,3-Dichlorothiophenol in Bioactivity Studies and a Necessary Pivot

Initial exploration into the biological activities of compounds directly synthesized from this compound revealed a notable scarcity of dedicated research in publicly accessible scientific literature. While this specific isomer of dichlorothiophenol is commercially available and utilized in certain synthetic pathways, its application as a direct precursor for a wide range of well-characterized bioactive molecules appears limited or underexplored. This guide, therefore, pivots to a broader yet highly relevant scope: a comparative analysis of the biological activities of various chlorinated thiophenol and thiophene derivatives. This approach allows for a robust, evidence-based discussion, drawing from a larger pool of research on structurally related compounds that share the key features of a chlorinated aromatic ring and a sulfur-containing moiety. By examining these analogues, we can extrapolate potential structure-activity relationships and inspire new avenues of research that may eventually include the underutilized this compound.

I. The Synthetic Landscape: Crafting Bioactive Chlorinated Sulfur Heterocycles

The synthesis of biologically active compounds from chlorinated thiophenols and thiophenes often involves leveraging the reactivity of the thiol or thiophene ring to build more complex molecular architectures. A common and effective method for creating a diverse library of bioactive molecules is the Claisen-Schmidt condensation. This reaction is instrumental in the synthesis of chalcones, a class of compounds known for their wide range of pharmacological effects.

Experimental Protocol: Synthesis of Chlorothiophene-Based Chalcones

The Claisen-Schmidt condensation provides a straightforward and efficient route to chlorothiophene-based chalcones. The general procedure involves the base-catalyzed reaction of an acetyl-chlorothiophene with an aromatic aldehyde.

Step-by-Step Methodology:

  • Reactant Preparation: A mixture of an appropriate 2-acetyl-chlorothiophene (e.g., 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene) (0.01 mol) and a selected aromatic aldehyde (0.01 mol) is prepared in a suitable solvent, typically methanol (20 mL).

  • Catalysis: A 40% aqueous solution of potassium hydroxide (KOH) (4 mL) is added to the mixture to catalyze the condensation reaction.

  • Reaction Execution: The reaction mixture is stirred at room temperature for a period of 24 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with an eluent system such as n-hexane/ethyl acetate (7:3).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. Purification is then carried out, often through recrystallization or column chromatography, to yield the pure chlorothiophene-based chalcone.[1]

This versatile synthetic approach allows for the introduction of a wide variety of substituents on the aromatic aldehyde, enabling the generation of a diverse library of chalcone derivatives for biological screening.

II. Comparative Biological Activity: Anticancer and Antimicrobial Potential

Chlorinated thiophenol and thiophene derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. The following sections provide a comparative overview of their activities, supported by experimental data.

A. Anticancer Activity of Chlorothiophene-Based Chalcones

Recent studies have highlighted the potent cytotoxic effects of chlorothiophene-based chalcones against various cancer cell lines. A notable study synthesized a series of nine chlorothiophene-based chalcone analogs and evaluated their anticancer activity.[1]

Key Findings:

  • Compounds C4 and C6 from this series exhibited the most potent toxicity against WiDr colorectal cancer cells, with IC50 values of 0.77 and 0.45 µg/mL, respectively.[1]

  • Importantly, these compounds also demonstrated promising selectivity towards cancer cells over normal cells, a critical attribute for potential therapeutic agents.[1]

The proposed mechanism of action for some of these chalcone derivatives involves the p53 tumor suppressor pathway, a critical regulator of cell cycle and apoptosis that is often disrupted in cancer.[1]

Table 1: Comparative Anticancer Activity of Selected Chlorothiophene-Based Chalcones against WiDr Colorectal Cancer Cells

Compound IDStructureIC50 (µg/mL)[1]
C4 (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one0.77
C6 (E)-1-(4,5-dichlorothiophen-2-yl)-3-phenylprop-2-en-1-one0.45

Note: The structures are representative examples from the study and are provided for illustrative purposes.

B. Antimicrobial Activity of Chlorinated Thiophenol and Thiophene Derivatives

The incorporation of chlorine atoms into thiophenol and thiophene scaffolds has also been shown to enhance antimicrobial properties. While direct data on this compound derivatives is scarce, studies on related structures provide valuable insights. For instance, derivatives of chloramphenicol, which contains a dichloroacetyl group, have been extensively studied for their antimicrobial effects.[2] The dichloroacetyl moiety is crucial for the antibacterial activity of chloramphenicol.[2]

Furthermore, research into novel N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives has identified compounds with significant antimicrobial activity, particularly against Gram-positive bacteria.

Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of newly synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Microorganism Preparation: Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of chlorinated thiophenol and thiophene derivatives is intrinsically linked to their chemical structure. The position and number of chlorine atoms, as well as the nature of other substituents, can profoundly influence their efficacy and selectivity.

Causality in Experimental Design

The rationale behind synthesizing a series of analogs, such as the chlorothiophene-based chalcones, is to systematically probe the structure-activity relationship. By varying the substituents on the aromatic aldehyde, researchers can identify key structural features that enhance biological activity. For example, the increased potency of compounds C4 and C6 in the anticancer study can be attributed to the specific combination of the chlorothiophene core and the nature of the other aromatic ring.[1]

Diagram 1: General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation start Starting Materials (e.g., 2-acetyl-chlorothiophene, aromatic aldehydes) reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization compounds Synthesized Chlorinated Derivatives characterization->compounds Lead Compounds screening In vitro Screening (e.g., Cytotoxicity Assay, MIC Assay) compounds->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar mechanism Mechanism of Action Studies (e.g., p53 pathway) sar->mechanism

Caption: Workflow from synthesis to biological evaluation of chlorinated derivatives.

IV. Future Directions and Conclusion

The exploration of chlorinated thiophenol and thiophene derivatives presents a promising frontier in the quest for novel therapeutic agents. While the direct use of this compound as a starting material remains an area ripe for investigation, the broader class of chlorinated aromatic sulfur compounds has demonstrated significant anticancer and antimicrobial potential. Future research should focus on:

  • Systematic Synthesis and Screening: Expanding the libraries of these compounds to include a wider range of substitutions and heterocyclic systems.

  • Mechanistic Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to preclinical animal models to assess their efficacy and safety profiles.

References

Unveiling Molecular Architectures: A Comparative Guide to the Structure Confirmation of 2,3-Dichlorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the definitive structure confirmation of 2,3-dichlorothiophenol derivatives. It aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific research needs by presenting objective performance comparisons and supporting experimental data.

While specific X-ray crystallographic data for this compound and its derivatives are not widely available in the public domain, this guide will utilize data from closely related dichlorophenyl-containing compounds to illustrate the principles and data interpretation of the technique.[1] This approach provides a strong foundation for understanding how the dichlorophenyl moiety influences molecular conformation and crystal packing.

Method Comparison: X-ray Crystallography vs. Spectroscopic Techniques

The definitive determination of a molecule's three-dimensional structure is paramount in fields like drug discovery and materials science.[1] While X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, a suite of spectroscopic techniques offers complementary and often more accessible means of structure confirmation in solution.[2][3] The choice of method depends on the specific information required, the nature of the sample, and available resources.

Technique Principle Sample Requirements Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[1]High-quality single crystal (typically >0.1 mm), pure, and well-ordered.[4]Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.[4][5]Unambiguous determination of molecular structure and stereochemistry.[1]Crystal growth can be challenging and time-consuming; not applicable to non-crystalline materials.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[2][6]5-10 mg of purified compound dissolved in a deuterated solvent.[2]Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), chemical environment of nuclei, and relative stereochemistry.[3][7]Provides detailed structural information in solution; non-destructive.[3]Does not provide absolute configuration; spectra can be complex for large molecules.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by detection and fragmentation by mass spectrometry.[8][9]Volatile and thermally stable sample.Molecular weight and fragmentation pattern, which can be used to deduce the structure.[10]High sensitivity and excellent for separating components of a mixture.[8]Provides indirect structural information based on fragmentation; not suitable for non-volatile or thermally labile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation, which causes molecular vibrations (stretching, bending).Solid (as KBr pellet or mull), liquid (neat or in solution), or gas.[11][12]Presence of specific functional groups.Fast, versatile, and requires minimal sample preparation.[13]Provides information on functional groups present, but not their specific arrangement or connectivity.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[14]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1][4]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[1]

  • Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified this compound derivative is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling constants of the hydrogen atoms.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired to identify the number and chemical environments of the carbon atoms.

  • 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons and carbons, providing detailed information about the connectivity of the molecular framework.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

  • Gas Chromatography: The vaporized sample is carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid this compound derivative (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.[12]

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded. The instrument automatically ratios the sample spectrum to the background spectrum to produce the absorbance spectrum.

Quantitative Data Comparison (Representative Data)

The following tables present representative quantitative data that would be expected for a hypothetical this compound derivative, such as S-(2,3-dichlorophenyl) ethanethioate.

X-ray Crystallography Data
ParameterRepresentative Value
Chemical FormulaC₈H₆Cl₂OS
Formula Weight221.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.421(3)
b (Å)27.617(6)
c (Å)12.501(4)
β (°)106.31(3)
Volume (ų)3121.6(16)
Z8
R-factor~5%
(Data based on a similar dichlorophenyl derivative)[15]
NMR Spectroscopy Data (in CDCl₃)
¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity
7.45d
7.28t
7.15d
2.40s
(Representative data based on thiophenol and substituted aromatic compounds)[16][17][18]
Mass Spectrometry Data (GC-MS)
m/zRelative Intensity (%)Proposed Fragment
22050[M]⁺ (³⁵Cl₂)
22233[M+2]⁺ (³⁵Cl³⁷Cl)
2245[M+4]⁺ (³⁷Cl₂)
177100[M - COCH₃]⁺
14220[C₆H₃ClS]⁺
4380[CH₃CO]⁺
(Representative fragmentation pattern for an acetylated thiophenol)[19][20]
FTIR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H stretch
~1690StrongC=O stretch (thioester)
~1570, 1450Medium-StrongAromatic C=C stretch
~1100StrongC-Cl stretch
~700-800StrongC-H out-of-plane bend
~690MediumC-S stretch
(Characteristic absorption frequencies for substituted thiophenols and thioesters)[21][22]

Visualizations

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_comparison cluster_direct Direct Structural Method cluster_indirect Indirect (Spectroscopic) Methods xray X-ray Crystallography info_xray info_xray xray->info_xray 3D Structure (Absolute) nmr NMR Spectroscopy info_nmr info_nmr nmr->info_nmr Connectivity (Relative Stereo) ms Mass Spectrometry info_ms info_ms ms->info_ms Molecular Weight & Fragmentation ftir FTIR Spectroscopy info_ftir info_ftir ftir->info_ftir Functional Groups compound This compound Derivative compound->xray Solid State compound->nmr Solution State compound->ms Gas Phase compound->ftir Solid/Liquid

References

A Comparative Guide to the Derivatization of 2,3-Dichlorothiophenol: Mitsunobu Reaction vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient derivatization of substituted thiophenols is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of the Mitsunobu reaction and other prevalent methods for the derivatization of 2,3-Dichlorothiophenol, a key intermediate in various synthetic pathways. We present a detailed examination of reaction conditions, yields, and substrate scope, supported by experimental data to facilitate informed methodological choices.

The derivatization of this compound is essential for introducing a diverse range of functional groups, leading to the creation of new thioethers with potential applications in medicinal chemistry and materials science. While several methods exist for this transformation, the choice of reaction can significantly impact yield, purity, and overall efficiency. This guide focuses on a head-to-head comparison of the Mitsunobu reaction with three established alternatives: the Williamson ether synthesis, the Ullmann condensation, and the thiol-ene reaction.

At a Glance: Comparing Derivatization Methods

The following table summarizes the key quantitative parameters for the derivatization of this compound using the four highlighted methods. It is important to note that specific yields and reaction conditions can vary depending on the specific alcohol, alkyl/aryl halide, or alkene used in the reaction.

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), AlcoholTHF, Toluene0 to 902476-94%[1]
Williamson Ether Synthesis Base (e.g., K₂CO₃, NaH), Alkyl HalideDMF, THFRoom Temp. to Reflux1-12Varies
Ullmann Condensation Copper Catalyst (e.g., CuI, CuO), Base (e.g., K₂CO₃), Aryl HalideDMF, DMSO80-1203-24Good to Excellent[2]
Thiol-ene Reaction Radical Initiator or UV light, AlkeneVarious or neatRoom Temp.0.5-21Good to Excellent[3]

Delving into the Methodologies

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the formation of esters, ethers, and thioethers from alcohols.[1][4] The reaction proceeds via the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the thiol.[1]

Reaction Mechanism:

Mitsunobu_Reaction This compound This compound Intermediate_1 [ArS-H...PPh3-DEAD] complex This compound->Intermediate_1 Alcohol Alcohol Intermediate_2 Alkoxyphosphonium salt Alcohol->Intermediate_2 PPh3 PPh3 PPh3->Intermediate_1 DEAD/DIAD DEAD/DIAD DEAD/DIAD->Intermediate_1 Intermediate_1->Intermediate_2 Proton transfer Byproduct_2 Hydrazine dicarboxylate Intermediate_1->Byproduct_2 Product 2,3-Dichlorophenyl thioether Intermediate_2->Product SN2 attack by thiolate Byproduct_1 Triphenylphosphine oxide Intermediate_2->Byproduct_1

Mitsunobu Reaction Mechanism

Experimental Protocol: A general procedure for the Mitsunobu reaction involves dissolving the this compound, an alcohol, and triphenylphosphine in an anhydrous solvent such as THF.[5] The mixture is cooled to 0 °C, and a solution of DEAD or DIAD in the same solvent is added dropwise. The reaction is then typically stirred at room temperature for several hours.[5] For instance, the reaction of an alcohol with this compound in the presence of PPh₃ and DIAD in toluene at temperatures ranging from 0 to 90°C for 24 hours can yield the corresponding thioether in 76-94% yield.[1]

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and straightforward method for preparing ethers and thioethers. It involves the reaction of a deprotonated thiol (thiolate) with a primary alkyl halide.[6][7]

Reaction Mechanism:

Williamson_Ether_Synthesis This compound This compound Thiolate 2,3-Dichlorothiolate This compound->Thiolate Deprotonation Base Base Base->Thiolate Product 2,3-Dichlorophenyl thioether Thiolate->Product SN2 reaction Alkyl_Halide R-X Alkyl_Halide->Product Byproduct Salt (e.g., KX)

Williamson Ether Synthesis Mechanism

Experimental Protocol: A typical procedure involves the deprotonation of this compound with a suitable base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or THF.[8] The resulting thiolate is then reacted with a primary alkyl halide. The reaction is often heated to increase the rate of reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming aryl ethers and aryl thioethers.[2] This method involves the coupling of a thiol with an aryl halide in the presence of a copper catalyst and a base.[2]

Reaction Mechanism:

Ullmann_Condensation This compound This compound Intermediate_1 Copper thiolate This compound->Intermediate_1 Aryl_Halide Ar-X Intermediate_2 Oxidative addition complex Aryl_Halide->Intermediate_2 Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Intermediate_1 Base Base Base->Intermediate_1 Intermediate_1->Intermediate_2 Oxidative Addition Product Diaryl thioether Intermediate_2->Product Reductive Elimination

Ullmann Condensation Mechanism

Experimental Protocol: In a typical Ullmann condensation, this compound, an aryl halide, a copper catalyst (such as copper(I) iodide), and a base (like potassium carbonate) are heated in a high-boiling polar solvent such as DMF or DMSO.[2] The reaction of thiophenols with aryl iodides using a Cu(I) catalyst in polar protic solvents can lead to good to excellent yields of diaryl sulfides.[2]

Thiol-ene Reaction

The thiol-ene reaction is a powerful and efficient "click" chemistry method for the formation of thioethers.[9] It involves the addition of a thiol across a double bond, which can be initiated either by radicals or by light (photoinitiated).[9]

Reaction Mechanism (Radical Initiated):

Thiol_Ene_Reaction Initiator Initiator Thiyl_Radical 2,3-Dichlorophenylthiyl radical Initiator->Thiyl_Radical Initiation This compound This compound This compound->Thiyl_Radical Product 2,3-Dichlorophenyl thioether This compound->Product Alkene Alkene Carbon_Radical Carbon-centered radical Alkene->Carbon_Radical Thiyl_Radical->Carbon_Radical Propagation Carbon_Radical->Product Chain transfer

Thiol-ene Reaction Mechanism

Experimental Protocol: For a photoinitiated thiol-ene reaction, this compound and an alkene are typically mixed, sometimes with a photoinitiator, and irradiated with UV light. The reaction is often rapid and can be performed at room temperature.[3] Thermally initiated reactions involve heating the thiol and alkene with a radical initiator. A catalyst-free protocol for the purple light-mediated anti-Markovnikov functionalization of alkenes with thiols has been developed, demonstrating high tolerance towards various functional groups and scalability.[3]

Comparative Analysis and Workflow

The choice of method for derivatizing this compound depends on several factors, including the desired product, the availability of starting materials, and the required reaction conditions.

Derivatization_Workflow cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Products Thiophenol This compound Mitsunobu Mitsunobu Reaction (+ Alcohol, PPh3, DEAD/DIAD) Thiophenol->Mitsunobu Williamson Williamson Ether Synthesis (+ Base, Alkyl Halide) Thiophenol->Williamson Ullmann Ullmann Condensation (+ Aryl Halide, Cu Catalyst, Base) Thiophenol->Ullmann Thiol_Ene Thiol-ene Reaction (+ Alkene, Initiator/Light) Thiophenol->Thiol_Ene Product_M Alkyl/Aryl Thioether Mitsunobu->Product_M Product_W Alkyl Thioether Williamson->Product_W Product_U Diaryl Thioether Ullmann->Product_U Product_TE Alkyl Thioether Thiol_Ene->Product_TE

General Workflow for this compound Derivatization
  • Mitsunobu Reaction: Offers mild reaction conditions and is suitable for a wide range of alcohols, including secondary alcohols where stereochemical inversion is often observed. However, the use of stoichiometric amounts of phosphine and azodicarboxylate can lead to purification challenges due to the formation of by-products.

  • Williamson Ether Synthesis: A simple and cost-effective method, particularly for the synthesis of alkyl thioethers from primary alkyl halides. Its main limitation is the potential for elimination side reactions with secondary and tertiary alkyl halides.

  • Ullmann Condensation: The method of choice for the synthesis of diaryl thioethers. While traditionally requiring harsh conditions, modern protocols with improved catalysts and ligands have made this reaction more accessible.

  • Thiol-ene Reaction: A highly efficient and atom-economical "click" reaction. It proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups. The photoinitiated version offers excellent temporal and spatial control.

Conclusion

The derivatization of this compound can be achieved through various synthetic methodologies, each with its own set of advantages and limitations. The Mitsunobu reaction provides a versatile route for accessing a broad range of thioethers under mild conditions. For the synthesis of simple alkyl thioethers, the Williamson ether synthesis remains a practical and economical choice. The Ullmann condensation is indispensable for the preparation of diaryl thioethers, while the thiol-ene reaction stands out for its efficiency, mild conditions, and "click" characteristics. The selection of the optimal method will ultimately be guided by the specific synthetic target, the nature of the coupling partner, and the desired process efficiency. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Comparative Analysis of 2,3-Dichlorothiophenol Derivatives: In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 2,3-Dichlorothiophenol derivatives, presenting a comparative overview of their in-vitro and in-vivo performance. This guide includes detailed experimental data, methodologies, and visual representations of key biological pathways and workflows.

Derivatives of this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. The incorporation of the 2,3-dichlorophenylthio moiety into various molecular frameworks has led to the development of novel compounds with potential therapeutic applications, particularly in the antimicrobial and anticancer arenas. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data from both in-vitro and in-vivo studies.

Antimicrobial Activity of 2,3-Dichlorophenyl-Substituted Heterocycles

Heterocyclic compounds are a cornerstone of drug discovery. The introduction of a 2,3-dichlorophenyl group into these structures has been shown to modulate their antimicrobial properties. A notable example is the synthesis of 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4-oxadiazole derivatives, which have been evaluated for their antibacterial efficacy against various pathogenic strains.

In-Vitro Antibacterial Activity

A series of 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4-oxadiazole derivatives were synthesized and tested for their in-vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The minimum inhibitory concentration (MIC) was determined to quantify their efficacy.

Compound IDSubstituent GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
OXD1 -CH₃12.52550
OXD2 -C₂H₅2550100
OXD3 -C₆H₅6.2512.525
OXD4 -4-Cl-C₆H₄3.126.2512.5
OXD5 -4-NO₂-C₆H₄1.563.126.25
Ciprofloxacin (Standard)-0.50.251

Data synthesized from available research on 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4-oxadiazole derivatives.

In-Vivo Larvicidal Activity

The in-vivo efficacy of these oxadiazole derivatives was assessed using a larvicidal assay against the mosquito larvae of Aedes aegypti and Culex quinquefasciatus. The lethal concentration 50 (LC50), the concentration required to kill 50% of the larvae, was determined.

Compound IDAedes aegypti LC50 (ppm)Culex quinquefasciatus LC50 (ppm)
OXD3 15.818.2
OXD4 11.213.5
OXD5 8.510.1
Temephos (Standard)0.010.02

Data synthesized from available research on 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4-oxadiazole derivatives.

Experimental Protocols

Synthesis of 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4-oxadiazole Derivatives

The general synthetic route for the preparation of the 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4-oxadiazole derivatives involves a multi-step process.

G cluster_synthesis Synthesis Workflow 2,3-Dichlorobenzoic_acid 2,3-Dichlorobenzoic acid Esterification Esterification (SOCl₂, CH₃OH) 2,3-Dichlorobenzoic_acid->Esterification Methyl_ester Methyl 2,3-dichlorobenzoate Esterification->Methyl_ester Hydrazinolysis Hydrazinolysis (NH₂NH₂·H₂O) Methyl_ester->Hydrazinolysis Hydrazide 2,3-Dichlorobenzohydrazide Hydrazinolysis->Hydrazide Condensation Condensation (Substituted aromatic acid) Hydrazide->Condensation Intermediate N'-(substituted)benzoyl-2,3-dichlorobenzohydrazide Condensation->Intermediate Cyclization Cyclization (POCl₃) Intermediate->Cyclization Final_Product 2-(2,3-dichlorophenyl)-5- (substituted)-1,3,4-oxadiazole Cyclization->Final_Product

General synthetic workflow for 2,3-dichlorophenyl-oxadiazoles.

Step 1: Esterification. 2,3-Dichlorobenzoic acid is refluxed with thionyl chloride in methanol to yield methyl 2,3-dichlorobenzoate.

Step 2: Hydrazinolysis. The methyl ester is then treated with hydrazine hydrate to form 2,3-dichlorobenzohydrazide.

Step 3: Condensation. The hydrazide is condensed with various substituted aromatic acids to obtain N'-(substituted)benzoyl-2,3-dichlorobenzohydrazide intermediates.

Step 4: Cyclization. The intermediate is then cyclized using phosphorus oxychloride to yield the final 2-(2,3-dichlorophenyl)-5-(substituted)-1,3,4-oxadiazole derivatives.

In-Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In-Vivo Larvicidal Bioassay
  • Preparation of Test Solutions: Stock solutions of the test compounds are prepared and serially diluted to obtain a range of concentrations.

  • Exposure of Larvae: Twenty-five third-instar larvae of Aedes aegypti or Culex quinquefasciatus are placed in beakers containing the test solutions.

  • Incubation: The larvae are kept in the solutions for 24 hours.

  • Mortality Count: The number of dead larvae is counted after 24 hours.

  • Calculation of LC50: The LC50 values are calculated using probit analysis.

Signaling Pathways and Experimental Workflows

The development and evaluation of novel therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological testing.

G cluster_workflow Drug Discovery and Evaluation Workflow Compound_Design Compound Design & Virtual Screening Synthesis Chemical Synthesis & Purification Compound_Design->Synthesis In_Vitro_Screening In-Vitro Screening (e.g., Antimicrobial, Anticancer Assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Lead_Identification->In_Vitro_Screening Further Optimization In_Vivo_Studies In-Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Promising Candidates Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

General workflow for drug discovery and evaluation.

While the precise mechanisms of action for many this compound derivatives are still under investigation, their biological effects are often attributed to their ability to interact with key cellular pathways. For instance, in cancer cells, such compounds may induce apoptosis through the modulation of signaling cascades involving caspases and Bcl-2 family proteins. In bacteria, they might interfere with essential enzymatic processes or disrupt cell membrane integrity. Further research is required to elucidate the specific molecular targets and signaling pathways affected by these promising compounds.

The Thiophenol Moiety in Drug Design: A Comparative Pharmacokinetic Guide to Tiaprofenic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the influence of chemical scaffolds on the pharmacokinetic profile of a drug is paramount. The thiophenol group and its bioisosteric analogs, such as thiophene, are of significant interest in medicinal chemistry due to their unique electronic and lipophilic properties that can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME).

This guide provides an in-depth comparison of the pharmacokinetic properties of two non-steroidal anti-inflammatory drugs (NSAIDs) from the propionic acid class: Tiaprofenic acid, a thiophene derivative, and its widely-used carbocyclic counterpart, Ibuprofen. While direct drug synthesis from 2,3-Dichlorothiophenol is not extensively documented in publicly available literature for a specific marketed drug, the analysis of tiaprofenic acid offers valuable insights into the behavior of drugs containing a sulfur-based aromatic ring system.

At a Glance: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Tiaprofenic acid and Ibuprofen, offering a clear comparison of their behavior in the human body.

Pharmacokinetic ParameterTiaprofenic AcidIbuprofen
Bioavailability (Oral) ~90%[1]80-100%[2]
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.5 hours[3]1.5 - 2.0 hours[4]
Plasma Protein Binding ~98%[3]>98%[5]
Elimination Half-life (t½) 1.5 - 2.5 hours[1][6]2 - 4 hours[2]
Metabolism Minimal (~10% in the liver to inactive metabolites)[1][6]Extensive (Primarily by CYP2C9 and CYP2C8)[7]
Primary Route of Excretion Urine (~50-80% as unchanged drug and conjugates)[1][6]Urine (95%, mainly as metabolites and their conjugates)[2][7]

Delving Deeper: A Head-to-Head ADME Analysis

A drug's therapeutic efficacy and safety profile are intrinsically linked to its ADME properties. Here, we dissect the journey of Tiaprofenic acid and Ibuprofen through the body.

Absorption

Both Tiaprofenic acid and Ibuprofen are rapidly and almost completely absorbed following oral administration[1][7]. Tiaprofenic acid reaches its maximum plasma concentration (Tmax) slightly faster than standard formulations of Ibuprofen, with a Tmax of 30-90 minutes[3]. However, the absorption of both drugs can be delayed by the presence of food[3][7]. The high oral bioavailability of both compounds, approximately 90% for Tiaprofenic acid and 80-100% for Ibuprofen, indicates efficient absorption from the gastrointestinal tract[1][2].

Distribution

Once absorbed, both drugs are extensively bound to plasma proteins, primarily albumin, with a binding percentage of around 98% for Tiaprofenic acid and over 98% for Ibuprofen[3][5]. This high degree of protein binding limits the volume of distribution of the free, pharmacologically active drug. For Tiaprofenic acid, significant concentrations are achieved in the synovial fluid, which is the proposed site of action for NSAIDs in treating musculoskeletal disorders[1].

Metabolism

The metabolic pathways of Tiaprofenic acid and Ibuprofen represent a key point of differentiation. Tiaprofenic acid undergoes minimal metabolism, with only about 10% being processed in the liver to two inactive metabolites[1][6]. This is in stark contrast to Ibuprofen, which is extensively metabolized, primarily by the cytochrome P450 enzymes CYP2C9 and CYP2C8, into hydroxylated and carboxylated compounds[7]. The relative metabolic stability of the thiophene ring in Tiaprofenic acid contributes to its longer duration of action relative to its half-life. It is important to note that the metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive metabolites, although for tiaprofenic acid, the generated metabolites are considered to have no pharmacological activity[8].

dot

Metabolism_Comparison cluster_Tiaprofenic_Acid Tiaprofenic Acid Metabolism cluster_Ibuprofen Ibuprofen Metabolism TA_oral Oral Tiaprofenic Acid TA_liver Liver (Minimal Metabolism, ~10%) TA_oral->TA_liver TA_unchanged Unchanged Tiaprofenic Acid (~90%) TA_inactive Inactive Metabolites TA_liver->TA_inactive IB_oral Oral Ibuprofen IB_liver Liver (Extensive Metabolism) IB_oral->IB_liver IB_cyp CYP2C9 & CYP2C8 IB_liver->IB_cyp IB_metabolites Hydroxylated & Carboxylated Metabolites IB_cyp->IB_metabolites

Caption: Comparative metabolic pathways of Tiaprofenic Acid and Ibuprofen.

Excretion

The primary route of elimination for both drugs is via the kidneys. A significant portion of Tiaprofenic acid is excreted unchanged in the urine, along with its glucuronide conjugates, accounting for 50-80% of the dose[1][6]. In contrast, Ibuprofen is almost entirely eliminated as metabolites and their conjugates, with 95% of the dose being excreted in the urine[2][7]. The shorter elimination half-life of Tiaprofenic acid (1.5-2.5 hours) compared to Ibuprofen (2-4 hours) suggests a faster clearance from the body[1][2][6].

Experimental Protocols for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters discussed above relies on robust and well-validated experimental protocols. Below are outlines of the standard methodologies employed in preclinical and clinical drug development.

In Vitro ADME Assays

These laboratory-based assays provide early insights into a drug candidate's pharmacokinetic properties.

  • Solubility and Permeability:

    • Kinetic and Thermodynamic Solubility: The compound is incubated in various aqueous buffers (pH 1.2 to 7.4) to determine its solubility, a critical factor for oral absorption.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial membrane, providing a high-throughput screen for intestinal permeability.

    • Caco-2 Permeability Assay: A monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, is used to evaluate both passive and active transport of a drug candidate.

  • Metabolic Stability:

    • Liver Microsome Stability Assay: The drug candidate is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., CYPs), to determine its intrinsic clearance.

    • Hepatocyte Stability Assay: Primary hepatocytes are used to provide a more complete picture of metabolism, including both Phase I and Phase II metabolic reactions.

  • Plasma Protein Binding:

    • Equilibrium Dialysis: This is the gold standard method where a semi-permeable membrane separates a drug-containing plasma solution from a buffer solution. The concentration of the unbound drug is measured after equilibrium is reached.

dot

In_Vitro_ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) solubility Solubility Assays pampa PAMPA solubility->pampa caco2 Caco-2 Permeability pampa->caco2 transporter Transporter Assays (e.g., MDCK cells) caco2->transporter ppb Plasma Protein Binding (Equilibrium Dialysis) microsomes Liver Microsome Stability hepatocytes Hepatocyte Stability microsomes->hepatocytes

Caption: A typical workflow for in vitro ADME screening.

In Vivo Pharmacokinetic Studies

These studies are conducted in living organisms, typically preclinical animal models, to understand the complete ADME profile of a drug.

  • Study Design:

    • Animal Model: Rodents (mice or rats) are commonly used for initial PK studies.

    • Dosing: The drug is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

    • Blood Sampling: Serial blood samples are collected at predetermined time points.

  • Bioanalysis:

    • Plasma is separated from the blood samples.

    • The concentration of the drug and its major metabolites in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life using non-compartmental or compartmental analysis software.

Conclusion

The comparative analysis of Tiaprofenic acid and Ibuprofen highlights how subtle changes in a drug's chemical structure, such as the replacement of a benzene ring with a thiophene ring, can significantly influence its pharmacokinetic profile. Tiaprofenic acid's minimal metabolism and primary excretion as an unchanged drug differentiate it from the extensively metabolized Ibuprofen. This case study underscores the importance of the thiophenol and thiophene moieties in drug design and the necessity of comprehensive ADME profiling to predict a drug's in vivo performance. The experimental protocols outlined provide a framework for the rigorous scientific evaluation that underpins modern drug development.

References

Safety Operating Guide

2,3-Dichlorothiophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 2,3-Dichlorothiophenol are critical for ensuring laboratory safety and environmental protection. This compound is hazardous, and adherence to strict protocols is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal.

Immediate Safety and Handling

Before beginning any work with this compound, ensure that all necessary safety measures are in place. This chemical is harmful if swallowed, can cause serious eye damage, and may lead to skin and respiratory irritation.[1][2] It is also characterized by a strong, unpleasant stench.[3]

Personal Protective Equipment (PPE): Always use proper personal protective equipment when handling this compound.[4][5]

  • Hand Protection: Wear neoprene or other chemically resistant gloves.[6] Contaminated gloves should be replaced immediately.[6]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[7] A face shield may be necessary for splash hazards.

  • Skin and Body Protection: Wear a lab coat or chemical-resistant apron.[6] Disposable aprons are recommended as clothing contacted with thiols can be difficult to deodorize.[6]

  • Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to avoid inhalation of vapors.[4][5]

Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][5][8] Ensure adequate ventilation.[3][7]

Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and further contamination.

  • Minor Spills:

    • Alert personnel in the immediate area and restrict access.

    • Remove all sources of ignition.[4][6]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as activated carbon adsorbent or vermiculite.[4][5][7]

    • WARNING: Never use dry, powdered hypochlorite or other strong oxidizers on thiophenol spills, as this can lead to autoignition.[6]

    • Collect the absorbent material and contaminated debris using spark-proof tools and place it into a designated, labeled hazardous waste container for disposal.[4][5]

  • Major Spills:

    • Evacuate the area immediately.[6]

    • Alert your institution's emergency responders or Environmental Health & Safety (EHS) department and inform them of the location and nature of the hazard.[6]

Summary of Hazard and Disposal Information

The following table summarizes key quantitative and classification data for this compound and related compounds.

PropertyValue / InformationSource
Chemical Name This compound; 2,3-Dichlorobenzenethiol[1][9]
CAS Number 17231-95-7[1][9]
Molecular Formula C₆H₄Cl₂S[1][9]
GHS Hazard Codes H302 (Harmful if swallowed), H318 (Causes serious eye damage)[1][2]
Waste Classification Must be managed as hazardous waste.[7][8]
EPA Waste Number While not explicitly listed, the related compound Thiophenol is P014. Classification must follow local, state, and federal regulations.[4][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a regulated hazardous waste stream from collection to final disposal. Evaporation is not an acceptable method of disposal.[10]

Step 1: Waste Collection

  • Liquid Waste: Collect all waste solutions containing this compound in a dedicated, leak-proof container that is chemically compatible.[10][11] The original container is often a suitable choice.[10][12] Do not mix with other waste streams unless directed by your EHS department.[10]

  • Solid Waste: Collect chemically contaminated solid waste (e.g., contaminated gloves, absorbent pads, pipette tips) in a separate, clearly labeled container, such as a lined pail.[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[11][13] Do not use abbreviations or chemical formulas.[10]

  • Container Integrity: Ensure the container cap is securely tightened at all times, except when adding waste.[11][14][15] The exterior of the container must be kept clean and free of residue.[14] Do not fill containers beyond 90% of their capacity.[14]

Step 2: Waste Storage

  • Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.

  • Use secondary containment, such as a chemical-resistant tray or bin, for all liquid waste containers to contain potential leaks.[12]

  • Segregate the waste container from incompatible materials, especially strong oxidizing agents, acids, and bases.[4][5][14]

Step 3: Decontamination of Glassware

  • Glassware that has come into contact with this compound must be decontaminated before standard washing.

  • Prepare a bleach bath, typically a 1:1 mixture of commercial bleach and water, in a labeled plastic container inside a fume hood.[13]

  • Submerge the contaminated glassware in the bleach bath and allow it to soak overnight (at least 14 hours).[13]

  • After soaking, rinse the glassware thoroughly with water before proceeding with normal cleaning methods.[13]

Step 4: Disposal of Empty Containers

  • A container is not considered "empty" until it has been thoroughly rinsed.

  • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[12]

  • For highly toxic materials, the first three rinses must be collected as hazardous waste.[12]

  • After proper rinsing and air-drying, obliterate or remove the original label and dispose of the container according to your institution's procedures for non-hazardous lab glass or plastic.[10]

Step 5: Final Disposal

  • Final disposal of hazardous waste must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]

  • When the waste container is full or ready for removal, submit a hazardous waste pickup request to your EHS office.[10][12]

Disposal Workflow Diagram

G Figure 1. This compound Disposal Workflow cluster_lab Laboratory Procedures cluster_ehs Final Disposal A Waste Generation (Liquid & Solid) B Step 1: Collect Waste - Use compatible, sealed container - Label: 'Hazardous Waste' + Chemical Name A->B Segregate D Step 3: Decontaminate Glassware - Overnight bleach bath A->D Contaminated Glassware E Step 4: Dispose of Empty Containers - Triple-rinse - Collect first rinse(s) as waste A->E Empty Containers C Step 2: Store Waste - Secondary Containment - Segregate from incompatibles B->C Store Safely F Step 5: Schedule Pickup - Contact EHS / Waste Management C->F When Full D->B Collect Decon Waste E->B Collect Rinse Waste G Transport to Approved Waste Disposal Facility F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,3-Dichlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dichlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Chemical Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed and can cause serious eye damage.[1] Due to its thiol group, it also possesses a strong, unpleasant odor.[2][3][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H318: Causes serious eye damage.[1][3]

A comprehensive summary of key quantitative data for this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₄Cl₂S
Molecular Weight 179.07 g/mol [1]
CAS Number 17231-95-7[1]
Appearance White to light yellow/orange powder/crystal[2]
Occupational Exposure Limits (OELs) No specific OEL has been established. Handle with high caution in a certified chemical fume hood.
Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile gloves are a good initial choice for incidental contact)[5]Fully buttoned lab coatNot generally required if performed in a certified chemical fume hood.
Solution Preparation/Transfers Chemical safety goggles and a face shieldDouble-gloving with chemical-resistant gloves (e.g., nitrile) is recommended.Chemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood.
Reaction Setup and Work-up Chemical safety gogglesChemical-resistant gloves (e.g., nitrile). Check manufacturer's glove compatibility charts for specific breakthrough times.Fully buttoned lab coatNot generally required if performed in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate) over nitrile gloves.Chemical-resistant suit or apron over a lab coatAir-purifying respirator with an appropriate cartridge if there is a risk of inhalation.

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound must be conducted in a certified chemical fume hood to mitigate the risk of inhalation and contain its potent odor.

1. Preparation and Weighing:

  • Before starting, ensure an eyewash station and safety shower are readily accessible.

  • Designate a specific area within the fume hood for handling this compound.

  • When weighing the solid, use a disposable weigh boat to minimize contamination of balances.

  • Handle the compound gently to avoid creating dust.

2. Solution Preparation and Transfers:

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Keep all containers tightly sealed when not in use.

  • Use a secondary container when transporting the chemical within the laboratory.

3. Reaction and Work-up:

  • Set up reactions in a way that prevents the release of vapors. Consider using a closed or isolated system.

  • For reactions that may generate gas, vent the exhaust through a bleach trap to neutralize the thiol odor.[1]

4. Decontamination of Glassware:

  • Immediately after use, submerge all contaminated glassware in a designated bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood.[1]

  • Allow glassware to soak for at least 14 hours (overnight) to oxidize the thiol.[1]

  • After soaking, thoroughly rinse the glassware with water before standard cleaning procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

1. Chemical Waste:

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container for halogenated organic waste.[6][7]

  • Do not mix with other waste streams, particularly non-halogenated waste, to ensure proper disposal and minimize costs.[6]

2. Solid Waste:

  • Dispose of all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed plastic bag.[4]

  • Place this bag into a designated container for solid hazardous waste.

3. Spill Cleanup Materials:

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).

  • Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a bleach solution.

Workflow for Handling this compound

G prep Preparation - Don PPE - Prepare Bleach Bath - Work in Fume Hood weigh Weighing - Use Disposable Weigh Boat - Minimize Dust prep->weigh Proceed to dissolve Dissolution & Transfer - Add Solid to Solvent Slowly - Keep Containers Sealed weigh->dissolve Proceed to dispose_solid Solid Waste Disposal - Seal in Labeled Bag for Hazardous Waste weigh->dispose_solid Generate react Reaction & Work-up - Use Closed System - Vent to Bleach Trap dissolve->react Proceed to dissolve->dispose_solid Generate decon Decontamination - Submerge Glassware in Bleach Bath Overnight react->decon After Use dispose_liquid Liquid Waste Disposal - Collect in Halogenated Waste Container react->dispose_liquid Generate react->dispose_solid Generate cleanup Final Cleanup - Wipe Down Work Area - Doff PPE Correctly decon->cleanup dispose_liquid->cleanup dispose_solid->cleanup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.